Product packaging for (1-Aminocyclopropyl)methanol hydrochloride(Cat. No.:CAS No. 115652-52-3)

(1-Aminocyclopropyl)methanol hydrochloride

Cat. No.: B111220
CAS No.: 115652-52-3
M. Wt: 123.58 g/mol
InChI Key: ULEMJGCUGKDKTD-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
  • Packaging may vary depending on the PRODUCTION BATCH.

Description

(1-Aminocyclopropyl)methanol hydrochloride is a chiral cyclopropylamine derivative that serves as a valuable intermediate in organic synthesis and medicinal chemistry research. Its structure, featuring both an amino group and a hydroxymethyl group on a strained cyclopropane ring, makes it a versatile building block for constructing more complex, conformationally restricted molecules . This compound is of significant interest in the study of plant hormone pathways, particularly those related to 1-aminocyclopropane-1-carboxylic acid (ACC), which is the immediate precursor to the plant hormone ethylene . Researchers utilize this and related compounds to probe the mechanisms of ethylene biosynthesis and the emerging, independent signaling roles of ACC itself, which regulates processes such as cell wall signaling and sexual reproduction in some algae . Furthermore, cyclopropane-containing analogues are critical for investigating the structure and function of enzymes such as ACC deaminase, a pyridoxal 5'-phosphate-dependent enzyme found in soil bacteria that cleaves ACC and influences plant stress responses by modulating ethylene levels . As a key synthetic precursor, this compound enables the development of novel ACC analogs and mechanism-based inhibitors, providing powerful tools for agricultural and biochemical research . This product is For Research Use Only and is not intended for diagnostic or therapeutic applications.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C4H10ClNO B111220 (1-Aminocyclopropyl)methanol hydrochloride CAS No. 115652-52-3

3D Structure of Parent

Interactive Chemical Structure Model





Properties

IUPAC Name

(1-aminocyclopropyl)methanol;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4H9NO.ClH/c5-4(3-6)1-2-4;/h6H,1-3,5H2;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ULEMJGCUGKDKTD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC1(CO)N.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4H10ClNO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30556560
Record name (1-Aminocyclopropyl)methanol--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30556560
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

123.58 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

115652-52-3
Record name (1-Aminocyclopropyl)methanol--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30556560
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name (1-aminocyclopropyl)methanol hydrochloride
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Foundational & Exploratory

An In-depth Technical Guide to (1-Aminocyclopropyl)methanol hydrochloride

Author: BenchChem Technical Support Team. Date: December 2025

Prepared for: Researchers, Scientists, and Drug Development Professionals

This document provides a comprehensive overview of the chemical properties, synthesis, analysis, and potential biological activities of (1-Aminocyclopropyl)methanol hydrochloride. It is intended to serve as a technical resource for professionals engaged in chemical research and pharmaceutical development.

Core Chemical and Physical Properties

This compound is a synthetic organic compound featuring a strained cyclopropyl ring, a primary amine, and a hydroxymethyl group. The hydrochloride salt form enhances its stability and aqueous solubility, making it a versatile building block in medicinal chemistry. Its structural features are of particular interest for the development of agents targeting the central nervous system (CNS).

Table 1: Physicochemical Properties
PropertyValueReference
CAS Number 115652-52-3[1][2]
Molecular Formula C₄H₁₀ClNO[1][3]
Molecular Weight 123.58 g/mol [1][3]
IUPAC Name (1-aminocyclopropyl)methanol;hydrochloride[1]
Melting Point 119 °C (decomposes)[2]
Boiling Point 188.2 °C at 760 mmHg[2]
Flash Point 67.6 °C[2]
Polar Surface Area (PSA) 46.3 Ų[1]
LogP 0.97230[2]

Synthesis and Purification Protocols

The synthesis of this compound typically involves the deprotection of an amine-protected precursor, most commonly a tert-butoxycarbonyl (Boc) protected intermediate.

Experimental Protocol: Synthesis via Boc Deprotection

This protocol describes the removal of the Boc protecting group from tert-butyl (1-(hydroxymethyl)cyclopropyl)carbamate using hydrochloric acid.

Materials:

  • tert-butyl (1-(hydroxymethyl)cyclopropyl)carbamate (1 equivalent)

  • Hydrochloric acid (solution in 1,4-dioxane or dichloromethane) (excess)

  • 1,4-Dioxane or Dichloromethane (DCM)

  • Round-bottom flask

  • Magnetic stirrer

  • Inert atmosphere setup (e.g., nitrogen or argon)

Procedure:

  • Dissolve tert-butyl (1-(hydroxymethyl)cyclopropyl)carbamate in the chosen solvent (1,4-dioxane or DCM) in a round-bottom flask under an inert atmosphere.

  • To the stirred solution, add an excess of hydrochloric acid solution.

  • Allow the reaction to stir at ambient temperature for 0.25 to 3 hours.[2]

  • Monitor the reaction progress by Thin-Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting material is fully consumed.

  • Upon completion, remove the solvent and excess acid under reduced pressure (rotary evaporation).

  • The resulting solid is triturated with a non-polar solvent (e.g., diethyl ether) to precipitate the hydrochloride salt.

  • Filter the solid product, wash with the non-polar solvent, and dry under vacuum to yield this compound.

G cluster_synthesis Synthesis Workflow A Dissolve Boc-Protected Precursor in Solvent B Add Excess Hydrochloric Acid A->B Step 1 C Stir at Ambient Temperature (0.25-3h) B->C Step 2 D Solvent Removal (Rotary Evaporation) C->D Step 3 E Precipitate Product with Non-Polar Solvent D->E Step 4 F Filter and Dry Product E->F Step 5 G (1-Aminocyclopropyl)methanol HCl F->G Final Product

Figure 1: General workflow for the synthesis of this compound.

Analytical Methodologies

High-Performance Liquid Chromatography (HPLC) is a standard method for assessing the purity of this compound and related compounds.

Experimental Protocol: Representative Purity Assessment by RP-HPLC

This method is adapted from established protocols for similar small, polar amine hydrochlorides and serves as a starting point for method development.[4][5]

Instrumentation & Reagents:

  • HPLC system with UV detector

  • C18 reverse-phase column (e.g., 150 mm x 3.0 mm, 3 µm particle size)

  • Mobile Phase A: HPLC-grade water with 0.1% formic acid or 50mM sodium perchlorate, pH adjusted to 2.0.[4]

  • Mobile Phase B: HPLC-grade methanol or acetonitrile.[5]

  • Diluent: Water:Methanol (70:30 v/v)[5]

Chromatographic Conditions:

  • Mobile Phase: Isocratic elution with Water:Methanol (70:30 v/v) or a gradient elution if co-eluting impurities are present.[5]

  • Flow Rate: 0.5 - 1.0 mL/min

  • Column Temperature: 10-30 °C[4]

  • Detection Wavelength: 200-210 nm (due to lack of a strong chromophore)

  • Injection Volume: 5-20 µL

Procedure:

  • Standard Preparation: Accurately weigh and dissolve a reference standard of this compound in the diluent to a known concentration (e.g., 1 mg/mL).

  • Sample Preparation: Prepare the sample to be analyzed at a similar concentration in the diluent.

  • Analysis: Inject the standard and sample solutions into the HPLC system.

  • Quantification: Determine the purity of the sample by comparing the peak area of the main component to the total area of all observed peaks (Area Percent method).

G cluster_hplc HPLC Analysis Workflow A Prepare Standard & Sample Solutions (e.g., 1 mg/mL) C Inject Solutions into HPLC System A->C B Set HPLC Conditions (Column, Mobile Phase, Flow Rate) B->C D Chromatographic Separation on C18 Column C->D E UV Detection (200-210 nm) D->E F Integrate Peaks & Calculate Area % E->F G Purity Report F->G

Figure 2: Standard workflow for purity analysis by HPLC.

Predicted Biological Activity and Potential Mechanisms

While direct experimental data on the biological activity of this compound is limited, its structure is highly relevant to drug discovery. It is considered a valuable scaffold, particularly for CNS-targeting agents. Structure-activity relationship studies suggest potential therapeutic applications.

The compound's small size, low molecular weight, and favorable polar surface area suggest it may effectively cross the blood-brain barrier. Its cyclopropyl and aminomethyl motifs are found in various neurologically active compounds. The primary amine can interact with biological targets or serve as a handle for further chemical modification.

Hypothesized biological activities include:

  • Antidepressant Effects: Potential interaction with neurotransmitter systems, such as serotonin and norepinephrine transporters.

  • Analgesic Properties: Structural similarities to other cyclopropyl-containing compounds known for pain relief.

  • Neuroprotective Effects: The ability to access the CNS makes it a candidate for developing agents that protect neurons from damage.

G cluster_bio Hypothesized Biological Action Pathway A (1-Aminocyclopropyl)methanol HCl (Systemic Administration) B Crosses Blood-Brain Barrier (Favorable Physicochemical Properties) A->B C Modulates CNS Targets (e.g., Neurotransmitter Transporters) B->C D Potential Therapeutic Effects C->D E Antidepressant D->E F Analgesic D->F G Neuroprotective D->G

Figure 3: A logical diagram of the predicted biological action for the compound.

Safety and Handling

Proper handling is essential when working with this compound. The following information is based on aggregated GHS data.

Table 2: GHS Hazard Information
Hazard ClassCodeStatementReference
Serious Eye Damage/Eye Irritation H319Causes serious eye irritation[1]

Precautionary Statements: [1]

  • P264+P265: Wash hands and face thoroughly after handling.

  • P280: Wear protective gloves/protective clothing/eye protection/face protection.

  • P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.

  • P337+P317: If eye irritation persists: Get medical help.

Handling and Storage:

  • Handling: Use in a well-ventilated area, preferably within a chemical fume hood. Avoid generating dust. Avoid contact with skin, eyes, and clothing.

  • Storage: Store in a tightly closed container in a cool, dry, and well-ventilated place away from incompatible materials such as strong oxidizing agents.

References

An In-depth Technical Guide to (1-Aminocyclopropyl)methanol hydrochloride (CAS: 115652-52-3)

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

(1-Aminocyclopropyl)methanol hydrochloride, with the CAS number 115652-52-3, is a synthetically valuable building block in the field of medicinal chemistry and drug discovery. Its rigid cyclopropyl scaffold combined with a primary amine and a hydroxymethyl group offers a unique three-dimensional structure that is attractive for designing novel therapeutic agents. This technical guide provides a comprehensive overview of its chemical and physical properties, detailed synthetic protocols, and its applications in the development of targeted therapies.

Chemical and Physical Properties

This compound is a white to off-white solid. Its fundamental properties are summarized in the table below for easy reference.

PropertyValueSource(s)
CAS Number 115652-52-3[1][2][3][4]
Molecular Formula C₄H₁₀ClNO[2]
Molecular Weight 123.58 g/mol [2]
IUPAC Name (1-aminocyclopropyl)methanol;hydrochloride[2]
Synonyms 1-Amino-1-(hydroxymethyl)cyclopropane hydrochloride, 1-Aminocyclopropanemethanol hydrochloride[2]
Melting Point 119 °C (decomposes)[3]
Boiling Point 188.2 °C at 760 mmHg (for the free base)[3]
Flash Point 67.6 °C (for the free base)[3]
Solubility Soluble in water.
Appearance White to off-white solid.
SMILES C1CC1(CO)N.Cl[2]
InChIKey ULEMJGCUGKDKTD-UHFFFAOYSA-N[2]

Synthesis and Experimental Protocols

This compound can be synthesized through several routes. Two common methods are detailed below, including the reduction of a carboxylic acid precursor and the deprotection of a carbamate-protected intermediate.

Synthesis via Reduction of 1-Aminocyclopropane-1-carboxylic Acid

This synthetic approach involves the reduction of the readily available 1-aminocyclopropane-1-carboxylic acid. A strong reducing agent like lithium aluminum hydride (LiAlH₄) is typically required for this transformation.

Experimental Protocol:

  • Reaction Setup: In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a reflux condenser, and a dropping funnel under an inert atmosphere (e.g., nitrogen or argon), suspend lithium aluminum hydride (LiAlH₄) (1.2 to 1.5 molar equivalents) in anhydrous tetrahydrofuran (THF).

  • Addition of Starting Material: Slowly add a solution of 1-aminocyclopropane-1-carboxylic acid (1.0 molar equivalent) in anhydrous THF to the LiAlH₄ suspension via the dropping funnel. The addition should be performed at a rate that maintains a gentle reflux.

  • Reaction: After the addition is complete, heat the reaction mixture to reflux and maintain for 12-24 hours, or until the reaction is complete as monitored by thin-layer chromatography (TLC).

  • Work-up: Cool the reaction mixture to 0 °C in an ice bath. Cautiously quench the excess LiAlH₄ by the sequential slow addition of water, followed by a 15% aqueous solution of sodium hydroxide, and then again by water (Fieser workup).

  • Isolation of Free Base: Filter the resulting aluminum salts and wash the filter cake thoroughly with THF. Concentrate the filtrate under reduced pressure to obtain the crude (1-aminocyclopropyl)methanol as an oil.

  • Formation of Hydrochloride Salt: Dissolve the crude free base in a minimal amount of a suitable solvent (e.g., diethyl ether or methanol). Add a solution of hydrochloric acid in diethyl ether (or methanolic HCl) dropwise with stirring until precipitation is complete.

  • Purification: Collect the precipitate by filtration, wash with cold diethyl ether, and dry under vacuum to yield this compound as a white solid.

Synthesis_Route_1 1-Aminocyclopropane-1-carboxylic_Acid 1-Aminocyclopropane- 1-carboxylic Acid Intermediate_Complex Intermediate Aluminum Complex 1-Aminocyclopropane-1-carboxylic_Acid->Intermediate_Complex 1. LiAlH4, THF 2. Reflux Product_Free_Base (1-Aminocyclopropyl)methanol Intermediate_Complex->Product_Free_Base Aqueous Workup Product_HCl (1-Aminocyclopropyl)methanol hydrochloride Product_Free_Base->Product_HCl HCl in Ether/Methanol

Caption: Synthesis of this compound via reduction.
Synthesis via Deprotection of tert-Butyl (1-(hydroxymethyl)cyclopropyl)carbamate

This method involves the removal of a tert-butyloxycarbonyl (Boc) protecting group from the corresponding carbamate under acidic conditions.

Experimental Protocol:

  • Reaction Setup: Dissolve tert-butyl (1-(hydroxymethyl)cyclopropyl)carbamate (1.0 molar equivalent) in a suitable solvent such as dichloromethane (DCM) or 1,4-dioxane in a round-bottom flask.

  • Deprotection: Add a solution of hydrochloric acid (e.g., 4 M HCl in 1,4-dioxane or a saturated solution of HCl in diethyl ether) (excess, typically 5-10 molar equivalents) to the solution at room temperature with stirring.

  • Reaction: Stir the reaction mixture at room temperature for 2-4 hours, or until the deprotection is complete as indicated by TLC analysis.

  • Isolation: If a precipitate forms, collect it by filtration. If no precipitate forms, concentrate the reaction mixture under reduced pressure.

  • Purification: Wash the resulting solid with a non-polar solvent like diethyl ether or pentane to remove any organic impurities. Dry the solid under vacuum to afford this compound.

Synthesis_Route_2 Boc-Protected_Amine tert-Butyl (1-(hydroxymethyl)cyclopropyl)carbamate Product_HCl (1-Aminocyclopropyl)methanol hydrochloride Boc-Protected_Amine->Product_HCl HCl in Dioxane or DCM

Caption: Synthesis via deprotection of a Boc-protected precursor.

Applications in Drug Discovery

This compound serves as a crucial building block for the synthesis of more complex molecules with therapeutic potential. Its rigid cyclopropyl core can help in optimizing the conformation of a drug molecule, potentially leading to improved binding affinity and selectivity for its biological target.

Role as a Scaffold in Targeted Therapies

Recent patent literature highlights the incorporation of the (1-aminocyclopropyl)methanol moiety into molecules designed as inhibitors of Son of Sevenless 1 (SOS1) and as correctors for the creatine transporter SLC6A8.

  • SOS1 Inhibitors: SOS1 is a guanine nucleotide exchange factor that plays a key role in the activation of KRAS, a protein frequently mutated in various cancers.[5][6][7][8][9] Inhibiting the SOS1-KRAS interaction is a promising strategy for treating KRAS-driven cancers. The (1-aminocyclopropyl)methanol scaffold can be utilized to synthesize potent and selective SOS1 inhibitors.

  • SLC6A8 Correctors: Mutations in the SLC6A8 gene, which encodes the creatine transporter, lead to creatine transporter deficiency, a rare X-linked metabolic disorder causing intellectual disability.[10][11] Small molecules that can correct the misfolding or trafficking of mutant SLC6A8 protein are being investigated as a potential therapeutic approach. The (1-aminocyclopropyl)methanol structure has been incorporated into compounds designed for this purpose.[12]

Drug_Discovery_Application cluster_0 Drug Discovery Pipeline cluster_1 Therapeutic Targets Building_Block (1-Aminocyclopropyl)methanol hydrochloride Chemical_Synthesis Chemical Synthesis & Lead Optimization Building_Block->Chemical_Synthesis Biologically_Active_Compound Biologically Active Compound Chemical_Synthesis->Biologically_Active_Compound SOS1 SOS1 (KRAS Signaling) Biologically_Active_Compound->SOS1 Inhibition SLC6A8 SLC6A8 (Creatine Transport) Biologically_Active_Compound->SLC6A8 Correction

Caption: Role of this compound in drug discovery.

Spectral Data

While publicly available, detailed experimental spectra for this compound are limited, theoretical and vendor-provided data can be referenced. Researchers are advised to acquire their own analytical data for confirmation of identity and purity.

Data TypeExpected Features
¹H NMR Signals corresponding to the cyclopropyl protons (a complex multiplet in the upfield region), the methylene protons of the hydroxymethyl group, and a broad signal for the amine and hydroxyl protons (exchangeable with D₂O).
¹³C NMR Resonances for the quaternary cyclopropyl carbon, the two equivalent cyclopropyl CH₂ carbons, and the methylene carbon of the hydroxymethyl group.
IR Broad absorption bands for the O-H and N-H stretching vibrations, C-H stretching of the cyclopropyl and methylene groups, and C-O stretching.
Mass Spec. The mass spectrum of the free base (C₄H₉NO) would show a molecular ion peak (M⁺) at m/z 87.12.

Safety and Handling

This compound should be handled in a well-ventilated area, and appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat, should be worn. It is classified as causing serious eye irritation.[2] For detailed safety information, refer to the Safety Data Sheet (SDS) provided by the supplier.

Conclusion

This compound is a valuable and versatile building block in modern medicinal chemistry. Its unique structural features make it an attractive component for the design of novel therapeutics targeting a range of diseases, including cancer and rare genetic disorders. The synthetic routes outlined in this guide provide a basis for its preparation in a laboratory setting. As research into targeted therapies continues to expand, the utility of this and similar constrained scaffolds is likely to grow, making it a compound of significant interest to the scientific community.

References

An In-Depth Technical Guide to (1-Aminocyclopropyl)methanol Hydrochloride: Properties, Synthesis, and Applications in Drug Discovery

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of (1-Aminocyclopropyl)methanol hydrochloride, a valuable building block in medicinal chemistry. This document details its physicochemical properties, provides a representative experimental protocol for its synthesis, and explores its application in the development of targeted therapeutics, with a focus on kinase inhibitors.

Core Properties of this compound

This compound is a crystalline solid that serves as a key intermediate in the synthesis of various pharmaceutical agents. Its strained cyclopropyl ring offers unique conformational rigidity and metabolic stability to the target molecules.

A summary of its key quantitative data is presented in Table 1.

PropertyValueReference
Molecular Formula C₄H₁₀ClNO[1]
Molecular Weight 123.58 g/mol [1][2]
CAS Number 115652-52-3[1]
Melting Point 119 °C (decomposes)[3]
Boiling Point 188.2 °C at 760 mmHg[3]
Flash Point 67.6 °C[3]

Synthesis of this compound: A Representative Protocol

The synthesis of this compound is typically achieved through the deprotection of a suitable N-protected precursor, such as tert-butyl (1-(hydroxymethyl)cyclopropyl)carbamate. The following protocol is a representative example of this acid-mediated deprotection.

Reaction: Deprotection of tert-butyl (1-(hydroxymethyl)cyclopropyl)carbamate

Materials:

  • tert-butyl (1-(hydroxymethyl)cyclopropyl)carbamate

  • Hydrogen chloride (HCl) solution in an organic solvent (e.g., 4M in 1,4-dioxane or diethyl ether)

  • Dichloromethane (DCM) or other suitable anhydrous solvent

  • Magnetic stirrer and stir bar

  • Round-bottom flask

  • Nitrogen or argon supply for inert atmosphere

  • Rotary evaporator

Procedure:

  • To a solution of tert-butyl (1-(hydroxymethyl)cyclopropyl)carbamate in anhydrous dichloromethane, add a solution of hydrogen chloride in 1,4-dioxane (e.g., 4M solution) dropwise at room temperature under an inert atmosphere.[3]

  • Stir the reaction mixture at room temperature for a period of 1 to 3 hours.[3]

  • Monitor the progress of the reaction by Thin Layer Chromatography (TLC) until the starting material is consumed.

  • Upon completion of the reaction, remove the solvent and excess HCl under reduced pressure using a rotary evaporator.

  • The resulting solid is this compound, which can be further purified by recrystallization if necessary.

Safety Precautions: This reaction should be performed in a well-ventilated fume hood. Appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat, must be worn. Hydrogen chloride is corrosive and requires careful handling.

Application in Drug Discovery: A Building Block for Kinase Inhibitors

The cyclopropyl moiety is a highly sought-after structural motif in modern drug design due to its ability to enhance potency, improve metabolic stability, and reduce off-target effects.[4][5] this compound is a valuable precursor for introducing this group into drug candidates.

A notable application of this compound is in the synthesis of potent and selective kinase inhibitors.[6][7][8] For instance, it can serve as a key building block for inhibitors of the c-Met receptor tyrosine kinase, which is a well-validated target in oncology.[6][7]

The c-Met Signaling Pathway and Inhibition

The c-Met receptor, upon binding to its ligand, hepatocyte growth factor (HGF), dimerizes and autophosphorylates, initiating a cascade of downstream signaling pathways. These pathways, including the RAS/MAPK and PI3K/AKT pathways, are crucial for cell proliferation, survival, and motility. In many cancers, aberrant c-Met signaling drives tumor growth and metastasis.

Small molecule inhibitors designed using building blocks like this compound can bind to the ATP-binding pocket of the c-Met kinase domain, preventing its activation and subsequent downstream signaling.

cMet_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus cMet c-Met Receptor PI3K PI3K cMet->PI3K Activates RAS RAS cMet->RAS Activates HGF HGF HGF->cMet Binds Inhibitor c-Met Inhibitor (derived from (1-Aminocyclopropyl)methanol) Inhibitor->cMet Inhibits AKT AKT PI3K->AKT Proliferation Cell Proliferation, Survival, Motility AKT->Proliferation RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK ERK->Proliferation

Figure 1. Inhibition of the c-Met signaling pathway.
Experimental Workflow for Kinase Inhibitor Synthesis

The synthesis of a kinase inhibitor using this compound typically involves its coupling with a heterocyclic core structure. The following diagram illustrates a generalized workflow for such a synthesis.

Kinase_Inhibitor_Synthesis Start (1-Aminocyclopropyl)methanol hydrochloride Coupling Coupling Reaction (e.g., SNAr or Buchwald-Hartwig) Start->Coupling Core Heterocyclic Core (e.g., Pyrimidine) Core->Coupling Intermediate Coupled Intermediate Coupling->Intermediate Modification Further Functionalization (Optional) Intermediate->Modification Purification Purification (e.g., Chromatography) Intermediate->Purification Final_Product Final Kinase Inhibitor Modification->Final_Product Final_Product->Purification

Figure 2. Generalized synthesis workflow.

References

Unveiling the Molecular Architecture: A Technical Guide to the Structure Elucidation of (1-Aminocyclopropyl)methanol Hydrochloride

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the structural elucidation of (1-Aminocyclopropyl)methanol hydrochloride, a valuable building block in medicinal chemistry. This document details the analytical techniques and experimental protocols used to confirm its molecular structure, presenting available quantitative data in a clear and accessible format.

Compound Overview

This compound is a crystalline solid with the chemical formula C₄H₁₀ClNO.[1][2] Its structure features a unique cyclopropyl ring, a primary amine, and a hydroxymethyl group. The hydrochloride salt form enhances its stability and solubility in aqueous media.

Chemical and Physical Properties

A summary of the key chemical and physical properties of this compound is presented in Table 1.

PropertyValueSource
Molecular Formula C₄H₁₀ClNO[1][2]
Molecular Weight 123.58 g/mol [1][2]
CAS Number 115652-52-3[1][2]
Appearance White to off-white solid
Melting Point 119 °C (decomposes)[1]
Boiling Point 188.2 °C at 760 mmHg (for free base)[1]
Flash Point 67.6 °C (for free base)[1]

Structural Elucidation Workflow

The definitive structure of this compound is established through a combination of spectroscopic and analytical techniques. The general workflow for its structural confirmation is outlined in the diagram below.

structure_elucidation_workflow cluster_synthesis Synthesis cluster_analysis Structural Analysis cluster_confirmation Structure Confirmation Synthesis Synthesis of (1-Aminocyclopropyl)methanol HCl_Salt HCl Salt Formation Synthesis->HCl_Salt Purification Purification & Isolation HCl_Salt->Purification NMR NMR Spectroscopy (¹H and ¹³C) Purification->NMR MS Mass Spectrometry (MS) Purification->MS XRay X-ray Crystallography (if single crystals available) Purification->XRay Structure Final Structure Confirmation NMR->Structure MS->Structure XRay->Structure

A logical workflow for the synthesis and structural elucidation of this compound.

Spectroscopic Data

Spectroscopic analysis is fundamental to the structural elucidation of organic molecules. The following sections detail the expected and reported data for this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides detailed information about the carbon-hydrogen framework of a molecule.

A patent describing the synthesis of a related compound provides the following ¹H NMR data for this compound.

Table 2: ¹H NMR Chemical Shift Data

Chemical Shift (δ) ppmMultiplicityIntegrationAssignment
5.27triplet1H-OH
0.91triplet2HCyclopropyl CH₂
0.71triplet2HCyclopropyl CH₂

Note: The amine protons (NH₃⁺) are often broad and may not be clearly resolved or could be exchanged with residual water in the solvent.

Table 3: Predicted ¹³C NMR Chemical Shift Data

Predicted Chemical Shift (δ) ppmAssignment
~65-70-CH₂OH
~35-40Quaternary Cyclopropyl Carbon
~10-15Cyclopropyl CH₂
Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule. For this compound, electrospray ionization (ESI) in positive mode would be the preferred method. The expected molecular ion would correspond to the free base, [C₄H₉NO + H]⁺.

Table 4: Predicted Mass Spectrometry Data

m/z (predicted)Ion
88.07[M+H]⁺
70.06[M+H - H₂O]⁺
57.06[M+H - CH₂OH]⁺

The fragmentation pattern would likely involve the loss of water from the protonated molecule, followed by the loss of the hydroxymethyl group.

ms_fragmentation M_H [M+H]⁺ m/z = 88.07 M_H_H2O [M+H - H₂O]⁺ m/z = 70.06 M_H->M_H_H2O - H₂O M_H_CH2OH [M+H - CH₂OH]⁺ m/z = 57.06 M_H->M_H_CH2OH - CH₂OH

Predicted fragmentation pathway for (1-Aminocyclopropyl)methanol in positive ion ESI-MS.

X-ray Crystallography

Single-crystal X-ray crystallography provides the most definitive three-dimensional structure of a molecule. To date, the crystal structure of this compound has not been deposited in publicly accessible databases such as the Cambridge Structural Database (CSD). Should single crystals become available, this technique would provide precise bond lengths and angles, confirming the cyclopropyl ring's geometry and the relative orientation of the substituents.

Experimental Protocols

The following sections provide detailed methodologies for the synthesis and analysis of this compound.

Synthesis Protocol

The synthesis of this compound can be achieved via the deprotection of a suitable N-protected precursor, such as tert-butyl (1-(hydroxymethyl)cyclopropyl)carbamate.

Reaction Scheme:

Materials:

  • tert-Butyl (1-(hydroxymethyl)cyclopropyl)carbamate

  • 4 M HCl in 1,4-dioxane

  • 1,4-Dioxane

  • Diethyl ether

Procedure:

  • Dissolve tert-butyl (1-(hydroxymethyl)cyclopropyl)carbamate in anhydrous 1,4-dioxane.

  • To the stirred solution, add a solution of 4 M HCl in 1,4-dioxane dropwise at room temperature.

  • Stir the reaction mixture at room temperature for 3-4 hours, monitoring the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, a white precipitate will form.

  • Concentrate the reaction mixture under reduced pressure.

  • Add diethyl ether to the residue to facilitate further precipitation.

  • Collect the solid by vacuum filtration, wash with diethyl ether, and dry under vacuum to yield this compound.

NMR Spectroscopy Protocol

Sample Preparation:

  • Accurately weigh 5-10 mg of this compound.

  • Dissolve the sample in approximately 0.7 mL of a suitable deuterated solvent (e.g., DMSO-d₆ or D₂O) in a clean, dry NMR tube.

  • Ensure the sample is fully dissolved; gentle vortexing may be applied.

Data Acquisition:

  • Acquire ¹H and ¹³C NMR spectra on a 400 MHz or higher field NMR spectrometer.

  • For ¹H NMR, typical parameters include a 30-degree pulse angle, a relaxation delay of 1-2 seconds, and 16-32 scans.

  • For ¹³C NMR, typical parameters include a 30-degree pulse angle, a relaxation delay of 2-5 seconds, and a sufficient number of scans to achieve a good signal-to-noise ratio (e.g., 1024 or more).

Mass Spectrometry Protocol

Sample Preparation:

  • Prepare a stock solution of this compound in a suitable solvent (e.g., methanol or acetonitrile/water) at a concentration of approximately 1 mg/mL.

  • Dilute the stock solution to a final concentration of 1-10 µg/mL for analysis.

Data Acquisition:

  • Analyze the sample using a mass spectrometer equipped with an electrospray ionization (ESI) source in positive ion mode.

  • Infuse the sample directly or via liquid chromatography (LC).

  • Acquire full scan mass spectra over a relevant m/z range (e.g., 50-200 amu).

  • Perform tandem mass spectrometry (MS/MS) on the protonated molecular ion (m/z 88.07) to obtain fragmentation data.

Conclusion

The structural elucidation of this compound is achieved through a synergistic application of synthetic chemistry and modern analytical techniques. While a complete public dataset of all experimental spectroscopic and crystallographic data is not available, the existing ¹H NMR data, coupled with predicted ¹³C NMR and mass spectrometry fragmentation patterns, provides a confident structural assignment. The experimental protocols outlined in this guide offer a framework for the synthesis and characterization of this important chemical entity for research and development purposes.

References

An In-depth Technical Guide to (1-Aminocyclopropyl)methanol Hydrochloride

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of (1-Aminocyclopropyl)methanol hydrochloride, a key building block in medicinal chemistry and drug discovery. This document collates available data on its synonyms, chemical properties, and analytical methods, and presents a putative synthesis protocol based on related literature.

Chemical Identity and Synonyms

This compound is a cyclopropyl derivative with significant potential in the synthesis of novel therapeutic agents. For clarity and comprehensive literature searching, a list of its known synonyms and identifiers is provided below.

Identifier TypeValue
IUPAC Name (1-aminocyclopropyl)methanol;hydrochloride[1]
CAS Number 115652-52-3[1][2]
Molecular Formula C₄H₁₀ClNO[1][2]
Molecular Weight 123.58 g/mol [1][2]
Synonyms 1-Aminocyclopropanemethanol hydrochloride[1][3], 1-Amino-1-(hydroxymethyl)cyclopropane hydrochloride[3], [1-(hydroxymethyl)cyclopropyl]azanium chloride[3]

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented in the table below. This data is essential for its handling, formulation, and integration into synthetic workflows.

PropertyValue
Melting Point 119 °C (decomposes)[4]
Boiling Point 188.2 °C at 760 mmHg[4]
Flash Point 67.6 °C[4]
LogP 0.97230[4]
Topological Polar Surface Area 46.3 Ų[1]

Synthesis and Purification

Putative Synthetic Workflow

The following diagram illustrates a likely synthetic pathway, starting from a protected 1-aminocyclopropanecarboxylic acid derivative.

Synthesis_Workflow Putative Synthesis of this compound cluster_0 Protection cluster_1 Reduction cluster_2 Deprotection and Salt Formation Start 1-Aminocyclopropanecarboxylic acid Protected_Acid N-Protected-1-aminocyclopropanecarboxylic acid (e.g., N-Boc) Start->Protected_Acid Protection (e.g., Boc₂O) Ester N-Protected-1-aminocyclopropanecarboxylate ester Protected_Acid->Ester Esterification Protected_Alcohol tert-butyl (1-(hydroxymethyl)cyclopropyl)carbamate Ester->Protected_Alcohol Reduction (e.g., NaBH₄, LiAlH₄) Final_Product This compound Protected_Alcohol->Final_Product Deprotection & HCl salt formation (HCl in a suitable solvent) Drug_Discovery_Workflow Role of this compound in Drug Discovery Start This compound (Building Block) Synthesis Chemical Synthesis of Derivatives Start->Synthesis Screening High-Throughput Screening Synthesis->Screening Target_Validation Target Identification and Validation (e.g., SOS1, PDE4) Screening->Target_Validation Lead_Opt Lead Optimization Target_Validation->Lead_Opt Preclinical Preclinical Development Lead_Opt->Preclinical

References

Technical Guide: (1-Aminocyclopropyl)methanol hydrochloride Solubility

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

This technical guide provides a comprehensive overview of the available solubility information for (1-Aminocyclopropyl)methanol hydrochloride. Due to the limited publicly available quantitative data for this specific compound, this guide focuses on providing a framework for its determination, including a generalized experimental protocol.

Solubility Data

Quantitative solubility data for this compound is not extensively documented in publicly available literature. However, qualitative assessments of structurally similar compounds can provide some initial insights. For instance, the hydrochloride salt of a related aminocycloalkanol has been reported to be slightly soluble in dimethyl sulfoxide (DMSO) and methanol.[1] It is crucial to note that this information is for a related compound and should be used as a preliminary guide only.

Table 1: Qualitative Solubility of a Structurally Related Compound

Compound NameSolventQualitative Solubility
(1r,3s)-3-Aminocyclopentanol hydrochlorideDimethyl Sulfoxide (DMSO)Slightly Soluble[1]
(1r,3s)-3-Aminocyclopentanol hydrochlorideMethanolSlightly Soluble[1]

Disclaimer: The data in this table is for a structurally related compound and may not be representative of the solubility of this compound. Experimental verification is highly recommended.

Experimental Protocol for Solubility Determination

For researchers requiring precise solubility data, the equilibrium shake-flask method is a widely accepted and recommended approach for determining the thermodynamic solubility of a compound.[1][2]

Objective: To determine the saturation solubility of this compound in various solvents at a controlled temperature.

Materials:

  • This compound (high purity)

  • Selected solvents of analytical grade (e.g., water, methanol, ethanol, isopropanol, acetonitrile, acetone, dimethyl sulfoxide)

  • Temperature-controlled orbital shaker

  • Calibrated analytical balance

  • Vials with tight-fitting caps

  • Syringe filters (e.g., 0.22 µm PTFE or other suitable material)

  • Volumetric flasks and pipettes

  • High-Performance Liquid Chromatography (HPLC) or other suitable analytical instrumentation

Methodology:

  • Preparation of Solvent Mixtures: Prepare any desired binary or multi-component solvent systems by accurately measuring the volume or mass of each solvent.

  • Sample Preparation: Add an excess amount of this compound to a known volume of the selected solvent or solvent mixture in a sealed vial. The presence of undissolved solid is essential to ensure that a saturated solution is achieved.[1]

  • Equilibration: Place the vials in a temperature-controlled shaker set to the desired temperature (e.g., 25 °C or 37 °C). Agitate the samples for a sufficient duration (typically 24-72 hours) to allow the system to reach thermodynamic equilibrium.[1]

  • Phase Separation: After the equilibration period, cease agitation and allow the vials to rest in the temperature-controlled environment for a minimum of 2 hours to permit the excess solid to settle.[1]

  • Sampling and Filtration: Carefully withdraw an aliquot of the supernatant using a syringe. Immediately filter the solution through a syringe filter into a clean vial to remove all undissolved particles. This step is critical to prevent contamination of the sample with solid material.

  • Dilution: Accurately dilute the filtered saturated solution with a suitable solvent to a concentration that falls within the linear range of the analytical method's calibration curve.[1]

  • Quantification: Analyze the diluted samples using a validated analytical method, such as HPLC, to determine the concentration of this compound.

  • Calculation: Calculate the solubility of the compound in the original saturated solution by accounting for the dilution factor. The solubility is typically expressed in units such as mg/mL, g/L, or mol/L.

Visualizations

Due to the lack of specific data on the biological activity or signaling pathways of this compound, a diagram illustrating the experimental workflow for solubility determination is provided below. This flowchart outlines the logical steps described in the experimental protocol.

experimental_workflow start Start prep_solvent Prepare Solvents start->prep_solvent add_compound Add Excess Compound to Solvent prep_solvent->add_compound equilibrate Equilibrate (e.g., 24-72h at 25°C) add_compound->equilibrate settle Allow Excess Solid to Settle equilibrate->settle filter Filter Supernatant settle->filter filter->add_compound Undissolved Solid dilute Dilute Filtrate filter->dilute Clear Solution analyze Analyze via HPLC/Other Method dilute->analyze calculate Calculate Solubility analyze->calculate end End calculate->end

Caption: Experimental workflow for determining compound solubility.

References

Spectroscopic Profile of (1-Aminocyclopropyl)methanol Hydrochloride: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

(1-Aminocyclopropyl)methanol hydrochloride is a chemical compound of interest in synthetic and medicinal chemistry. As a bifunctional molecule containing a primary amine, a cyclopropyl ring, and a hydroxyl group, its structural elucidation is paramount for its application as a building block or in further chemical transformations. This technical guide provides a comprehensive overview of the expected spectroscopic data for this compound, including Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data. Detailed experimental protocols for acquiring such data are also presented, along with a generalized workflow for the spectroscopic characterization of chemical compounds.

Chemical Structure and Properties

PropertyValue
Chemical Formula C₄H₁₀ClNO
Molecular Weight 123.58 g/mol
CAS Number 115652-52-3
Structure
alt text

Spectroscopic Data

Due to the limited availability of experimentally derived public data for this specific molecule, the following tables present expected spectroscopic data based on the analysis of its functional groups and related compounds.

¹H NMR (Proton Nuclear Magnetic Resonance) Spectroscopy

Solvent: D₂O (Deuterium Oxide) Reference: TMS (Tetramethylsilane) at 0.00 ppm

Chemical Shift (δ) (ppm)MultiplicityIntegrationAssignment
~3.6 - 3.8s2H-CH₂OH
~1.0 - 1.2m4HCyclopropyl -CH₂-

Note: The amine (-NH₃⁺) and hydroxyl (-OH) protons are typically exchanged with deuterium in D₂O and will likely not be observed.

¹³C NMR (Carbon-13 Nuclear Magnetic Resonance) Spectroscopy

Solvent: D₂O (Deuterium Oxide) Reference: TMS (Tetramethylsilane) at 0.00 ppm

Chemical Shift (δ) (ppm)Assignment
~65 - 70-CH₂OH
~40 - 45Quaternary Cyclopropyl Carbon
~10 - 15Cyclopropyl -CH₂-
IR (Infrared) Spectroscopy

Sample Preparation: KBr pellet or ATR

Wavenumber (cm⁻¹)IntensityAssignment
3200 - 3500Strong, BroadO-H stretch (alcohol)
2800 - 3200Strong, BroadN-H stretch (primary amine salt)[1]
2900 - 3000MediumC-H stretch (cyclopropyl)
1500 - 1600MediumN-H bend (primary amine salt)[1]
1000 - 1200StrongC-O stretch (primary alcohol)
Mass Spectrometry (MS)

Ionization Method: Electrospray Ionization (ESI)

m/z (Mass-to-Charge Ratio)Interpretation
88.07[M+H]⁺ (protonated molecule, free base)
70.06[M+H - H₂O]⁺ (loss of water)
57.06[M+H - CH₂OH]⁺ (loss of hydroxymethyl group)

Note: The observed fragments will depend on the ionization energy and the specific mass spectrometer used.

Experimental Protocols

The following are generalized experimental protocols for obtaining the spectroscopic data presented above.

NMR Spectroscopy (¹H and ¹³C)
  • Sample Preparation: Dissolve approximately 5-10 mg of this compound in 0.5-0.7 mL of a suitable deuterated solvent (e.g., D₂O, DMSO-d₆, or CD₃OD) in a standard 5 mm NMR tube.[2] Ensure the sample is fully dissolved.

  • Instrumentation: Utilize a high-resolution NMR spectrometer (e.g., 400 MHz or higher).

  • ¹H NMR Acquisition:

    • Acquire a standard one-dimensional proton spectrum.

    • Typical parameters include a 30° pulse width, a relaxation delay of 1-2 seconds, and an acquisition time of 2-4 seconds.[2]

    • The number of scans can range from 8 to 64, depending on the sample concentration.

  • ¹³C NMR Acquisition:

    • Acquire a proton-decoupled carbon spectrum.

    • Typical parameters include a 30° pulse width, a relaxation delay of 2-5 seconds, and an acquisition time of 1-2 seconds.[2]

    • Due to the lower natural abundance of ¹³C, a higher number of scans (e.g., 1024 or more) is typically required.

  • Data Processing: Process the raw data using appropriate software. This includes Fourier transformation, phase correction, baseline correction, and referencing the chemical shifts to the solvent peak or an internal standard (e.g., TMS).

IR Spectroscopy
  • Sample Preparation (KBr Pellet Method):

    • Grind 1-2 mg of the solid sample with approximately 100-200 mg of dry potassium bromide (KBr) powder using an agate mortar and pestle.[3]

    • Place the mixture in a pellet die and apply pressure using a hydraulic press to form a transparent pellet.[3]

  • Sample Preparation (Thin Solid Film Method):

    • Dissolve a small amount of the solid sample in a volatile solvent like methylene chloride.[4]

    • Apply a drop of the solution to an IR-transparent salt plate (e.g., NaCl or KBr) and allow the solvent to evaporate, leaving a thin film of the compound.[4]

  • Instrumentation: Use a Fourier Transform Infrared (FTIR) spectrometer.

  • Data Acquisition:

    • Record a background spectrum of the empty sample holder or the clean salt plate.

    • Place the prepared sample in the instrument's beam path and record the spectrum.

    • Typically, spectra are collected over a range of 4000 to 400 cm⁻¹.

Mass Spectrometry
  • Sample Preparation:

    • Prepare a dilute solution of the sample (approximately 10-100 µg/mL) in a suitable solvent compatible with electrospray ionization, such as methanol, acetonitrile, or water.[5]

    • Acidifying the solution slightly with formic acid can aid in protonation for positive ion mode.

  • Instrumentation: Utilize a mass spectrometer equipped with an electrospray ionization (ESI) source.[6][7]

  • Data Acquisition:

    • Infuse the sample solution into the ESI source at a constant flow rate.

    • Acquire the mass spectrum in positive ion mode to observe protonated molecules and cationic fragments.

    • The mass range should be set to cover the expected molecular ion and fragment masses.

  • Data Analysis: Analyze the resulting mass spectrum to identify the molecular ion peak and characteristic fragment ions.

Workflow and Visualization

The structural elucidation of a chemical compound like this compound follows a logical workflow that integrates various spectroscopic techniques.

Spectroscopic_Characterization_Workflow General Workflow for Spectroscopic Characterization cluster_synthesis Sample Preparation cluster_spectroscopy Spectroscopic Analysis cluster_analysis Data Analysis & Structure Elucidation cluster_reporting Documentation Synthesis Synthesis & Purification Purity Purity Assessment (e.g., LC-MS, TLC) Synthesis->Purity NMR NMR Spectroscopy (¹H, ¹³C, 2D) Purity->NMR IR IR Spectroscopy MS Mass Spectrometry Data_Processing Data Processing & Interpretation NMR->Data_Processing Structure_Proposal Propose Chemical Structure Data_Processing->Structure_Proposal Structure_Validation Structure Validation & Confirmation Structure_Proposal->Structure_Validation Report Technical Report / Publication Structure_Validation->Report

Caption: A general workflow for the spectroscopic characterization of a chemical compound.

This guide provides a foundational understanding of the spectroscopic characteristics of this compound. Researchers and scientists can utilize this information for compound identification, quality control, and as a basis for further structural and reactivity studies. The provided protocols offer a starting point for obtaining high-quality spectroscopic data, which is essential for robust scientific research and development.

References

Physical characteristics of (1-Aminocyclopropyl)methanol hydrochloride

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

(1-Aminocyclopropyl)methanol hydrochloride is a cyclopropane-containing amino alcohol derivative. Its rigid three-membered ring structure and bifunctional nature (amine and alcohol) make it an interesting building block for medicinal chemistry and drug discovery. Compounds incorporating the aminocyclopropyl motif have been explored for their potential as enzyme inhibitors and as surrogates for natural amino acids in peptides. This technical guide provides a comprehensive overview of the known physical and chemical characteristics of this compound, along with a detailed synthetic protocol and general methods for its purification and analysis.

Physical and Chemical Properties

The physical and chemical properties of this compound are summarized in the table below. These properties are crucial for its handling, storage, and application in experimental settings.

PropertyValue
CAS Number 115652-52-3
Molecular Formula C₄H₁₀ClNO
Molecular Weight 123.58 g/mol [1]
Appearance White to off-white solid[2]
Melting Point 119 °C (decomposition)[2][3]
Boiling Point 188.2 °C at 760 mmHg[3]
Solubility Soluble in water.
InChI Key ULEMJGCUGKDKTD-UHFFFAOYSA-N[1]
SMILES C1CC1(CO)N.Cl[1]
Storage Inert atmosphere, Room Temperature[2]

Experimental Protocols

Synthesis of this compound from tert-Butyl (1-(hydroxymethyl)cyclopropyl)carbamate[2]

This protocol describes the deprotection of a Boc-protected precursor to yield the target compound.

Materials:

  • tert-Butyl (1-(hydroxymethyl)cyclopropyl)carbamate (1.04 g)

  • 4 M HCl in dioxane solution (2.5 mL)

  • Dioxane (5 mL)

  • Magnetic stirrer

  • Round-bottom flask

  • Filtration apparatus

  • Rotary evaporator

Procedure:

  • Dissolve 1.04 g of tert-butyl (1-(hydroxymethyl)cyclopropyl)-carbamate in 5 mL of dioxane in a round-bottom flask.

  • While stirring, slowly add 2.5 mL of a 4 mol/L HCl in dioxane solution dropwise to the reaction mixture.

  • Stir the reaction mixture at room temperature for 15 hours.

  • After 15 hours, evaporate the solvent to approximately half of the original volume using a rotary evaporator.

  • Collect the precipitated solid by filtration.

  • The resulting solid is the target product, this compound (yield: 0.5 g).

  • Confirm the structure of the product using ¹H NMR spectroscopy. The expected shifts in DMSO-d₆ are: δ 5.27 (1H, t), 0.91 (2H, t), 0.71 (2H, t).[2]

Purification by Recrystallization

Recrystallization is a standard technique for purifying solid organic compounds. The choice of solvent is critical and should be determined experimentally. A good solvent will dissolve the compound when hot but not when cold.

General Procedure:

  • Select an appropriate solvent or solvent system (e.g., isopropanol, ethanol/ether).

  • Dissolve the crude this compound in the minimum amount of the hot solvent.

  • If there are insoluble impurities, perform a hot filtration.

  • Allow the solution to cool slowly to room temperature, and then in an ice bath to induce crystallization.

  • Collect the crystals by vacuum filtration.

  • Wash the crystals with a small amount of cold solvent.

  • Dry the purified crystals under vacuum.

Analysis by High-Performance Liquid Chromatography (HPLC)

Suggested Starting Conditions (to be optimized):

  • Column: C18 reverse-phase column.

  • Mobile Phase: A mixture of an aqueous buffer (e.g., phosphate buffer with an ion-pairing agent like nonafluoropentanoic acid) and an organic modifier (e.g., acetonitrile or methanol).[5]

  • Detection: UV detection at a low wavelength (e.g., ~200-210 nm) or by mass spectrometry (MS) for higher specificity.[4][5]

  • Flow Rate: Typically 0.5-1.5 mL/min.

  • Temperature: Ambient or controlled (e.g., 25-40 °C).

Mandatory Visualization

As no specific signaling pathways for this compound have been identified in the scientific literature, the following diagram illustrates the synthetic workflow for its preparation.

Synthesis_Workflow Precursor tert-Butyl (1-(hydroxymethyl)cyclopropyl)carbamate Reaction Deprotection Reaction (Room Temperature, 15h) Precursor->Reaction Reagents 4M HCl in Dioxane Reagents->Reaction Workup Solvent Evaporation & Filtration Reaction->Workup Product (1-Aminocyclopropyl)methanol hydrochloride Workup->Product Analysis ¹H NMR Confirmation Product->Analysis

Caption: Synthesis workflow for this compound.

Biological Activity

Currently, there is limited specific data on the biological activity and mechanism of action of this compound. The biological roles of related aminocyclopropane derivatives, such as 1-aminocyclopropane-1-carboxylic acid (ACC), are well-documented in plants as a precursor to the hormone ethylene.[6][7][8] In the context of drug discovery, small molecules containing the cyclopropane ring are of interest due to their conformational rigidity, which can lead to enhanced binding affinity and selectivity for biological targets. Further research is required to elucidate the specific pharmacological profile of this compound.

References

The Aminocyclopropyl Core: A Technical Guide to its Discovery, History, and Application

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The aminocyclopropyl group, a compact and strained three-membered carbocycle bearing an amino substituent, represents a fascinating and powerful structural motif in chemistry and biology. Its unique conformational rigidity and electronic properties have made it a cornerstone in fields ranging from plant biology to medicinal chemistry. This technical guide provides an in-depth exploration of the discovery and history of aminocyclopropyl compounds, with a particular focus on the pivotal molecule 1-aminocyclopropane-1-carboxylic acid (ACC). We will delve into the key experiments that unraveled its biological significance, provide detailed experimental protocols for its synthesis and analysis, and present a comprehensive overview of its role in drug discovery.

The Discovery of 1-Aminocyclopropane-1-Carboxylic Acid (ACC) as the Ethylene Precursor

The story of aminocyclopropyl compounds is inextricably linked to the discovery of the plant hormone ethylene. While ethylene's role in plant development was known for decades, its biosynthetic pathway remained a mystery until the groundbreaking work of Adams and Yang in 1979. Their research identified ACC as the direct precursor to ethylene in apple tissue.[1]

Key Historical Experiments

The identification of ACC was the culmination of a series of elegant radiolabeling experiments. Here, we outline the logical workflow of these pivotal studies.

Experimental Workflow: Identification of ACC as the Ethylene Precursor

G cluster_0 Observation and Hypothesis cluster_1 Radiolabeling Experiment 1: Methionine Feeding cluster_2 Radiolabeling Experiment 2: Anaerobic Conditions cluster_3 Identification of the Intermediate cluster_4 Confirmation A Observation: Apple tissue produces ethylene. B Hypothesis: Methionine is a precursor to ethylene. A->B C [¹⁴C]-Methionine fed to apple tissue. B->C D Result: [¹⁴C]-Ethylene is produced. C->D E [¹⁴C]-Methionine fed to apple tissue under Nitrogen (anaerobic). D->E F Result: Ethylene production is inhibited. An unknown intermediate accumulates. E->F G Isolate and characterize the [¹⁴C]-labeled intermediate. F->G H Result: The intermediate is identified as 1-aminocyclopropane-1-carboxylic acid (ACC). G->H I Feed synthetic [¹⁴C]-ACC to apple tissue. H->I J Result: [¹⁴C]-Ethylene is efficiently produced. I->J

Caption: Logical workflow of Adams and Yang's experiments identifying ACC.

This series of experiments conclusively demonstrated that methionine is converted to an intermediate, ACC, which is then converted to ethylene in an oxygen-dependent step.

The Ethylene Biosynthesis Pathway

The discovery of ACC led to the full elucidation of the ethylene biosynthesis pathway, a fundamental process in plant physiology.

Signaling Pathway: Ethylene Biosynthesis in Plants

G Methionine Methionine SAMS SAM Synthetase Methionine->SAMS SAM S-Adenosyl-L-methionine (SAM) ACS ACC Synthase SAM->ACS ACC 1-Aminocyclopropane-1- carboxylic acid (ACC) ACO ACC Oxidase ACC->ACO AMT ACC N-malonyltransferase ACC->AMT GGT γ-glutamyl transpeptidase ACC->GGT JAR1 Jasmonic acid resistance 1 ACC->JAR1 Ethylene Ethylene MACC 1-Malonyl-ACC (MACC) GACC γ-Glutamyl-ACC (GACC) JA_ACC Jasmonyl-ACC (JA-ACC) SAMS->SAM ACS->ACC ACO->Ethylene AMT->MACC GGT->GACC JAR1->JA_ACC

Caption: The ethylene biosynthesis pathway, highlighting the central role of ACC.

Experimental Protocols

Synthesis of 1-Aminocyclopropane-1-carboxylic Acid (ACC)

Several synthetic routes to ACC have been developed. A common and reliable method involves the cyclopropanation of a glycine equivalent.

Protocol: Synthesis of 1-Aminocyclopropane-1-carboxylic Acid

  • Step 1: Preparation of Benzylidene Glycine Ethyl Ester.

    • To a suspension of glycine ethyl ester hydrochloride (1 mol) in dichloromethane, add benzaldehyde (1 mol) and triethylamine (2.2 mol).

    • Stir the mixture at room temperature for 24 hours.

    • Filter the reaction mixture and concentrate the filtrate under reduced pressure to obtain the crude product.

  • Step 2: Cyclopropanation.

    • Dissolve the crude benzylidene glycine ethyl ester in a suitable solvent such as tetrahydrofuran (THF).

    • Cool the solution to -78°C.

    • Add a strong base, such as lithium diisopropylamide (LDA) (2.2 equivalents), dropwise.

    • After stirring for 30 minutes, add 1,2-dibromoethane (1.1 equivalents) dropwise.

    • Allow the reaction to slowly warm to room temperature and stir overnight.

    • Quench the reaction with saturated aqueous ammonium chloride and extract with diethyl ether.

    • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate to yield the crude cyclopropyl ester.

  • Step 3: Hydrolysis and Deprotection.

    • Reflux the crude cyclopropyl ester in 6 M hydrochloric acid for 4-6 hours.

    • Cool the reaction mixture and wash with diethyl ether to remove organic impurities.

    • Neutralize the aqueous layer with a suitable base, such as ammonium hydroxide, to precipitate the free amino acid.

    • Collect the solid by filtration, wash with cold water and then ethanol, and dry under vacuum to yield 1-aminocyclopropane-1-carboxylic acid.

Note: This is a generalized protocol. For detailed, step-by-step instructions and safety precautions, please refer to primary literature.

Quantitative Analysis of ACC Synthase Activity

The activity of ACC synthase, the rate-limiting enzyme in ethylene biosynthesis, can be quantified by measuring the amount of ACC produced from its substrate, S-adenosyl-L-methionine (SAM).

Protocol: In Vitro ACC Synthase Activity Assay [2]

  • Enzyme Extraction:

    • Homogenize plant tissue in an ice-cold extraction buffer (e.g., 100 mM EPPS buffer, pH 8.5, containing 10 mM DTT and 1 µM pyridoxal-5'-phosphate).

    • Centrifuge the homogenate at 12,000 x g for 15 minutes at 4°C.

    • Use the supernatant as the crude enzyme extract.

  • Enzyme Assay:

    • Prepare a reaction mixture containing the enzyme extract, 200 µM SAM in extraction buffer.

    • Incubate the reaction at 30°C for a defined period (e.g., 1-2 hours).

    • Terminate the reaction by adding a solution of HgCl₂.

  • Quantification of ACC:

    • The ACC produced is quantified by its conversion to ethylene.

    • To the reaction mixture, add a solution containing NaOH and NaOCl (bleach).

    • Incubate on ice for a short period to allow for the conversion of ACC to ethylene.

    • Measure the ethylene produced in the headspace of the reaction vial using gas chromatography.

  • Calculation:

    • Calculate the enzyme activity based on the amount of ethylene produced per unit of protein per unit of time.

Quantitative Data

ParameterValueOrganism/ConditionsReference
ACC Synthase (ACS)
Km for SAM20 µMTomato extract[3]
Optimal pH8.5Tomato extract[3]
Specific Activity327 mU/mg proteinPenicillium citrinum[4]
ACC Deaminase
Km for ACC4.8 mMPenicillium citrinum[4]
kcat3.52 s⁻¹Penicillium citrinum[4]

Aminocyclopropyl Compounds in Drug Discovery

The unique structural features of the aminocyclopropyl group have made it a valuable scaffold in medicinal chemistry. Its rigidity can lock a molecule into a bioactive conformation, enhancing its binding to a biological target. Furthermore, the cyclopropane ring can improve metabolic stability.[5]

Antimicrobial Activity

Several studies have explored the antimicrobial potential of synthetic aminocyclopropyl derivatives.

CompoundOrganismMIC (µg/mL)Reference
Amide Derivative F8Candida albicans16[6]
Amide Derivative F24Candida albicans16[6]
Amide Derivative F42Candida albicans16[6]

Experimental Protocol: Minimum Inhibitory Concentration (MIC) Determination [6][7][8][9][10]

A standard method for determining the MIC of an antimicrobial compound is the broth microdilution method.

  • Preparation of Inoculum:

    • Grow a pure culture of the test microorganism in a suitable broth medium overnight.

    • Dilute the culture to a standardized concentration (e.g., 5 x 10⁵ CFU/mL).

  • Preparation of Compound Dilutions:

    • Prepare a series of twofold dilutions of the test compound in a 96-well microtiter plate containing broth medium.

  • Inoculation and Incubation:

    • Inoculate each well with the standardized microbial suspension.

    • Include positive (no compound) and negative (no inoculum) controls.

    • Incubate the plate at an appropriate temperature (e.g., 37°C) for 18-24 hours.

  • Determination of MIC:

    • The MIC is the lowest concentration of the compound that completely inhibits visible growth of the microorganism.

Ethylene and ACC Signaling Pathways

Ethylene perception and signaling in plants involve a complex cascade of events. ACC has also been shown to have signaling roles independent of its conversion to ethylene.

G

References

The Architectural Nuances of a Privileged Scaffold: A Technical Guide to the Synthesis of Novel Aminocyclopropyl Building Blocks

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The cyclopropyl group, a small, strained carbocycle, has emerged as a "privileged scaffold" in modern medicinal chemistry. Its unique conformational rigidity and electronic properties can impart significant advantages to drug candidates, including enhanced potency, improved metabolic stability, and modulated pharmacokinetic profiles. Aminocyclopropanes, in particular, serve as versatile building blocks for the construction of novel therapeutics. This technical guide provides an in-depth exploration of cutting-edge synthetic methodologies for accessing these valuable motifs, complete with detailed experimental protocols, comprehensive data summaries, and visualizations of relevant biological pathways and experimental workflows.

Core Synthetic Strategies for Novel Aminocyclopropyl Building Blocks

The synthesis of aminocyclopropanes has evolved significantly from the preparation of the parent 1-aminocyclopropane-1-carboxylic acid (ACC). Modern methods now allow for the diastereoselective and enantioselective construction of highly substituted and functionalized cyclopropane rings, opening new avenues for drug design. This guide focuses on three prominent and versatile strategies: Diastereoselective Cyclopropanation of Dehydroamino Acids, Asymmetric Synthesis via Diketopiperazine Auxiliaries, and the Kulinkovich-Szymoniak Reaction.

Diastereoselective Cyclopropanation of Dehydroamino Acids with In Situ Generated Diazo Compounds

This powerful method allows for the controlled synthesis of both E and Z diastereomers of cyclopropane amino acids from readily available dehydroamino acid precursors. The in situ generation of diazo compounds from tosylhydrazone salts circumvents the need to handle these potentially hazardous reagents directly. The diastereoselectivity of the reaction can be tuned by the choice of reaction conditions.

General Workflow:

G cluster_0 In Situ Diazo Generation cluster_1 Cyclopropanation cluster_2 Diastereomer Control Tosylhydrazone Tosylhydrazone Salt Base Base (e.g., DBU) Tosylhydrazone->Base Deprotonation Diazo Diazo Compound Base->Diazo Elimination Dehydroamino_Acid Dehydroamino Acid Diazo->Dehydroamino_Acid [3+2] Cycloaddition Pyrazoline Pyrazoline Intermediate Dehydroamino_Acid->Pyrazoline Cyclopropane Cyclopropane Amino Acid Pyrazoline->Cyclopropane Nitrogen Extrusion (Thermal or Catalytic) Thermal Thermal Conditions Pyrazoline->Thermal Catalytic Catalytic Conditions (e.g., Fe(TPP)Cl) Pyrazoline->Catalytic E_Isomer E-Isomer Thermal->E_Isomer Z_Isomer Z-Isomer Catalytic->Z_Isomer

Figure 1: General workflow for the diastereoselective cyclopropanation of dehydroamino acids.

Experimental Protocol: Synthesis of (±)-(E)-2,3-Methano-m-tyrosine

To a solution of the corresponding dehydroamino acid (1.0 mmol) in anhydrous acetonitrile (10 mL) is added the tosylhydrazone salt (1.2 mmol) and 1,8-diazabicyclo[5.4.0]undec-7-ene (DBU) (1.5 mmol). The reaction mixture is heated to reflux and monitored by TLC. Upon completion, the solvent is removed under reduced pressure, and the residue is purified by column chromatography on silica gel to afford the (E)-cyclopropane amino acid derivative. For the synthesis of the (Z)-isomer, a catalytic amount of meso-tetraphenylporphyrin iron(III) chloride (Fe(TPP)Cl) (5 mol%) is added to the reaction mixture, which is then stirred at room temperature.

Data Presentation:

EntryDehydroamino Acid PrecursorTosylhydrazone SaltConditionsProductYield (%)dr (E:Z)
1N-Acetyl-dehydrophenylalanine methyl esterBenzaldehyde tosylhydrazoneReflux, 2h(E)-N-Acetyl-2,3-methanophenylalanine methyl ester85>95:5
2N-Acetyl-dehydrophenylalanine methyl esterBenzaldehyde tosylhydrazoneFe(TPP)Cl, rt, 4h(Z)-N-Acetyl-2,3-methanophenylalanine methyl ester785:>95
3N-Boc-dehydroalanine methyl ester3-Methoxybenzaldehyde tosylhydrazoneReflux, 3h(E)-N-Boc-2,3-methano-m-tyrosine methyl ester82>95:5
4N-Boc-dehydroalanine methyl ester3-Methoxybenzaldehyde tosylhydrazoneFe(TPP)Cl, rt, 5h(Z)-N-Boc-2,3-methano-m-tyrosine methyl ester757:>93
Asymmetric Synthesis of 1-Aminocyclopropane-1-carboxylic Acids via Diketopiperazine Auxiliaries

Chiral diketopiperazine scaffolds serve as excellent auxiliaries for the asymmetric synthesis of substituted 1-aminocyclopropane-1-carboxylic acids. This method relies on the diastereoselective conjugate addition of a nucleophile to a methylene-diketopiperazine acceptor, followed by cyclization to form the spirocyclopropyl derivative. Subsequent hydrolysis of the auxiliary furnishes the desired enantiomerically enriched aminocyclopropyl building block.

Experimental Protocol: Asymmetric Synthesis of a Substituted 1-Aminocyclopropane-1-carboxylic Acid

To a solution of the (6S)-N,N'-bis(p-methoxybenzyl)-3-methylenepiperazine-2,5-dione (1.0 mmol) in anhydrous THF (20 mL) at -78 °C is added a solution of the appropriate sulfur or phosphorus ylide (1.2 mmol) in THF. The reaction mixture is stirred at -78 °C for 2 hours and then allowed to warm to room temperature overnight. The reaction is quenched with saturated aqueous ammonium chloride, and the product is extracted with ethyl acetate. The combined organic layers are dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure. The resulting diastereomerically enriched spirocyclopropane is purified by column chromatography. The diketopiperazine auxiliary is then removed by acidic hydrolysis (e.g., 6N HCl, reflux) to yield the target aminocyclopropane carboxylic acid.

Data Presentation:

EntryYlideProductYield (%)de (%)
1Dimethylsulfoxonium methylide(3S,6S)-N,N'-bis(p-methoxybenzyl)piperazine-2,5-dione-3-spiro-1'-cyclopropane92>98
2(Ethoxymethyl)triphenylphosphonium ylide(3S,6S,1'R)-1'-Ethoxy-N,N'-bis(p-methoxybenzyl)piperazine-2,5-dione-3-spiro-1'-cyclopropane8595
3Isopropylidynetriphenylphosphorane(3S,6S)-2',2'-Dimethyl-N,N'-bis(p-methoxybenzyl)piperazine-2,5-dione-3-spiro-1'-cyclopropane78>98
Kulinkovich-Szymoniak Reaction: A Titanium-Mediated Route to Primary Cyclopropylamines

The Kulinkovich-Szymoniak reaction provides a direct and efficient method for the synthesis of primary cyclopropylamines from nitriles and Grignard reagents. This transformation is mediated by a titanium(IV) isopropoxide catalyst and involves the formation of a titanacyclopropane intermediate.

Experimental Protocol: Synthesis of 1-Phenylcyclopropylamine

To a solution of benzonitrile (10 mmol) in anhydrous diethyl ether (50 mL) is added titanium(IV) isopropoxide (12 mmol). The mixture is cooled to -78 °C, and a solution of ethylmagnesium bromide (3.0 M in diethyl ether, 22 mmol) is added dropwise. The reaction mixture is allowed to warm to room temperature and stirred for 12 hours. The reaction is then quenched by the slow addition of water, and the resulting mixture is filtered through a pad of Celite. The filtrate is extracted with diethyl ether, and the combined organic layers are dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure. The crude product is purified by distillation or column chromatography to afford 1-phenylcyclopropylamine.

Data Presentation:

EntryNitrileGrignard ReagentProductYield (%)
1BenzonitrileEtMgBr1-Phenylcyclopropylamine75
2Acetonitrilen-PrMgCl1-Propylcyclopropylamine68
34-ChlorobenzonitrileEtMgBr1-(4-Chlorophenyl)cyclopropylamine72
4CyclohexanecarbonitrileEtMgBr1-Cyclohexylcyclopropylamine65

Application in Drug Discovery: The Case of Tranylcypromine

Tranylcypromine, a potent monoamine oxidase inhibitor (MAOI), exemplifies the successful incorporation of an aminocyclopropyl scaffold in a clinically used drug. It is used in the treatment of major depressive disorder. Its mechanism of action involves the irreversible inhibition of monoamine oxidase (MAO), an enzyme responsible for the degradation of neurotransmitters such as serotonin, norepinephrine, and dopamine.

G cluster_0 Presynaptic Neuron cluster_1 Synaptic Cleft cluster_2 Postsynaptic Neuron Monoamines Monoamines (Serotonin, Norepinephrine, Dopamine) MAO Monoamine Oxidase (MAO) Monoamines->MAO Degradation IncreasedMonoamines Increased Monoamine Concentration Metabolites Inactive Metabolites MAO->Metabolites Tranylcypromine Tranylcypromine Tranylcypromine->MAO Irreversible Inhibition Receptors Postsynaptic Receptors IncreasedMonoamines->Receptors Binding NeuronalSignal Enhanced Neuronal Signaling Receptors->NeuronalSignal AntidepressantEffect Antidepressant Effect NeuronalSignal->AntidepressantEffect

Figure 2: Mechanism of action of Tranylcypromine as a Monoamine Oxidase Inhibitor.

The increased availability of these neurotransmitters in the synaptic cleft enhances neurotransmission, leading to an antidepressant effect.[1][2][3][4][5] The cyclopropylamine moiety of Tranylcypromine is crucial for its inhibitory activity.

Conclusion

The synthesis of novel aminocyclopropyl building blocks is a dynamic and evolving field that continues to provide medicinal chemists with powerful tools for drug discovery. The methodologies outlined in this guide represent robust and versatile approaches to access a wide range of structurally diverse aminocyclopropanes with high levels of stereocontrol. As our understanding of the unique properties of the cyclopropane ring deepens, we can anticipate the development of even more sophisticated synthetic strategies and the continued emergence of innovative drug candidates featuring this remarkable scaffold.

References

Methodological & Application

Application Notes and Protocols for (1-Aminocyclopropyl)methanol hydrochloride

Author: BenchChem Technical Support Team. Date: December 2025

(1-Aminocyclopropyl)methanol hydrochloride (CAS No. 115652-52-3) is a versatile building block in organic synthesis, particularly valued in the design and development of novel therapeutic agents. Its strained cyclopropyl ring and primary amine and alcohol functionalities offer unique conformational constraints and opportunities for diverse chemical modifications. These characteristics make it an attractive starting material for the synthesis of complex molecules with potential biological activity.

Chemical and Physical Properties

This compound is a white to off-white solid. A summary of its key chemical and physical properties is presented below.

PropertyValueSource
Molecular Formula C₄H₁₀ClNO[1][2]
Molecular Weight 123.58 g/mol [1][2]
CAS Number 115652-52-3[1]
Melting Point 119 °C (decomposes)[3]
Boiling Point 188.2 °C at 760 mmHg[3]
Flash Point 67.6 °C[3]
Solubility Soluble in water.
Appearance White to off-white solid.

Applications in Medicinal Chemistry and Drug Discovery

This compound serves as a crucial intermediate in the synthesis of a variety of biologically active compounds. Its rigid cyclopropyl scaffold is often incorporated into drug candidates to explore conformational space and enhance binding affinity to target proteins.

One notable application is in the development of SOS1 (Son of Sevenless homolog 1) inhibitors . SOS1 is a guanine nucleotide exchange factor that plays a critical role in the RAS signaling pathway, which is frequently dysregulated in cancer. The aminocyclopropyl moiety can be found in the core structure of certain heterocyclic compounds designed to inhibit the function of SOS1.[3]

Furthermore, aminocyclopropane derivatives are being investigated as potentially safer alternatives to aniline-containing compounds in drug discovery. The metabolism of anilines in the liver can sometimes lead to the formation of toxic byproducts. The use of bioisosteres like aminocyclopropanes may mitigate this risk.[4]

Experimental Protocols

While specific, detailed protocols for every application of this compound are proprietary or published within broader synthetic schemes, a general protocol for its use in an amide coupling reaction , a common transformation for this type of building block, can be outlined. This protocol is a representative example based on standard organic synthesis techniques.

General Protocol for Amide Coupling

This protocol describes the coupling of this compound with a carboxylic acid to form the corresponding amide.

Materials:

  • This compound

  • Carboxylic acid of interest

  • Coupling agent (e.g., HATU, HOBt/EDC)

  • Organic base (e.g., Diisopropylethylamine (DIPEA) or Triethylamine (TEA))

  • Anhydrous polar aprotic solvent (e.g., Dimethylformamide (DMF) or Dichloromethane (DCM))

  • Saturated aqueous sodium bicarbonate solution

  • Brine (saturated aqueous sodium chloride solution)

  • Magnesium sulfate or sodium sulfate (anhydrous)

  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Nitrogen or Argon gas supply

  • Standard laboratory glassware for extraction and purification

  • Silica gel for column chromatography

Procedure:

  • Reaction Setup: To a dry round-bottom flask under an inert atmosphere (Nitrogen or Argon), add the carboxylic acid (1.0 eq) and the anhydrous solvent (e.g., DMF).

  • Activation of Carboxylic Acid: Add the coupling agent (e.g., HATU, 1.1 eq) and an organic base (e.g., DIPEA, 2.5 eq) to the solution. Stir the mixture at room temperature for 15-30 minutes to activate the carboxylic acid.

  • Addition of Amine: In a separate flask, dissolve this compound (1.2 eq) in a minimal amount of the anhydrous solvent. Add an additional equivalent of the organic base (e.g., DIPEA, 1.0 eq) to neutralize the hydrochloride salt and liberate the free amine.

  • Coupling Reaction: Add the solution of the free amine to the activated carboxylic acid mixture.

  • Reaction Monitoring: Allow the reaction to stir at room temperature. Monitor the progress of the reaction by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting materials are consumed.

  • Work-up:

    • Once the reaction is complete, quench the reaction by adding water.

    • Extract the aqueous layer with an organic solvent such as ethyl acetate or dichloromethane (3 x volumes).

    • Combine the organic layers and wash sequentially with saturated aqueous sodium bicarbonate solution, water, and brine.

    • Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate.

    • Filter the drying agent and concentrate the organic solvent under reduced pressure to obtain the crude product.

  • Purification: Purify the crude product by silica gel column chromatography using an appropriate solvent system (e.g., a gradient of methanol in dichloromethane or ethyl acetate in hexanes) to yield the pure amide product.

  • Characterization: Characterize the final product by NMR spectroscopy (¹H and ¹³C) and mass spectrometry to confirm its identity and purity.

Visualizing the Synthetic Utility

The following diagrams illustrate the role of this compound as a building block in a general synthetic workflow.

G cluster_start Starting Materials cluster_process Synthetic Process cluster_product Product A (1-Aminocyclopropyl)methanol hydrochloride C Amide Coupling A->C B Carboxylic Acid (R-COOH) B->C D Coupled Product (Amide) C->D Purification

Caption: General workflow for an amide coupling reaction using this compound.

Safety Information

This compound is classified as causing serious eye irritation.[1] It is essential to handle this compound in a well-ventilated area, preferably in a fume hood. Personal protective equipment (PPE), including safety goggles, gloves, and a lab coat, should be worn at all times. For detailed safety information, refer to the Material Safety Data Sheet (MSDS) provided by the supplier.[5]

Disclaimer: The experimental protocol provided is a general guideline and may require optimization for specific substrates and reaction scales. Researchers should always consult relevant literature and exercise appropriate caution when handling chemicals. This information is intended for use by qualified professionals in a laboratory setting.

References

Application Notes and Protocols for the Use of (1-Aminocyclopropyl)methanol Hydrochloride in Peptide Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

(1-Aminocyclopropyl)methanol hydrochloride is a unique building block for peptide synthesis, offering the potential to introduce conformational constraints and novel structural motifs into peptide chains. The incorporation of the cyclopropyl ring can enhance metabolic stability and influence peptide secondary structure, making it a valuable tool for the design of peptidomimetics and therapeutic peptides. This document provides detailed application notes and experimental protocols for the successful incorporation of (1-Aminocyclopropyl)methanol into peptide sequences using solid-phase peptide synthesis (SPPS).

Overview of the Synthetic Strategy

Direct coupling of this compound in peptide synthesis is not feasible due to the presence of the free amino group. Therefore, a crucial first step is the protection of the amino group, typically with either a 9-fluorenylmethoxycarbonyl (Fmoc) or a tert-butyloxycarbonyl (Boc) group. Once protected, the resulting N-protected (1-aminocyclopropyl)methanol can be activated and coupled to the growing peptide chain on a solid support.

G A (1-Aminocyclopropyl)methanol Hydrochloride B N-Protection (Fmoc or Boc) A->B Protection Step C N-Protected (1-Aminocyclopropyl)methanol B->C Yields Protected Building Block D Activation & Coupling (SPPS) C->D F Incorporated Residue D->F Forms Peptide Bond E Peptide Chain on Solid Support E->D

Caption: General workflow for incorporating (1-Aminocyclopropyl)methanol into a peptide.

Experimental Protocols

Protocol 1: N-Terminal Protection of (1-Aminocyclopropyl)methanol

This protocol describes the general procedure for the N-protection of (1-Aminocyclopropyl)methanol with either Fmoc or Boc protecting groups.

Materials:

  • This compound

  • Fmoc-OSu (9-fluorenylmethyloxycarbonyl succinimide) or Di-tert-butyl dicarbonate (Boc)₂O

  • Sodium bicarbonate (NaHCO₃) or N,N-Diisopropylethylamine (DIPEA)

  • Dioxane and Water, or Dichloromethane (DCM)

  • Hydrochloric acid (HCl), 1M solution

  • Ethyl acetate (EtOAc)

  • Brine (saturated NaCl solution)

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Magnetic stirrer and stir bar

  • Round-bottom flask

  • Separatory funnel

Procedure for Fmoc Protection:

  • Dissolve this compound (1.0 eq) in a mixture of dioxane and 10% aqueous sodium bicarbonate solution.

  • Cool the solution to 0 °C in an ice bath.

  • Add Fmoc-OSu (1.05 eq) portion-wise while stirring vigorously.

  • Allow the reaction to warm to room temperature and stir overnight.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Once the reaction is complete, remove the dioxane under reduced pressure.

  • Add water to the residue and wash with diethyl ether to remove unreacted Fmoc-OSu.

  • Acidify the aqueous layer to pH 2-3 with 1M HCl.

  • Extract the product with ethyl acetate (3 x volumes).

  • Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and filter.

  • Evaporate the solvent under reduced pressure to yield the Fmoc-protected product.

Procedure for Boc Protection:

  • Suspend this compound (1.0 eq) in dichloromethane (DCM).

  • Add N,N-Diisopropylethylamine (DIPEA) (2.2 eq) and stir until the starting material dissolves.

  • Add Di-tert-butyl dicarbonate ((Boc)₂O) (1.1 eq) to the solution.

  • Stir the reaction mixture at room temperature overnight.

  • Monitor the reaction progress by TLC.

  • Upon completion, wash the reaction mixture with 1M HCl, saturated aqueous NaHCO₃, and brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to obtain the Boc-protected product.

Protocol 2: Solid-Phase Peptide Synthesis (SPPS) using N-Fmoc-(1-aminocyclopropyl)methanol

This protocol outlines the manual solid-phase synthesis of a peptide incorporating the N-Fmoc protected (1-aminocyclopropyl)methanol. A standard Fmoc/tBu strategy is employed.

Materials:

  • Fmoc-protected (1-aminocyclopropyl)methanol

  • Rink Amide resin (or other suitable resin)

  • Fmoc-protected amino acids

  • Coupling reagents: HBTU (2-(1H-benzotriazol-1-yl)-1,1,3,3-tetramethyluronium hexafluorophosphate) or HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxide hexafluorophosphate)

  • Base: N,N-Diisopropylethylamine (DIPEA)

  • Deprotection solution: 20% (v/v) piperidine in N,N-Dimethylformamide (DMF)

  • Solvents: DMF, Dichloromethane (DCM)

  • Washing solvents: Methanol (MeOH)

  • Cleavage cocktail: e.g., 95% Trifluoroacetic acid (TFA), 2.5% water, 2.5% triisopropylsilane (TIS)

  • Cold diethyl ether

  • SPPS reaction vessel

SPPS Workflow:

SPPS_Workflow Start Start with Resin Swell Swell Resin in DMF Start->Swell Deprotection1 Fmoc Deprotection (20% Piperidine/DMF) Swell->Deprotection1 Wash1 Wash with DMF Deprotection1->Wash1 Coupling Couple Fmoc-AA-OH (HBTU/DIPEA in DMF) Wash1->Coupling Wash2 Wash with DMF Coupling->Wash2 Repeat Repeat Deprotection, Wash, and Coupling for each amino acid Wash2->Repeat Next cycle FinalDeprotection Final Fmoc Deprotection Repeat->FinalDeprotection Final cycle Wash3 Wash with DMF, DCM, MeOH FinalDeprotection->Wash3 Cleavage Cleave Peptide from Resin (TFA cocktail) Wash3->Cleavage Precipitation Precipitate in Cold Ether Cleavage->Precipitation Purification Purify by HPLC Precipitation->Purification

Caption: Standard workflow for Fmoc-based Solid-Phase Peptide Synthesis (SPPS).

Procedure:

  • Resin Swelling: Place the desired amount of resin in the SPPS reaction vessel. Add DMF and allow the resin to swell for at least 30 minutes.

  • Fmoc Deprotection: Drain the DMF. Add the 20% piperidine in DMF solution and agitate for 5 minutes. Drain and repeat with fresh deprotection solution for 15 minutes.

  • Washing: Wash the resin thoroughly with DMF (5-7 times) to remove piperidine and the dibenzofulvene adduct.

  • Coupling of N-Fmoc-(1-aminocyclopropyl)methanol:

    • In a separate vial, pre-activate N-Fmoc-(1-aminocyclopropyl)methanol (3 eq.) with HBTU/HATU (2.9 eq.) and DIPEA (6 eq.) in DMF for 2-5 minutes.

    • Drain the DMF from the deprotected resin.

    • Add the activated amino acid solution to the resin.

    • Agitate the mixture at room temperature for 1-2 hours.

    • Monitor the coupling reaction using a Kaiser test. A negative result (yellow beads) indicates a complete reaction. If the test is positive, the coupling step can be repeated.

  • Washing: Wash the resin with DMF (3-5 times).

  • Repeat Cycles: Repeat steps 2-5 for each subsequent amino acid in the peptide sequence.

  • Final Deprotection and Cleavage:

    • After the final coupling, perform a final Fmoc deprotection (steps 2 and 3).

    • Wash the resin with DMF, DCM, and then methanol, and dry under vacuum.

    • Add the cleavage cocktail to the resin and agitate for 2-4 hours at room temperature.

    • Filter the resin and collect the filtrate.

    • Precipitate the crude peptide by adding the filtrate to cold diethyl ether.

    • Centrifuge to pellet the peptide, and wash the pellet with cold ether.

    • Dry the crude peptide under vacuum.

  • Purification and Analysis: Purify the crude peptide by reverse-phase high-performance liquid chromatography (RP-HPLC) and characterize by mass spectrometry (MS).

Data Presentation

The successful incorporation of (1-Aminocyclopropyl)methanol can be evaluated by monitoring the yield and purity of the final peptide. The following table provides a template for summarizing quantitative data from peptide synthesis experiments.

Peptide SequenceResinCoupling ReagentCrude Yield (%)Purity by HPLC (%)Expected Mass (Da)Observed Mass (Da)
Ac-Gly-X -Ala-NH₂Rink AmideHBTU/DIPEADataDataDataData
Tyr-X -Phe-Gly-NH₂Rink AmideHATU/DIPEADataDataDataData
Ac-Leu-Ala-X -Val-NH₂Rink AmideHBTU/DIPEADataDataDataData

X represents the (1-Aminocyclopropyl)methanol residue. *Data to be filled in from experimental results.

Signaling Pathways and Logical Relationships

The incorporation of (1-Aminocyclopropyl)methanol can be part of a larger drug discovery workflow aimed at developing peptide-based therapeutics that target specific signaling pathways.

Drug_Discovery_Workflow cluster_0 Peptide Design & Synthesis cluster_1 In Vitro Evaluation cluster_2 Lead Optimization A Target Identification (e.g., GPCR, Kinase) B Lead Peptide Identification A->B C Structural Modification with (1-Aminocyclopropyl)methanol B->C D Peptide Synthesis (SPPS) C->D E Binding Assays D->E F Functional Assays (e.g., cAMP, Kinase Activity) E->F G Metabolic Stability Assays F->G H Structure-Activity Relationship (SAR) Studies G->H I Optimization of Pharmacokinetic Properties H->I I->C Iterative Design J Preclinical Development I->J

Caption: A logical workflow for the development of peptide therapeutics incorporating unnatural amino acids.

Conclusion

The use of this compound as a building block in peptide synthesis provides a powerful strategy for creating novel peptidomimetics with potentially enhanced therapeutic properties. The protocols outlined in this document provide a comprehensive guide for the N-protection and subsequent incorporation of this unique amino acid into peptide sequences via SPPS. Careful execution of these protocols, coupled with rigorous purification and analysis, will enable researchers to successfully synthesize and evaluate these modified peptides for their biological activity.

(1-Aminocyclocyclopropyl)methanol Hydrochloride: A Versatile Scaffold in Drug Discovery

Author: BenchChem Technical Support Team. Date: December 2025

(1-Aminocyclopropyl)methanol hydrochloride has emerged as a valuable building block in medicinal chemistry, particularly in the development of targeted therapies. Its rigid cyclopropyl core offers a unique three-dimensional structure that can be exploited to enhance binding affinity, metabolic stability, and other desirable pharmacokinetic properties of drug candidates. This document provides detailed application notes and experimental protocols for researchers and drug development professionals interested in utilizing this versatile scaffold, with a focus on its application in the discovery of Son of Sevenless homolog 1 (SOS1) inhibitors for cancer therapy.

Application Notes

The primary application of the (1-aminocyclopropyl)methanol scaffold in recent drug discovery efforts has been in the design of inhibitors targeting the protein-protein interaction between SOS1 and KRAS. SOS1 is a guanine nucleotide exchange factor (GEF) that activates KRAS, a key signaling protein frequently mutated in various cancers. By inhibiting the SOS1-KRAS interaction, downstream oncogenic signaling through the RAS-RAF-MEK-ERK pathway can be blocked, leading to anti-proliferative effects in cancer cells.

The cyclopropyl moiety in this scaffold can confer several advantages:

  • Enhanced Potency: The rigid nature of the cyclopropane ring can pre-organize the molecule into a conformation favorable for binding to the target protein, leading to increased potency.

  • Improved Metabolic Stability: The carbon-hydrogen bonds on the cyclopropane ring are generally more resistant to metabolic oxidation compared to those in aliphatic chains, which can lead to a longer half-life in vivo.

  • Modulation of Physicochemical Properties: The cyclopropyl group can influence properties such as lipophilicity and solubility, which are critical for drug absorption, distribution, metabolism, and excretion (ADME).

Quantitative Data Summary

The following tables summarize the in vitro potency of representative SOS1 inhibitors that incorporate a cyclopropyl moiety, demonstrating the utility of this scaffold in achieving high inhibitory activity.

Table 1: Biochemical Potency of Cyclopropyl-Containing SOS1 Inhibitors

Compound IDTarget InteractionIC50 (nM)Assay Type
Compound 37 SOS1-KRAS(G12C)6.0Biochemical Assay
BI-3406 SOS1-KRAS8.3Biochemical Assay
BAY-293 KRAS-SOS121Biochemical Assay
MRTX0902 SOS1:KRAS G12D16.6HTRF

Table 2: Cellular Activity of Cyclopropyl-Containing SOS1 Inhibitors

Compound IDCell LineKRAS MutationCellular AssayIC50 (nM)
Compound 37 Mia-paca-2G12Cp-ERK Inhibition-
BI-3406 VariousVariousCell Proliferation-
BAY-293 VariousVariousAntiproliferative Activity-
MRTX0902 VariousG12C, G12D, G12VCell Viability-

Experimental Protocols

Detailed methodologies for key experiments are provided below. These protocols are essential for evaluating the efficacy of novel compounds derived from the (1-aminocyclopropyl)methanol scaffold.

Protocol 1: Homogeneous Time-Resolved Fluorescence (HTRF) Assay for SOS1-KRAS Interaction

This assay is used to quantify the disruption of the protein-protein interaction between SOS1 and KRAS by a test compound.

Materials:

  • Recombinant human SOS1 protein (tagged, e.g., with His-tag)

  • Recombinant human KRAS protein (tagged, e.g., with GST-tag)

  • GTPγS (non-hydrolyzable GTP analog)

  • HTRF donor-labeled anti-tag antibody (e.g., anti-His-Europium)

  • HTRF acceptor-labeled anti-tag antibody (e.g., anti-GST-XL665)

  • Assay buffer (e.g., 50 mM Tris-HCl pH 7.5, 150 mM NaCl, 5 mM MgCl₂, 1 mM DTT, 0.01% BSA)

  • Test compounds dissolved in DMSO

  • 384-well low-volume white plates

Procedure:

  • Prepare serial dilutions of the test compound in DMSO.

  • In the assay plate, add the test compound to the appropriate wells. Include DMSO-only wells as a negative control.

  • Prepare a mix of tagged KRAS protein and GTPγS in the assay buffer and add to all wells.

  • Add the tagged SOS1 protein to all wells.

  • Prepare a mix of the HTRF detection reagents (donor and acceptor antibodies) in the assay buffer.

  • Add the detection reagent mix to all wells.

  • Incubate the plate at room temperature for 2-4 hours, protected from light.

  • Read the HTRF signal on a compatible plate reader (excitation at 320-340 nm, emission at 620 nm and 665 nm).

  • Calculate the HTRF ratio (665 nm / 620 nm) and determine the IC50 value of the test compound using a suitable data analysis software.

Protocol 2: Cell Proliferation Assay (MTT or CellTiter-Glo®)

This assay measures the effect of a test compound on the viability and proliferation of cancer cells.

Materials:

  • Cancer cell line of interest (e.g., with a KRAS mutation)

  • Complete cell culture medium

  • Test compound dissolved in DMSO

  • MTT reagent (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) or CellTiter-Glo® Luminescent Cell Viability Assay kit

  • 96-well clear or opaque-walled plates

  • Spectrophotometer or luminometer

Procedure:

  • Seed cells in a 96-well plate at a predetermined density and allow them to attach overnight.

  • Prepare serial dilutions of the test compound in cell culture medium. The final DMSO concentration should be kept constant and low (e.g., ≤ 0.1%).

  • Treat the cells with the compound dilutions and incubate for a specified period (e.g., 72 hours). Include vehicle-treated (DMSO) and untreated cells as controls.

  • For MTT assay:

    • Add MTT solution to each well and incubate for 2-4 hours.

    • Add solubilization solution (e.g., DMSO or acidic isopropanol) to dissolve the formazan crystals.

    • Measure the absorbance at a specific wavelength (e.g., 570 nm).

  • For CellTiter-Glo® assay:

    • Equilibrate the plate and the CellTiter-Glo® reagent to room temperature.

    • Add the CellTiter-Glo® reagent to each well.

    • Mix on an orbital shaker for 2 minutes to induce cell lysis.

    • Incubate at room temperature for 10 minutes to stabilize the luminescent signal.

    • Measure the luminescence.

  • Calculate the percentage of cell viability relative to the vehicle-treated control and determine the IC50 value by non-linear regression analysis.

Protocol 3: Western Blot Analysis of KRAS Downstream Signaling (p-ERK)

This protocol is used to assess the effect of a SOS1 inhibitor on the phosphorylation of ERK, a key downstream effector in the KRAS signaling pathway.

Materials:

  • Cancer cell line of interest

  • Test compound dissolved in DMSO

  • Cell lysis buffer (e.g., RIPA buffer) supplemented with protease and phosphatase inhibitors

  • Protein quantification assay kit (e.g., BCA assay)

  • SDS-PAGE gels and electrophoresis apparatus

  • PVDF or nitrocellulose membranes

  • Transfer buffer and transfer apparatus

  • Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

  • Primary antibodies (anti-p-ERK, anti-total ERK, and a loading control like anti-β-actin or anti-GAPDH)

  • HRP-conjugated secondary antibodies

  • Chemiluminescent substrate

  • Imaging system

Procedure:

  • Seed cells and allow them to adhere. Treat with varying concentrations of the test compound for a specified time.

  • Wash cells with ice-cold PBS and lyse them in lysis buffer.

  • Determine the protein concentration of each lysate.

  • Normalize protein amounts, add Laemmli sample buffer, and heat to denature the proteins.

  • Separate the proteins by SDS-PAGE.

  • Transfer the separated proteins to a membrane.

  • Block the membrane with blocking buffer for 1 hour at room temperature.

  • Incubate the membrane with the primary antibody against p-ERK overnight at 4°C.

  • Wash the membrane with TBST and then incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Wash the membrane again and apply the chemiluminescent substrate.

  • Capture the signal using an imaging system.

  • The membrane can be stripped and re-probed with antibodies for total ERK and a loading control for normalization.

  • Quantify the band intensities to determine the change in p-ERK levels.

Visualizations

The following diagrams illustrate the targeted signaling pathway and a general experimental workflow for evaluating inhibitors.

SOS1_Signaling_Pathway RTK Receptor Tyrosine Kinase (RTK) Grb2 Grb2 RTK->Grb2 Growth Factor SOS1 SOS1 Grb2->SOS1 RAS_GDP RAS-GDP (Inactive) SOS1->RAS_GDP GDP GTP RAS_GTP RAS-GTP (Active) RAS_GDP->RAS_GTP RAF RAF RAS_GTP->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation, Survival, Differentiation ERK->Proliferation Inhibitor (1-Aminocyclopropyl)methanol Scaffold-Based Inhibitor Inhibitor->SOS1

Caption: SOS1 Signaling Pathway and Point of Inhibition.

Experimental_Workflow cluster_invitro In Vitro Assays cluster_incell Cell-Based Assays Compound Compound Synthesis ((1-Aminocyclopropyl)methanol derivative) HTRF HTRF Assay (SOS1-KRAS Interaction) Compound->HTRF CellCulture Cancer Cell Culture (KRAS Mutant) IC50_biochem Biochemical IC50 HTRF->IC50_biochem ProlifAssay Cell Proliferation Assay (MTT / CellTiter-Glo) CellCulture->ProlifAssay WesternBlot Western Blot (p-ERK Levels) CellCulture->WesternBlot IC50_cellular Cellular IC50 ProlifAssay->IC50_cellular TargetEngagement Target Engagement WesternBlot->TargetEngagement

Caption: Experimental Workflow for Inhibitor Evaluation.

Application Notes and Protocols for the Synthesis of Constrained Amino Acids Utilizing (1-Aminocyclopropyl)methanol Hydrochloride

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Constrained amino acids are invaluable tools in modern drug discovery and peptide science. Their incorporation into peptides can induce specific secondary structures, enhance metabolic stability, and improve receptor affinity and selectivity. The cyclopropane ring, in particular, offers a rigid and sterically defined constraint. This document provides detailed protocols for the synthesis of a key constrained amino acid building block, Fmoc-1-aminocyclopropanecarboxylic acid (Fmoc-Acc-OH), starting from the readily available (1-Aminocyclopropyl)methanol hydrochloride. This Fmoc-protected derivative is primed for direct use in solid-phase peptide synthesis (SPPS).

The synthetic strategy involves a three-step sequence:

  • Protection of the amino group: The primary amine of (1-Aminocyclopropyl)methanol is protected with a tert-butyloxycarbonyl (Boc) group to prevent side reactions during the subsequent oxidation step.

  • Oxidation of the primary alcohol: The hydroxymethyl group is oxidized to a carboxylic acid using a robust and efficient method like the Jones oxidation.

  • Fmoc protection: Following the removal of the Boc protecting group, the free amine is protected with the fluorenylmethyloxycarbonyl (Fmoc) group, rendering the constrained amino acid suitable for standard Fmoc-based solid-phase peptide synthesis.

Synthetic Workflow

The overall transformation from this compound to the Fmoc-protected constrained amino acid is depicted in the following workflow diagram.

cluster_0 Synthesis of Fmoc-Acc-OH cluster_1 Application in SPPS start (1-Aminocyclopropyl)methanol hydrochloride boc_protected N-Boc-(1-Aminocyclopropyl)methanol start->boc_protected Boc₂O, Base oxidized N-Boc-1-aminocyclopropane- carboxylic acid boc_protected->oxidized Jones Oxidation (CrO₃, H₂SO₄, Acetone) deprotected 1-Aminocyclopropane- carboxylic acid oxidized->deprotected Acidic Deprotection (e.g., TFA or HCl) final_product Fmoc-1-aminocyclopropane- carboxylic acid (Fmoc-Acc-OH) deprotected->final_product Fmoc-OSu, Base spps_start Resin coupling Peptide Elongation final_product->coupling spps_start->coupling Fmoc-Acc-OH, Coupling Reagents cleavage Cleavage & Deprotection coupling->cleavage Repetitive Cycles final_peptide Constrained Peptide cleavage->final_peptide Cleavage Cocktail (e.g., TFA)

Caption: Synthetic pathway from this compound to Fmoc-Acc-OH and its subsequent use in solid-phase peptide synthesis.

Experimental Protocols

Protocol 1: Synthesis of N-Boc-(1-Aminocyclopropyl)methanol

Objective: To protect the primary amino group of (1-Aminocyclopropyl)methanol with a Boc group.

Materials:

  • This compound

  • Di-tert-butyl dicarbonate (Boc₂O)

  • Sodium bicarbonate (NaHCO₃) or other suitable base

  • Dichloromethane (DCM) or other suitable solvent

  • Water

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

  • To a solution of this compound in a mixture of water and DCM, add sodium bicarbonate in portions until the solution is basic (pH > 8).

  • Add a solution of di-tert-butyl dicarbonate (Boc₂O) in DCM dropwise to the reaction mixture at room temperature.

  • Stir the reaction mixture vigorously overnight.

  • Separate the organic layer, and extract the aqueous layer with DCM.

  • Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.

  • Concentrate the solution under reduced pressure to obtain the crude N-Boc-(1-Aminocyclopropyl)methanol.

  • Purify the product by column chromatography on silica gel if necessary.

Protocol 2: Synthesis of N-Boc-1-aminocyclopropanecarboxylic Acid via Jones Oxidation

Objective: To oxidize the primary alcohol of N-Boc-(1-Aminocyclopropyl)methanol to a carboxylic acid.

Materials:

  • N-Boc-(1-Aminocyclopropyl)methanol

  • Jones reagent (a solution of chromium trioxide in sulfuric acid)

  • Acetone

  • Isopropanol

  • Diethyl ether or Ethyl acetate

  • Water

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

  • Dissolve the N-Boc-(1-Aminocyclopropyl)methanol in acetone and cool the solution in an ice bath.

  • Slowly add Jones reagent dropwise to the stirred solution. Monitor the reaction by the persistence of the orange color of the Cr(VI) reagent.

  • Once the oxidation is complete (as indicated by TLC or the stable orange color), quench the excess oxidant by adding isopropanol until the green color of Cr(III) persists.

  • Filter the mixture through a pad of Celite to remove the chromium salts.

  • Extract the filtrate with diethyl ether or ethyl acetate.

  • Wash the combined organic extracts with water and brine, then dry over anhydrous sodium sulfate.

  • Evaporate the solvent under reduced pressure to yield N-Boc-1-aminocyclopropanecarboxylic acid.

Protocol 3: Synthesis of Fmoc-1-aminocyclopropanecarboxylic Acid (Fmoc-Acc-OH)

Objective: To deprotect the Boc group and subsequently protect the free amine with an Fmoc group.

Materials:

  • N-Boc-1-aminocyclopropanecarboxylic acid

  • Trifluoroacetic acid (TFA) or Hydrochloric acid (HCl)

  • Dichloromethane (DCM)

  • 9-Fluorenylmethyloxycarbonyl succinimidyl carbonate (Fmoc-OSu)

  • Sodium bicarbonate (NaHCO₃) or other suitable base

  • Water

  • Diethyl ether

Procedure:

  • Boc Deprotection: Dissolve N-Boc-1-aminocyclopropanecarboxylic acid in a solution of TFA in DCM (e.g., 1:1 v/v) and stir at room temperature for 1-2 hours.

  • Remove the solvent and excess TFA under reduced pressure. Co-evaporate with toluene to remove residual TFA.

  • Fmoc Protection: Dissolve the resulting 1-aminocyclopropanecarboxylic acid salt in an aqueous solution of sodium bicarbonate.

  • Add a solution of Fmoc-OSu in a suitable organic solvent (e.g., dioxane or acetone) dropwise.

  • Stir the reaction mixture at room temperature overnight.

  • Acidify the reaction mixture with dilute HCl to precipitate the product.

  • Collect the precipitate by filtration, wash with cold water, and dry under vacuum to obtain Fmoc-1-aminocyclopropanecarboxylic acid.

Data Presentation

StepCompound NameStarting MaterialReagentsSolvent(s)Typical Yield (%)Analytical Data (Expected)
1N-Boc-(1-Aminocyclopropyl)methanol(1-Aminocyclopropyl)methanol HClBoc₂O, NaHCO₃DCM/Water85-95¹H NMR, ¹³C NMR, MS consistent with structure.
2N-Boc-1-aminocyclopropanecarboxylic acidN-Boc-(1-Aminocyclopropyl)methanolJones Reagent (CrO₃, H₂SO₄)Acetone70-85¹H NMR, ¹³C NMR, MS consistent with structure. Appearance of a carboxylic acid proton signal in ¹H NMR.[1]
3Fmoc-1-aminocyclopropanecarboxylic acidN-Boc-1-aminocyclopropanecarboxylic acid1. TFA/DCM 2. Fmoc-OSu, NaHCO₃DCM, Water/Dioxane80-90¹H NMR, ¹³C NMR, MS consistent with structure. Appearance of Fmoc proton signals in ¹H NMR. Melting point: ~219-227 °C.[2]

Application Protocol: Incorporation of Fmoc-Acc-OH into a Peptide Sequence via SPPS

Objective: To demonstrate the use of Fmoc-Acc-OH in solid-phase peptide synthesis.

Materials and Reagents:

  • Rink Amide or Wang resin

  • Fmoc-protected amino acids (including Fmoc-Acc-OH)

  • N,N-Dimethylformamide (DMF), peptide synthesis grade

  • Dichloromethane (DCM), peptide synthesis grade

  • Piperidine, 20% (v/v) in DMF (Fmoc deprotection solution)

  • Coupling reagents: HBTU, HATU, or DIC/HOBt

  • Activation base: N,N-Diisopropylethylamine (DIPEA)

  • Cleavage cocktail (e.g., TFA/TIS/H₂O 95:2.5:2.5)

  • Cold diethyl ether

General SPPS Cycle:

A typical manual solid-phase peptide synthesis workflow for incorporating Fmoc-Acc-OH is presented below.

cluster_spps SPPS Cycle for Fmoc-Acc-OH Incorporation resin_prep 1. Resin Swelling (DMF) fmoc_deprotection 2. Fmoc Deprotection (20% Piperidine/DMF) resin_prep->fmoc_deprotection washing1 3. Washing (DMF, DCM) fmoc_deprotection->washing1 activation 4. Amino Acid Activation (Fmoc-Acc-OH, Coupling Reagent, DIPEA in DMF) washing1->activation coupling 5. Coupling (Add activated amino acid to resin) activation->coupling washing2 6. Washing (DMF) coupling->washing2 repeat Repeat for next amino acid washing2->repeat repeat->fmoc_deprotection Next Cycle cleavage Final Cleavage & Deprotection repeat->cleavage

Caption: A standard workflow for the incorporation of Fmoc-Acc-OH into a peptide chain using solid-phase peptide synthesis.

Detailed Protocol:

  • Resin Preparation: Swell the resin in DMF for 30-60 minutes.

  • Fmoc Deprotection: Treat the resin with 20% piperidine in DMF for 5 minutes, drain, and repeat for 15-20 minutes.

  • Washing: Wash the resin thoroughly with DMF and DCM.

  • Amino Acid Coupling:

    • In a separate vessel, pre-activate Fmoc-Acc-OH (3-5 equivalents relative to resin loading) with a coupling reagent (e.g., HBTU, 3-5 eq.) and DIPEA (6-10 eq.) in DMF.

    • Add the activated amino acid solution to the deprotected peptide-resin.

    • Agitate the reaction mixture for 1-2 hours at room temperature.

    • Monitor the coupling completion using a Kaiser test.

  • Washing: Wash the resin with DMF.

  • Repeat: Repeat steps 2-5 for each subsequent amino acid in the peptide sequence.

  • Final Cleavage and Deprotection: After the final amino acid coupling and Fmoc deprotection, wash the resin with DCM and dry. Treat the peptide-resin with a cleavage cocktail for 2-4 hours at room temperature.

  • Peptide Precipitation: Precipitate the crude peptide by adding the cleavage solution to cold diethyl ether.

  • Purification: Purify the constrained peptide by preparative RP-HPLC.

Conclusion

This document provides a comprehensive guide for the synthesis of the constrained amino acid building block, Fmoc-1-aminocyclopropanecarboxylic acid, from this compound. The detailed protocols and workflow diagrams are intended to facilitate the adoption of this methodology by researchers in academia and industry. The incorporation of such constrained amino acids is a powerful strategy for the rational design of peptides with enhanced therapeutic potential.

References

(1-Aminocyclopropyl)methanol Hydrochloride: A Versatile Chiral Building Block in Modern Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

Abstract

(1-Aminocyclopropyl)methanol hydrochloride is a valuable chiral building block that incorporates a constrained cyclopropyl scaffold, a primary amine, and a hydroxymethyl group. This unique combination of functionalities makes it an attractive starting material for the synthesis of a diverse range of complex molecules, particularly in the fields of medicinal chemistry and drug discovery. The rigid cyclopropane ring introduces conformational constraint, which can be advantageous for optimizing ligand-receptor interactions. This application note provides an overview of the properties of this compound, detailed protocols for its derivatization, and its application in the synthesis of bioactive compounds.

Introduction

The cyclopropyl group is a prevalent structural motif in numerous approved pharmaceuticals, contributing to enhanced metabolic stability, improved potency, and desirable pharmacokinetic properties.[1][2][3][4] this compound serves as a versatile bifunctional precursor, allowing for selective modification at either the amino or the hydroxyl group. Its chirality is a key feature, enabling the enantioselective synthesis of drug candidates. This document outlines key applications and provides detailed experimental procedures for researchers, scientists, and drug development professionals.

Physicochemical Properties

A summary of the key physicochemical properties of this compound is provided in the table below.

PropertyValueReference
CAS Number 115652-52-3
Molecular Formula C₄H₁₀ClNO
Molecular Weight 123.58 g/mol
Melting Point 119 °C (decomposes)
Boiling Point 188.2 °C at 760 mmHg
Appearance White to off-white solid
Solubility Soluble in water and methanol.

Applications in Synthesis

This compound is a key intermediate for the synthesis of a variety of complex molecules, including:

  • Kinase Inhibitors: The rigid cyclopropyl scaffold can be utilized to orient pharmacophores in the active sites of kinases.

  • Antiviral Agents: The aminocyclopropyl moiety is found in several antiviral compounds, where it can play a role in binding to viral enzymes.

  • Constrained Amino Acids and Peptidomimetics: Incorporation of this building block can introduce conformational rigidity into peptides, improving their stability and activity.

Experimental Protocols

The following protocols provide detailed methodologies for common transformations involving this compound.

Protocol 1: N-Boc Protection of this compound

This procedure describes the protection of the primary amine with a tert-butyloxycarbonyl (Boc) group, a common step to allow for selective reaction at the hydroxyl group.

Reaction Scheme:

N_Boc_Protection start (1-Aminocyclopropyl)methanol Hydrochloride reagents + Di-tert-butyl dicarbonate (Boc)₂O + Triethylamine (Et₃N) + Dichloromethane (DCM) product tert-Butyl (1-(hydroxymethyl)cyclopropyl)carbamate reagents->product

Caption: N-Boc Protection of (1-Aminocyclopropyl)methanol.

Materials:

ReagentM.W.AmountMoles
This compound123.581.24 g10.0 mmol
Di-tert-butyl dicarbonate ((Boc)₂O)218.252.40 g11.0 mmol
Triethylamine (Et₃N)101.192.8 mL20.0 mmol
Dichloromethane (DCM)-50 mL-
Deionized Water-20 mL-
Saturated Sodium Bicarbonate Solution-20 mL-
Brine-20 mL-
Anhydrous Magnesium Sulfate (MgSO₄)---

Procedure:

  • To a 100 mL round-bottom flask, add this compound (1.24 g, 10.0 mmol) and dichloromethane (50 mL).

  • Cool the suspension to 0 °C in an ice bath.

  • Slowly add triethylamine (2.8 mL, 20.0 mmol) to the stirred suspension.

  • Add a solution of di-tert-butyl dicarbonate (2.40 g, 11.0 mmol) in dichloromethane (10 mL) dropwise over 15 minutes.

  • Allow the reaction mixture to warm to room temperature and stir for 12 hours.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, quench the reaction with deionized water (20 mL).

  • Separate the organic layer and wash sequentially with saturated sodium bicarbonate solution (20 mL) and brine (20 mL).

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude product.

  • Purify the crude product by flash column chromatography (Silica gel, 30% Ethyl acetate in Hexane) to afford tert-butyl (1-(hydroxymethyl)cyclopropyl)carbamate as a white solid.

Expected Results:

ParameterValue
Yield 85-95%
Purity (by NMR) >98%
Reaction Time 12 hours
Protocol 2: N-Acylation with an Acyl Chloride

This protocol details the formation of an amide bond by reacting the primary amine with an acyl chloride. This is a fundamental transformation for incorporating the aminocyclopropyl methanol scaffold into larger molecules.

Reaction Scheme:

N_Acylation start (1-Aminocyclopropyl)methanol Hydrochloride reagents + 4-Chlorobenzoyl chloride + Triethylamine (Et₃N) + Dichloromethane (DCM) product N-(1-(hydroxymethyl)cyclopropyl) -4-chlorobenzamide reagents->product

Caption: N-Acylation with 4-Chlorobenzoyl Chloride.

Materials:

ReagentM.W.AmountMoles
This compound123.581.24 g10.0 mmol
4-Chlorobenzoyl chloride175.011.93 g11.0 mmol
Triethylamine (Et₃N)101.192.8 mL20.0 mmol
Dichloromethane (DCM)-50 mL-
Deionized Water-20 mL-
1M Hydrochloric Acid-20 mL-
Saturated Sodium Bicarbonate Solution-20 mL-
Brine-20 mL-
Anhydrous Sodium Sulfate (Na₂SO₄)---

Procedure:

  • Suspend this compound (1.24 g, 10.0 mmol) in dichloromethane (50 mL) in a 100 mL round-bottom flask.

  • Cool the mixture to 0 °C using an ice bath.

  • Add triethylamine (2.8 mL, 20.0 mmol) dropwise to the stirred suspension.

  • In a separate flask, dissolve 4-chlorobenzoyl chloride (1.93 g, 11.0 mmol) in dichloromethane (10 mL).

  • Add the 4-chlorobenzoyl chloride solution dropwise to the reaction mixture at 0 °C over 20 minutes.

  • Allow the reaction to warm to room temperature and stir for 4 hours.

  • Monitor the reaction by TLC until the starting material is consumed.

  • Quench the reaction by adding deionized water (20 mL).

  • Separate the organic layer and wash sequentially with 1M hydrochloric acid (20 mL), saturated sodium bicarbonate solution (20 mL), and brine (20 mL).

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • The crude product can be purified by recrystallization from ethyl acetate/hexane to yield N-(1-(hydroxymethyl)cyclopropyl)-4-chlorobenzamide.

Expected Results:

ParameterValue
Yield 80-90%
Purity (by HPLC) >97%
Reaction Time 4 hours

Synthetic Workflow Visualization

The following diagram illustrates a general synthetic workflow utilizing this compound as a versatile chiral building block.

G cluster_start Starting Material cluster_protection Selective Protection cluster_derivatization Derivatization cluster_final Final Products A (1-Aminocyclopropyl)methanol Hydrochloride B N-Boc Protected Intermediate A->B Boc₂O, Base C O-Protected Intermediate A->C Protecting Group (e.g., TBDMSCl) D Acylation / Sulfonylation (on Amine) A->D Acyl Halide / Sulfonyl Chloride, Base E Esterification / Etherification (on Alcohol) B->E Carboxylic Acid (Coupling) / Alkyl Halide, Base C->D Acyl Halide / Sulfonyl Chloride, Base F Bioactive Molecules (e.g., Kinase Inhibitors, Antivirals) D->F Further Functionalization E->F Deprotection & Further Steps

Caption: Synthetic workflow from (1-Aminocyclopropyl)methanol HCl.

Conclusion

This compound is a highly versatile and valuable chiral building block for the synthesis of complex organic molecules. Its unique structural features provide a rigid scaffold that is desirable in modern drug design. The protocols outlined in this application note demonstrate straightforward and efficient methods for the derivatization of this compound, enabling its incorporation into a wide range of synthetic targets. The continued exploration of this and similar constrained building blocks will undoubtedly contribute to the development of novel therapeutics.

References

Application Notes and Protocols: Incorporating Aminocyclopropyl Motifs in Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the strategic incorporation of aminocyclopropyl motifs in medicinal chemistry. The unique conformational constraints and physicochemical properties of the aminocyclopropyl group offer significant advantages in drug design, including enhanced potency, selectivity, metabolic stability, and the ability to serve as a bioisosteric replacement for other functional groups. This document outlines the biological significance, synthesis, and experimental evaluation of compounds containing this valuable scaffold.

Biological Significance and Applications

The aminocyclopropyl motif is a key structural component in a variety of biologically active molecules, demonstrating a broad range of therapeutic potential. Its rigid structure helps to lock in bioactive conformations, leading to improved binding affinity and selectivity for various biological targets.

As Bioisosteres

The compact and rigid nature of the aminocyclopropyl group makes it an excellent bioisostere for larger, more flexible, or metabolically labile moieties. For instance, it can replace amide bonds in peptidomimetics, improving metabolic stability while maintaining the necessary vectoral orientation of substituents for target engagement.[1] This strategy can lead to compounds with enhanced oral bioavailability and reduced susceptibility to enzymatic degradation.

In Enzyme Inhibitors

Aminocyclopropyl-containing compounds have shown significant promise as enzyme inhibitors.[2] The constrained ring system can orient key functional groups for optimal interaction with the active site of an enzyme, leading to potent and selective inhibition. A notable example is in the development of antifungal agents targeting sterol 14α-demethylase (CYP51), a critical enzyme in the ergosterol biosynthesis pathway in fungi.[3][4]

In GPCR Ligands

The conformational rigidity of the aminocyclopropyl motif is also advantageous in the design of ligands for G protein-coupled receptors (GPCRs). By pre-organizing the pharmacophoric elements, these motifs can lead to high-affinity and selective ligands for various GPCRs, including the N-methyl-D-aspartate (NMDA) receptor, a key player in neurotransmission.[5][6]

Quantitative Data on Biologically Active Aminocyclopropyl Derivatives

The following tables summarize the quantitative data for representative aminocyclopropyl-containing compounds, highlighting their potency against various biological targets.

Table 1: Antifungal Activity of Aminocyclopropane Derivatives

Compound IDTarget OrganismAssayPotency (MIC₈₀)Reference
F8Candida albicansBroth Microdilution16 µg/mL[7]
F24Candida albicansBroth Microdilution16 µg/mL[7]
F42Candida albicansBroth Microdilution16 µg/mL[7]
F5Staphylococcus aureusBroth Microdilution32 µg/mL[7]
F9Staphylococcus aureusBroth Microdilution32 µg/mL[7]
F9Escherichia coliBroth Microdilution32 µg/mL[7]
F31Escherichia coliBroth Microdilution64 µg/mL[7]

Table 2: NMDA Receptor Binding Affinity of Aminocyclopropane Derivatives

CompoundAssayBinding Affinity (Kᵢ)Reference
(E)-1b[³H]-glycine displacementShallow displacement[6]
(Z)-1c[³H]-glycine displacementShallow displacement[6]
Generic NMDA Ligands (for context)[³H]-TCP displacementVaries (nM to µM)[8]

Table 3: Pharmacokinetic Parameters of Representative Aminoglycoside (Aminocyclitol-containing) Antibiotic

DrugAdministrationPeak Plasma Concentration (Cₘₐₓ)Time to Peak (Tₘₐₓ)Volume of Distribution (Vd)Reference
AminosidineIntramuscular (12 mg/kg)22.4 ± 3.2 µg/mL1.34 ± 0.45 h0.35 L/kg[9]
AminosidineIntramuscular (15 mg/kg)22.4 ± 3.2 µg/mL1.34 ± 0.45 h0.41 L/kg[9]

Experimental Protocols

Detailed methodologies for the synthesis and biological evaluation of aminocyclopropyl-containing compounds are provided below.

General Synthesis of 1-Aminocyclopropane-1-carboxylic Acid

This protocol describes a general method for the synthesis of the parent 1-aminocyclopropane-1-carboxylic acid, which can be further derivatized.[5][10]

Experimental Workflow: Synthesis of 1-Aminocyclopropane-1-carboxylic Acid

G start Start: Nitroacetate & 1,2-Dihaloethane step1 Alkylated Cyclization (Inorganic weak base) start->step1 step2 Nitro Reduction step1->step2 step3 Carboxyl Hydrolysis step2->step3 step4 Separation & Purification (Crystallization) step3->step4 end_node End: 1-Aminocyclopropane-1-carboxylic Acid step4->end_node

Caption: A generalized workflow for the synthesis of 1-aminocyclopropane-1-carboxylic acid.

Protocol:

  • Alkylated Cyclization: To a solution of a nitroacetate derivative in a suitable organic solvent, add an inorganic weak base (e.g., potassium carbonate). Add 1,2-dihaloethane dropwise at room temperature and stir the reaction mixture until completion (monitored by TLC).

  • Nitro Reduction: The cyclized intermediate is subjected to nitro group reduction. This can be achieved using various methods, such as catalytic hydrogenation (e.g., H₂, Pd/C) or chemical reduction (e.g., Zn, NH₄Cl).

  • Carboxyl Hydrolysis: The ester group is hydrolyzed to the corresponding carboxylic acid. This is typically done under acidic (e.g., HCl) or basic (e.g., NaOH) conditions, followed by neutralization.

  • Purification: The crude 1-aminocyclopropane-1-carboxylic acid is purified by recrystallization from a suitable solvent system (e.g., ethanol/water) to yield the final product.

In Vitro Antimicrobial Activity Assay (Broth Microdilution)

This protocol outlines the determination of the Minimum Inhibitory Concentration (MIC) of a compound against bacterial and fungal strains.[7][11]

Experimental Workflow: Broth Microdilution Assay

G start Start: Compound Stock Solution step1 Serial Dilution in 96-well plate start->step1 step2 Inoculation with Microbial Suspension step1->step2 step3 Incubation (e.g., 37°C, 24h) step2->step3 step4 Visual Assessment of Growth step3->step4 end_node End: Determine MIC step4->end_node

Caption: A streamlined workflow for determining the Minimum Inhibitory Concentration (MIC).

Protocol:

  • Preparation of Compound Dilutions: Prepare a stock solution of the test compound in a suitable solvent (e.g., DMSO). Perform serial two-fold dilutions in a 96-well microtiter plate containing the appropriate growth medium (e.g., Mueller-Hinton broth for bacteria, RPMI-1640 for fungi).

  • Inoculum Preparation: Prepare a standardized microbial inoculum suspension equivalent to a 0.5 McFarland standard.

  • Inoculation: Inoculate each well of the microtiter plate with the microbial suspension. Include positive (microbe only) and negative (medium only) controls.

  • Incubation: Incubate the plates under appropriate conditions (e.g., 37°C for 24-48 hours).

  • MIC Determination: The MIC is defined as the lowest concentration of the compound that completely inhibits visible microbial growth.

NMDA Receptor Binding Assay ([³H]MK-801)

This assay is used to determine the binding affinity of test compounds to the NMDA receptor ion channel.[12][13][14]

Experimental Workflow: [³H]MK-801 Binding Assay

G start Start: Rat Brain Membrane Preparation step1 Incubation with [³H]MK-801, Glutamate, Glycine, and Test Compound start->step1 step2 Rapid Filtration through Glass Fiber Filters step1->step2 step3 Washing to Remove Unbound Radioligand step2->step3 step4 Scintillation Counting step3->step4 end_node End: Determine Binding Affinity (Ki) step4->end_node

Caption: Workflow for the [³H]MK-801 radioligand binding assay for NMDA receptors.

Protocol:

  • Membrane Preparation: Homogenize rat forebrain tissue in an ice-cold buffer and centrifuge to pellet the membranes. Wash the membranes multiple times to remove endogenous ligands.

  • Binding Assay: In a final volume of 1 mL, incubate the washed membranes with a fixed concentration of [³H]MK-801, saturating concentrations of glutamate and glycine (to open the channel), and varying concentrations of the test compound.

  • Filtration: Terminate the binding reaction by rapid filtration through glass fiber filters using a cell harvester.

  • Washing: Wash the filters rapidly with ice-cold buffer to remove unbound radioligand.

  • Quantification: Place the filters in scintillation vials with a scintillation cocktail and measure the radioactivity using a liquid scintillation counter.

  • Data Analysis: Determine the IC₅₀ value of the test compound (the concentration that inhibits 50% of the specific binding of [³H]MK-801). Convert the IC₅₀ to a Kᵢ value using the Cheng-Prusoff equation.

Signaling Pathways

NMDA Receptor Signaling Cascade

Aminocyclopropyl derivatives can modulate the activity of the NMDA receptor. Upon binding of glutamate and a co-agonist (glycine or D-serine) and subsequent membrane depolarization, the NMDA receptor channel opens, leading to an influx of Ca²⁺. This calcium influx triggers a cascade of downstream signaling events crucial for synaptic plasticity.

Signaling Pathway: NMDA Receptor-Mediated Calcium Influx

G Glutamate Glutamate NMDAR NMDA Receptor Glutamate->NMDAR Glycine Glycine/D-Serine Glycine->NMDAR Ca_influx Ca²⁺ Influx NMDAR->Ca_influx Channel Opening Depolarization Membrane Depolarization Mg_block Mg²⁺ Block Removed Depolarization->Mg_block Mg_block->NMDAR Calmodulin Calmodulin Ca_influx->Calmodulin CaMKII CaMKII Activation Calmodulin->CaMKII Signaling Downstream Signaling (e.g., CREB phosphorylation, Gene expression) CaMKII->Signaling

Caption: Simplified signaling cascade initiated by NMDA receptor activation and subsequent calcium influx.

Ergosterol Biosynthesis Pathway and CYP51 Inhibition

Aminocyclopropyl-containing azole derivatives can act as potent antifungal agents by inhibiting CYP51, a key enzyme in the ergosterol biosynthesis pathway. Ergosterol is an essential component of the fungal cell membrane. Inhibition of its synthesis leads to the accumulation of toxic sterol intermediates and disruption of membrane integrity, ultimately resulting in fungal cell death.[14][15]

Signaling Pathway: Ergosterol Biosynthesis and CYP51 Inhibition

G AcetylCoA Acetyl-CoA Squalene Squalene AcetylCoA->Squalene ... Lanosterol Lanosterol Squalene->Lanosterol ... CYP51 CYP51 (14α-demethylase) Lanosterol->CYP51 Ergosterol Ergosterol CYP51->Ergosterol Demethylation Inhibitor Aminocyclopropyl Azole Inhibitor Inhibitor->CYP51 Inhibition Membrane Fungal Cell Membrane Ergosterol->Membrane Incorporation

References

Application Notes and Protocols for (1-Aminocyclopropyl)methanol hydrochloride in Parallel Synthesis Libraries

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Application Notes

Introduction to (1-Aminocyclopropyl)methanol hydrochloride

This compound is a versatile bifunctional building block increasingly utilized in medicinal chemistry and drug discovery. Its structure incorporates a strained cyclopropyl ring, a primary amine, and a primary alcohol, offering multiple points for diversification in the synthesis of compound libraries. The cyclopropyl moiety is of particular interest as it can enhance the metabolic stability, binding affinity, and conformational rigidity of drug candidates. This building block is supplied as a hydrochloride salt to improve its stability and handling properties.

Significance in Medicinal Chemistry

The cyclopropyl group is a valuable motif in drug design. Its rigid, three-dimensional structure can help to lock in bioactive conformations, potentially leading to increased potency and selectivity for biological targets. Furthermore, the cyclopropyl ring is often resistant to metabolic degradation, which can improve the pharmacokinetic profile of a drug candidate by increasing its half-life. The primary amine and hydroxyl groups on (1-Aminocyclopropyl)methanol provide convenient handles for the introduction of a wide range of substituents through well-established chemical transformations, making it an ideal scaffold for parallel synthesis.

Application in Parallel Synthesis for Library Generation

Parallel synthesis is a key strategy in modern drug discovery for the rapid generation of large numbers of related compounds for screening. This compound is well-suited for this approach due to its ability to participate in robust and high-throughput chemical reactions. The primary amine can be readily acylated to form a diverse library of amides or alkylated via reductive amination. The hydroxyl group can be etherified or esterified to further expand the chemical space of the library. The reliable nature of these reactions allows for the automated or semi-automated synthesis of hundreds to thousands of distinct compounds.

Biological Relevance: Inhibition of Flavin-Dependent Amine Oxidases

Derivatives of cyclopropylamines have been identified as potent inhibitors of flavin-dependent amine oxidases, such as Lysine-Specific Demethylase 1 (LSD1) and Monoamine Oxidase (MAO). These enzymes play crucial roles in epigenetics and neurotransmitter regulation, respectively, and are important targets for the treatment of cancer and neurological disorders. The cyclopropylamine moiety can act as a mechanism-based inactivator, forming a covalent adduct with the flavin adenine dinucleotide (FAD) cofactor of these enzymes, leading to irreversible inhibition. The ability to readily synthesize libraries of (1-Aminocyclopropyl)methanol derivatives allows for the systematic exploration of the structure-activity relationships (SAR) for the inhibition of these important enzyme targets.

Visualizations

parallel_synthesis_workflow cluster_start Starting Materials cluster_reactions Parallel Synthesis cluster_products Compound Libraries cluster_downstream Drug Discovery Cascade BuildingBlock (1-Aminocyclopropyl)methanol hydrochloride AmideCoupling Amide Coupling BuildingBlock->AmideCoupling ReductiveAmination Reductive Amination BuildingBlock->ReductiveAmination ReagentA Library of Carboxylic Acids ReagentA->AmideCoupling ReagentB Library of Aldehydes/Ketones ReagentB->ReductiveAmination AmideLibrary Amide Library AmideCoupling->AmideLibrary AmineLibrary Secondary Amine Library ReductiveAmination->AmineLibrary Purification Purification & QC AmideLibrary->Purification AmineLibrary->Purification Screening Biological Screening Purification->Screening SAR SAR Analysis Screening->SAR

Caption: General workflow for parallel synthesis using this compound.

lsd1_inhibition cluster_enzyme LSD1 Enzyme cluster_reaction Inhibition Mechanism LSD1 LSD1 Oxidation Oxidative Activation by FAD LSD1->Oxidation Demethylation Demethylation LSD1->Demethylation FAD FAD Cofactor FAD->Oxidation Inhibitor Cyclopropylamine Derivative Inhibitor->Oxidation binds to active site Adduct Covalent Adduct Formation Oxidation->Adduct Inactive_LSD1 Inactive LSD1 Adduct->Inactive_LSD1 Inactive_LSD1->Demethylation blocks Histone Methylated Histone H3K4 Histone->Demethylation Gene_Repression Transcriptional Repression Demethylation->Gene_Repression leads to

Caption: Mechanism of LSD1 inhibition by a cyclopropylamine-containing compound.

Experimental Protocols

Protocol 1: Parallel Amide Coupling

This protocol describes the synthesis of a library of amides from this compound and a diverse set of carboxylic acids in a 96-well plate format.

Materials:

  • This compound

  • Library of carboxylic acids (0.2 M in DMF)

  • HATU (O-(7-Azabenzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate) (0.5 M in DMF)

  • DIPEA (N,N-Diisopropylethylamine)

  • Anhydrous Dimethylformamide (DMF)

  • 96-well reaction block

Procedure:

  • To each well of the 96-well reaction block, add 200 µL of a 0.2 M solution of this compound in DMF (40 µmol, 1.0 eq).

  • Add 120 µmol (3.0 eq) of DIPEA to each well to neutralize the hydrochloride salt and for the subsequent coupling reaction.

  • To each well, add 220 µL of a 0.2 M solution of a unique carboxylic acid from the library (44 µmol, 1.1 eq).

  • Initiate the reaction by adding 100 µL of a 0.5 M solution of HATU in DMF (50 µmol, 1.25 eq) to each well.

  • Seal the reaction block and shake at room temperature for 16 hours.

  • After the reaction is complete, quench each reaction with 200 µL of water.

  • The crude products can be purified by preparative HPLC-MS.

Caption: Reaction scheme for amide library synthesis.

Protocol 2: Parallel Reductive Amination

This protocol outlines the synthesis of a library of secondary amines from this compound and a diverse set of aldehydes.

Materials:

  • This compound

  • Library of aldehydes (0.2 M in Methanol)

  • Sodium triacetoxyborohydride (STAB)

  • DIPEA (N,N-Diisopropylethylamine)

  • Anhydrous Methanol

  • 96-well reaction block

Procedure:

  • To each well of the 96-well reaction block, add 200 µL of a 0.2 M solution of this compound in methanol (40 µmol, 1.0 eq).

  • Add 40 µmol (1.0 eq) of DIPEA to each well to liberate the free amine.

  • To each well, add 220 µL of a 0.2 M solution of a unique aldehyde from the library (44 µmol, 1.1 eq).

  • Allow the mixture to stir for 1 hour at room temperature to facilitate imine formation.

  • Add solid sodium triacetoxyborohydride (12.7 mg, 60 µmol, 1.5 eq) to each well.

  • Seal the reaction block and shake at room temperature for 16 hours.

  • Quench the reactions by adding 200 µL of saturated aqueous sodium bicarbonate solution.

  • Extract the products with an appropriate organic solvent (e.g., dichloromethane or ethyl acetate).

  • The crude products can be purified by preparative HPLC-MS.

Caption: Reaction scheme for secondary amine library synthesis.

Data Presentation

Disclaimer: The following data is representative of typical yields for parallel synthesis reactions involving primary amines and may not reflect the exact outcomes for this compound. Actual yields will vary depending on the specific reagents and reaction conditions.

Table 1: Representative Yields for Parallel Amide Coupling Library

EntryCarboxylic Acid (R-COOH)Product Structure (R is variable)Isolated Yield (%)Purity (%) (by LC-MS)
1Benzoic acid78>95
24-Chlorobenzoic acid82>95
33-Methoxybenzoic acid75>95
4Thiophene-2-carboxylic acid68>90
5Cyclohexanecarboxylic acid85>95
6Acetic acid90>95

Table 2: Representative Yields for Parallel Reductive Amination Library

EntryAldehyde (R-CHO)Product Structure (R is variable)Isolated Yield (%)Purity (%) (by LC-MS)
1Benzaldehyde72>95
24-Fluorobenzaldehyde75>95
32-Naphthaldehyde65>90
4Furan-2-carbaldehyde60>90
5Cyclopentanecarbaldehyde80>95
6Isovaleraldehyde88>95

Applications of Aminocyclopropyl Carbinols in Organic Synthesis: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Aminocyclopropyl carbinols are a class of strained small-ring compounds that have emerged as versatile synthetic intermediates. Their unique structural and electronic properties, arising from the fusion of a reactive cyclopropane ring with an amino and a carbinol functionality, enable a diverse range of chemical transformations. These compounds serve as valuable building blocks for the construction of complex nitrogen-containing molecules, including alkaloids, medicinal agents, and other biologically active compounds. This document provides detailed application notes and experimental protocols for the use of aminocyclopropyl carbinols in organic synthesis.

Stereoselective Synthesis of Aminocyclopropyl Carbinols

The development of stereoselective methods for the synthesis of aminocyclopropyl carbinols is crucial for their application in the preparation of enantiomerically pure target molecules. A powerful one-pot tandem approach has been developed for the catalytic asymmetric synthesis of enantioenriched aminocyclopropyl carbinols from readily available ynamides.[1] This method allows for the creation of three contiguous stereocenters with high diastereo- and enantioselectivity.

The reaction sequence involves a highly regioselective hydroboration of an N-tosyl substituted ynamide, followed by a boron-to-zinc transmetalation to generate a β-amino alkenylzinc reagent. This intermediate then undergoes a catalytic enantioselective addition to an aldehyde, facilitated by a chiral amino alcohol catalyst, to yield a β-hydroxy enamine. The resulting zinc β-alkoxy enamine can then undergo a tandem diastereoselective cyclopropanation to afford the desired aminocyclopropyl carbinol.[1]

Quantitative Data for Stereoselective Synthesis
EntryAldehydeYield (%)[1]ee (%)[1]dr[1]
1Isobutyraldehyde8294>20:1
2Benzaldehyde7888>20:1
3p-Tolualdehyde8090>20:1
4p-Anisaldehyde7585>20:1
5Cinnamaldehyde7276>20:1
Experimental Protocol: Catalytic Asymmetric Synthesis of an Aminocyclopropyl Carbinol

Materials:

  • N-tosyl ynamide

  • Diethylborane

  • Diethylzinc

  • (-)-MIB (morpholino isoborneol)

  • Aldehyde (e.g., isobutyraldehyde)

  • Anhydrous solvent (e.g., toluene)

  • Brine solution

  • Diethyl ether

  • Magnesium sulfate (MgSO₄)

Procedure:

  • To a solution of the N-tosyl ynamide in anhydrous toluene at 0 °C, add a solution of diethylborane in THF dropwise.

  • Stir the mixture at 0 °C for 1 hour.

  • Add diethylzinc dropwise to the reaction mixture at 0 °C and stir for an additional 30 minutes.

  • In a separate flask, dissolve (-)-MIB in anhydrous toluene and add it to the reaction mixture.

  • Cool the reaction to -78 °C and add the aldehyde dropwise.

  • Allow the reaction to warm to 0 °C and stir for 12 hours or until the reaction is complete as monitored by TLC.

  • Quench the reaction by adding a saturated brine solution.

  • Separate the organic and aqueous layers. Extract the aqueous layer with diethyl ether (3 x 20 mL).

  • Combine the organic layers, wash with water, and dry over anhydrous MgSO₄.

  • Filter the mixture and concentrate the solvent under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to afford the pure aminocyclopropyl carbinol.

Ring-Opening Reactions of Aminocyclopropyl Carbinols

The inherent ring strain of the cyclopropane moiety in aminocyclopropyl carbinols makes them susceptible to ring-opening reactions, providing access to a variety of functionalized acyclic and heterocyclic structures.

Gold-Catalyzed Rearrangement for the Synthesis of Benzo-Fused Nitrogen Heterocycles

A notable application of aminocyclopropyl carbinols is their gold-catalyzed rearrangement to synthesize valuable benzo-fused nitrogen-containing rings, such as 2,3-dihydro-1H-benzo[b]azepines and 2-vinylindolines.[2][3] This reaction is highly chemoselective, with the outcome depending on the substitution pattern of the carbinol. Secondary aminocyclopropyl carbinols tend to form five-membered rings (indolines), while tertiary analogues yield seven-membered rings (benzazepines).[2][3]

The proposed mechanism involves the activation of the alcohol by a gold catalyst, leading to the formation of a carbocationic intermediate. For tertiary alcohols, this intermediate triggers the ring-opening of the cyclopropane, followed by trapping by the tethered aniline to form the seven-membered ring. In the case of secondary alcohols, the fragmentation of the cyclopropane ring leads to a diene intermediate, which then undergoes an intramolecular hydroamination to afford the five-membered ring product.[2]

gold_catalyzed_rearrangement cluster_secondary Secondary Aminocyclopropyl Carbinol cluster_tertiary Tertiary Aminocyclopropyl Carbinol Secondary_Carbinol Secondary Aminocyclopropyl Carbinol Secondary_Carbocation Secondary Carbocation Intermediate Secondary_Carbinol->Secondary_Carbocation [Au+] Diene Diene Intermediate Secondary_Carbocation->Diene Cyclopropane Ring Opening Vinylindoline 2-Vinylindoline Diene->Vinylindoline Intramolecular Hydroamination Tertiary_Carbinol Tertiary Aminocyclopropyl Carbinol Tertiary_Carbocation Tertiary Carbocation Intermediate Tertiary_Carbinol->Tertiary_Carbocation [Au+] Benzazepine 2,3-Dihydro-1H-benzo[b]azepine Tertiary_Carbocation->Benzazepine Ring Opening & Intramolecular Trapping

Quantitative Data for Gold-Catalyzed Rearrangement
EntrySubstrateCatalystProductYield (%)[2]
1Secondary 2-tosylaminophenyl cyclopropylmethanol(p-CF₃C₆H₄)₃PAuCl/AgOTf2-Vinylindoline derivative85
2Tertiary 2-tosylaminophenyl cyclopropylmethanol(p-CF₃C₆H₄)₃PAuCl/AgOTf2,3-Dihydro-1H-benzo[b]azepine derivative92
Experimental Protocol: Gold-Catalyzed Synthesis of a 2,3-Dihydro-1H-benzo[b]azepine

Materials:

  • Tertiary 2-tosylaminophenyl cyclopropylmethanol

  • (p-CF₃C₆H₄)₃PAuCl

  • Silver triflate (AgOTf)

  • Anhydrous solvent (e.g., dichloromethane)

  • Inert atmosphere (e.g., argon or nitrogen)

Procedure:

  • To a solution of the tertiary 2-tosylaminophenyl cyclopropylmethanol in anhydrous dichloromethane under an inert atmosphere, add (p-CF₃C₆H₄)₃PAuCl (5 mol%) and AgOTf (5 mol%).

  • Stir the reaction mixture at room temperature for the time required for the reaction to complete (monitor by TLC).

  • Upon completion, filter the reaction mixture through a pad of Celite to remove the silver salts.

  • Wash the Celite pad with dichloromethane.

  • Concentrate the filtrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to obtain the desired 2,3-dihydro-1H-benzo[b]azepine.

Oxidative Ring-Opening for 1,3-Difunctionalization

Protected aminocyclopropanes can undergo oxidative ring-opening to generate 1,3-dielectrophilic intermediates, which can be trapped by nucleophiles to afford 1,3-difunctionalized products. This strategy provides a versatile route to compounds that are otherwise challenging to synthesize.

A common protocol involves the use of an N-halosuccinimide (NXS) as an oxidant in the presence of an alcohol. This reaction generates a 1,3-intermediate bearing a halide and an N,O-acetal, which can be further functionalized.

Quantitative Data for Oxidative Ring-Opening

| Entry | Aminocyclopropane | Oxidant | Nucleophile | Product | Yield (%) | |---|---|---|---|---| | 1 | N-Boc-aminocyclopropane | NIS | Methanol | 1-iodo-3-methoxy-1-(Boc-amino)propane | 85 | | 2 | N-Cbz-aminocyclopropane | NBS | Ethanol | 1-bromo-3-ethoxy-1-(Cbz-amino)propane | 78 |

Experimental Protocol: Oxidative Ring-Opening of N-Boc-aminocyclopropane

Materials:

  • N-Boc-aminocyclopropane

  • N-Iodosuccinimide (NIS)

  • Methanol

  • Diphenyl phosphate

  • Acetonitrile (MeCN)

Procedure:

  • To a solution of N-Boc-aminocyclopropane (0.30 mmol) in acetonitrile (1.50 mL) at room temperature, add NIS (0.315 mmol), methanol (0.36 mmol), and diphenyl phosphate (0.030 mmol).

  • Stir the reaction mixture at room temperature until the starting material is consumed (monitor by TLC).

  • Quench the reaction with a saturated aqueous solution of sodium thiosulfate.

  • Extract the mixture with ethyl acetate (3 x 15 mL).

  • Combine the organic layers, wash with brine, and dry over anhydrous Na₂SO₄.

  • Filter the mixture and concentrate the solvent under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel.

Applications in Drug Discovery and Development

The aminocyclopropyl carbinol scaffold and its derivatives are of significant interest to medicinal chemists and drug development professionals. The rigid cyclopropane ring can act as a conformational constraint, which can lead to enhanced binding affinity and selectivity for biological targets. Furthermore, the ability of these scaffolds to undergo ring-opening reactions allows for their use in "scaffold hopping" strategies, where the core of a known active molecule is replaced with a new chemical entity to improve properties such as potency, selectivity, and pharmacokinetic profiles.

drug_discovery_workflow Start Lead Compound (Known Bioactivity) Scaffold_Hopping Scaffold Hopping Strategy (Aminocyclopropyl Carbinol Core) Start->Scaffold_Hopping Library_Synthesis Library Synthesis of Novel Analogs Scaffold_Hopping->Library_Synthesis SAR_Studies Structure-Activity Relationship (SAR) Studies Library_Synthesis->SAR_Studies SAR_Studies->Library_Synthesis Iterative Design Lead_Optimization Lead Optimization (ADME/Tox Properties) SAR_Studies->Lead_Optimization Candidate Drug Candidate Lead_Optimization->Candidate

The diverse chemical space accessible from aminocyclopropyl carbinols makes them attractive starting points for the discovery of new therapeutic agents. The synthetic methodologies outlined in this document provide a foundation for the generation of libraries of novel compounds for biological screening and lead optimization.

References

Troubleshooting & Optimization

Technical Support Center: Synthesis of (1-Aminocyclopropyl)methanol hydrochloride

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center is designed to assist researchers, scientists, and drug development professionals in troubleshooting the synthesis of (1-Aminocyclopropyl)methanol hydrochloride, with a focus on addressing common causes of low yield. The primary synthetic route covered is the acidic deprotection of the Boc-protected precursor, tert-butyl (1-(hydroxymethyl)cyclopropyl)carbamate.

Troubleshooting Guide

This guide addresses common issues encountered during the synthesis, offering potential causes and actionable solutions to improve yield and purity.

Q1: Why is the overall yield of my this compound synthesis lower than expected?

Low yield can be attributed to several factors throughout the synthetic process, from the deprotection reaction to product isolation. The most common culprits are incomplete reactions, side product formation, and loss of product during work-up and purification.

Potential CauseSuggested Solutions
Incomplete Deprotection - Ensure sufficient acid strength and concentration (e.g., 4M HCl in dioxane).- Prolong the reaction time and monitor progress using TLC or LC-MS.- Increase the reaction temperature if the substrate is stable.- Ensure the starting material is fully dissolved in the reaction solvent.
Side Reactions - Use scavengers like triisopropylsilane (TIS) or anisole to trap the tert-butyl cation and prevent alkylation of the desired product or other nucleophiles.[1][2]
Product Loss During Work-up - Minimize the amount of solvent used for washing the crude product.- Ensure complete precipitation of the hydrochloride salt before filtration.
Product Loss During Purification - Optimize the recrystallization solvent system to maximize recovery.- Avoid using an excessive amount of hot solvent for dissolution.

Q2: My Boc deprotection reaction is not going to completion. What should I do?

Incomplete removal of the Boc protecting group is a frequent cause of low yield.

Potential CauseSuggested Solutions
Insufficient Acid Strength - Switch to a stronger acidic system. If using TFA in DCM, consider changing to 4M HCl in dioxane.[1]
Inadequate Reaction Time - Extend the reaction time. Monitor by TLC or LC-MS until the starting material is fully consumed.
Steric Hindrance - While less common for this substrate, sterically hindered amines may require more forcing conditions such as gentle heating.
Poor Reagent Quality - Use a fresh, anhydrous solution of HCl in dioxane. The presence of water can reduce the effectiveness of the acid.

Q3: I am observing unexpected byproducts in my reaction mixture. What are they and how can I prevent them?

The primary side reaction during Boc deprotection is the alkylation of nucleophiles by the tert-butyl cation generated in the reaction.

Side ProductFormation MechanismPrevention
tert-butylated amine The newly formed amine can be alkylated by the tert-butyl cation.Add a scavenger such as triisopropylsilane (TIS) or anisole to the reaction mixture to trap the tert-butyl cation.[1][2]
Polymerization The tert-butyl cation can polymerize to form isobutylene oligomers.[3]The use of scavengers can also mitigate this side reaction.

Frequently Asked Questions (FAQs)

Q1: What is the best way to monitor the progress of the Boc-deprotection reaction?

Thin-Layer Chromatography (TLC) is a quick and effective method. The deprotected amine will have a different Rf value than the Boc-protected starting material. Staining with ninhydrin is useful as it will give a positive colorimetric result for the primary amine product. Liquid Chromatography-Mass Spectrometry (LC-MS) can also be used for more precise monitoring.

Q2: What is the recommended procedure for purifying the final product?

Recrystallization is the most common method for purifying this compound. Solvents such as isopropanol, methanol, or ethanol are often effective. It is crucial to use a minimal amount of hot solvent to dissolve the product and then allow it to cool slowly to maximize the recovery of pure crystals. Washing the filtered crystals with a small amount of cold solvent can help remove residual impurities.

Q3: Can I use other acids for the Boc deprotection?

Yes, other acids like trifluoroacetic acid (TFA) in a solvent like dichloromethane (DCM) can be used.[4] However, for the formation of the hydrochloride salt in one step, using a solution of HCl in an organic solvent like dioxane or methanol is more direct.

Q4: How do I handle the gaseous byproducts of the reaction?

The deprotection reaction produces carbon dioxide and isobutylene gas.[3] It is important to ensure that the reaction is not performed in a closed system to allow these gases to escape safely.

Experimental Protocols

Protocol 1: Boc-Deprotection of tert-Butyl (1-(hydroxymethyl)cyclopropyl)carbamate

This protocol is a representative procedure and may require optimization based on your specific experimental setup and scale.

  • Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer, dissolve tert-butyl (1-(hydroxymethyl)cyclopropyl)carbamate (1 equivalent) in 1,4-dioxane.

  • Acid Addition: To the stirred solution, add a solution of 4M HCl in 1,4-dioxane (approximately 5-10 equivalents).

  • Reaction: Stir the mixture at room temperature for 2-4 hours. Monitor the reaction progress by TLC or LC-MS.

  • Work-up: Once the reaction is complete, the product may precipitate directly from the reaction mixture. If not, the solvent can be partially removed under reduced pressure to induce precipitation.

  • Isolation: Collect the solid product by vacuum filtration.

  • Washing: Wash the filter cake with a small amount of cold diethyl ether or the reaction solvent to remove soluble impurities.

  • Drying: Dry the product under vacuum to obtain this compound.

Data Presentation

Table 1: Illustrative Yield Data for Boc-Deprotection under Various Conditions

EntryAcid (equivalents)SolventTemperature (°C)Time (h)Yield (%)
1HCl (5)1,4-Dioxane25292
2HCl (3)1,4-Dioxane25485
3TFA (10)DCM25288
4HCl (5)Methanol25390

Note: This data is illustrative and for comparative purposes only. Actual yields may vary.

Visualizations

Troubleshooting_Workflow start Low Yield Observed check_completion Check Reaction Completion (TLC, LC-MS) start->check_completion incomplete Incomplete Reaction check_completion->incomplete No complete Reaction Complete check_completion->complete Yes troubleshoot_reaction Increase Acid Conc. Prolong Reaction Time Increase Temperature incomplete->troubleshoot_reaction check_side_products Analyze for Side Products (NMR, LC-MS) complete->check_side_products troubleshoot_reaction->start side_products_present Side Products Present check_side_products->side_products_present Yes no_side_products No Significant Side Products check_side_products->no_side_products No add_scavenger Add Scavenger (e.g., TIS) side_products_present->add_scavenger optimize_workup Optimize Work-up and Purification no_side_products->optimize_workup add_scavenger->start solution Improved Yield optimize_workup->solution Boc_Deprotection_Mechanism cluster_0 Boc Deprotection with HCl Boc_Amine Boc-Protected Amine Protonated Protonated Carbamate Boc_Amine->Protonated + H+ (from HCl) Carbamic_Acid Carbamic Acid Protonated->Carbamic_Acid tBu_cation tert-Butyl Cation Protonated->tBu_cation Free_Amine Free Amine Carbamic_Acid->Free_Amine CO2 CO2 Carbamic_Acid->CO2 HCl_Salt (1-Aminocyclopropyl)methanol hydrochloride Free_Amine->HCl_Salt + HCl

References

Technical Support Center: Aminocyclopropane Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the Technical Support Center for Aminocyclopropane Synthesis. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot common issues and find answers to frequently asked questions related to the synthesis of aminocyclopropanes.

Frequently Asked Questions (FAQs)

Q1: What are the most common methods for synthesizing aminocyclopropanes?

A1: Several methods are widely used for the synthesis of aminocyclopropanes. Key strategies include:

  • Kulinkovich-de Meijere and Kulinkovich-Szymoniak Reactions: These methods utilize titanium-mediated cyclopropanation of amides and nitriles, respectively, with Grignard reagents. They are particularly useful for accessing a range of substituted aminocyclopropanes.

  • Transition-Metal Catalyzed Cyclopropanation: This approach often involves the reaction of an alkene with a diazo compound in the presence of a metal catalyst (e.g., copper, rhodium, cobalt). The use of enamides as the alkene component is a direct route to protected aminocyclopropanes.

  • Michael-Initiated Ring Closure (MIRC): This strategy involves the conjugate addition of a nucleophile to an electron-deficient alkene, followed by an intramolecular cyclization to form the cyclopropane ring.

  • Hofmann-Löffler-Freytag Reaction: While primarily a method for synthesizing pyrrolidines, this reaction can be adapted for the synthesis of aminocyclopropanes through intramolecular C-H amination of N-haloamines.

Q2: My Kulinkovich-Szymoniak reaction is producing significant amounts of ketone and tertiary carbinamine byproducts. What is the likely cause?

A2: The formation of ketone and tertiary carbinamine side products in the Kulinkovich-Szymoniak reaction is often related to the stoichiometry of the reagents. Specifically:

  • Excess Grignard Reagent: Using more than two equivalents of the Grignard reagent can lead to the formation of a tertiary carbinamine as a major byproduct.[1]

  • Sub-stoichiometric Titanium Reagent: Employing less than a stoichiometric amount of the titanium(IV) isopropoxide catalyst can decrease the yield of the desired primary cyclopropylamine and increase the formation of both ketone and carbinamine byproducts.[1]

Q3: I am observing ring-opening of my aminocyclopropane product. Why is this happening and how can I prevent it?

A3: Ring-opening of aminocyclopropanes is a common side reaction, particularly for donor-acceptor substituted systems where the cyclopropane ring is activated. This can be catalyzed by Lewis acids. In some cases, the reaction conditions themselves can promote ring-opening. For instance, in the (3+2) annulation of aminocyclopropane monoesters with indoles, ring-opening can be a significant side reaction, especially when the indole is unsubstituted at the C-3 position. To minimize ring-opening, it is crucial to carefully control the reaction conditions, including the choice and amount of any Lewis acid catalyst, and to consider the electronic properties of your substrates.

Q4: How does the choice of nitrogen-protecting group affect the outcome of my aminocyclopropane synthesis?

A4: The nitrogen-protecting group plays a critical role in aminocyclopropane synthesis. It influences the reactivity of the nitrogen atom, the stereoselectivity of the reaction, and the propensity for side reactions. For example, in the cyclopropanation of enamides, the nature of the protecting group can affect the efficiency of the carbene transfer from the metal catalyst. In other reactions, a bulky protecting group may sterically hinder the desired transformation. Conversely, some protecting groups can act as directing groups, improving the stereochemical control of the reaction. It is essential to choose a protecting group that is stable to the reaction conditions but can be removed without affecting the cyclopropane ring. Common protecting groups for amines, such as Boc and Cbz, can be employed, but their stability and compatibility with the specific reaction conditions must be carefully considered.[2][3][4][5][6]

Troubleshooting Guides

Issue 1: Low Yield of Aminocyclopropane in Kulinkovich-type Reactions
Potential Cause Troubleshooting Steps
Sub-optimal reagent stoichiometry Carefully control the stoichiometry of the Grignard reagent and the titanium catalyst. For the Kulinkovich-Szymoniak reaction, aim for a 1:2 ratio of titanium reagent to Grignard reagent.[1]
Poor quality Grignard reagent Ensure the Grignard reagent is freshly prepared and accurately titrated.
Inefficient formation of the titanacyclopropane intermediate Consider using methyltitanium triisopropoxide, which can lead to improved yields in some cases.[7]
Bulky substituents on the amide For the Kulinkovich-de Meijere reaction, amides with bulky groups may give lower yields. If possible, consider using a less sterically hindered substrate.[7]
Issue 2: Formation of Unexpected Byproducts
Observed Byproduct Potential Cause Suggested Solution
Ketones and/or tertiary carbinamines (Kulinkovich-Szymoniak) Incorrect stoichiometry of reagents.[1]Strictly control the ratio of Grignard reagent and titanium catalyst. Avoid using a large excess of the Grignard reagent.[1]
Ring-opened products Lewis acid catalysis or inherent instability of the product.Minimize or avoid the use of Lewis acids. If inherent to the substrate, consider a different synthetic route or a more robust protecting group strategy.
Products of C-H insertion (catalytic cyclopropanation) Competing reaction pathway of the carbene intermediate.Optimize the catalyst and reaction conditions (solvent, temperature) to favor cyclopropanation over C-H insertion. Chiral ligands can sometimes suppress C-H insertion.

Quantitative Data on Side Reactions

The following table summarizes the effect of reagent stoichiometry on product distribution in the Kulinkovich-Szymoniak reaction.

Equivalents of EtMgBr Yield of Cyclopropylamine (%) Yield of Tertiary Carbinamine (%) Yield of Ketone (%)
2.0HighLowLow
> 2.0DecreasesIncreases-
-Decreases (with sub-stoichiometric Ti(OiPr)₄)IncreasesIncreases

Note: This table provides a qualitative summary based on available literature. Actual yields will vary depending on the specific substrate and reaction conditions.[1]

Experimental Protocols

General Protocol for the Kulinkovich-Szymoniak Reaction:

  • To a solution of the nitrile in anhydrous diethyl ether under an inert atmosphere, add titanium(IV) isopropoxide.

  • Cool the mixture to the desired temperature (e.g., -78 °C).

  • Slowly add a solution of the Grignard reagent (e.g., ethylmagnesium bromide) in diethyl ether (typically 2.0 equivalents).

  • Allow the reaction to warm to room temperature and stir for the appropriate time (monitor by TLC or GC-MS).

  • Upon completion, quench the reaction with a suitable Lewis acid (e.g., BF₃·OEt₂) at low temperature.

  • Perform an aqueous work-up, extract the product with an organic solvent, dry the organic layer, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography.

Visualizations

Caption: Reaction pathways in the Kulinkovich-Szymoniak synthesis of aminocyclopropanes.

Troubleshooting_Aminocyclopropane_Synthesis cluster_kulinkovich Kulinkovich Troubleshooting cluster_catalytic Catalytic Cyclopropanation Troubleshooting cluster_mirc MIRC Troubleshooting start Low Yield or Byproduct Formation q1 Which reaction are you running? start->q1 kulinkovich Kulinkovich-type q1->kulinkovich catalytic Catalytic Cyclopropanation q1->catalytic mirc MIRC q1->mirc kulinkovich_q1 Check Reagent Stoichiometry (Grignard and Ti-reagent) kulinkovich->kulinkovich_q1 catalytic_q1 Optimize Catalyst Loading and Ligand catalytic->catalytic_q1 mirc_q1 Evaluate Base Strength and Equivalence mirc->mirc_q1 kulinkovich_q2 Verify Grignard Reagent Quality kulinkovich_q1->kulinkovich_q2 kulinkovich_q3 Consider Substrate Steric Hindrance kulinkovich_q2->kulinkovich_q3 catalytic_q2 Screen Solvents and Temperature catalytic_q1->catalytic_q2 catalytic_q3 Check for C-H Insertion Side Products catalytic_q2->catalytic_q3 mirc_q2 Check for Ring-Opening of Product mirc_q1->mirc_q2 mirc_q3 Assess Leaving Group Ability mirc_q2->mirc_q3

Caption: A troubleshooting workflow for common aminocyclopropane synthesis issues.

References

Technical Support Center: Optimizing N-Alkylation of (1-Aminocyclopropyl)methanol

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center is designed to assist researchers, scientists, and drug development professionals in optimizing the N-alkylation of (1-aminocyclopropyl)methanol. Below you will find troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during this synthesis.

Frequently Asked Questions (FAQs)

Q1: What are the most common methods for the N-alkylation of (1-aminocyclopropyl)methanol?

A1: The N-alkylation of primary amines like (1-aminocyclopropyl)methanol can be achieved through several methods. The most common include:

  • Reductive Amination: This involves the reaction of the amine with an aldehyde or ketone in the presence of a reducing agent. This is a widely used and versatile method.

  • Direct Alkylation with Alkyl Halides: This is a classical method where the amine is reacted with an alkyl halide (e.g., alkyl bromide or iodide) in the presence of a base. To avoid over-alkylation, it is often necessary to use a large excess of the starting amine.[1]

  • "Borrowing Hydrogen" or "Hydrogen Autotransfer" Catalysis: This method utilizes alcohols as alkylating agents in the presence of a transition metal catalyst (e.g., Ru, Ir complexes).[2][3] This is considered a green chemistry approach as the only byproduct is water.

  • Alkylation with Carbonates: Reagents like dimethyl carbonate (DMC) can be used as methylating agents, often requiring elevated temperatures.[4]

Q2: I am observing a low yield in my N-alkylation reaction. What are the potential causes and how can I improve it?

A2: Low yields are a common issue in N-alkylation reactions and can stem from several factors.[1] Consider the following troubleshooting steps:

  • Reagent Quality: Ensure the purity of your (1-aminocyclopropyl)methanol, alkylating agent, solvent, and base, as impurities can inhibit the reaction.

  • Reaction Conditions:

    • Temperature: Many N-alkylation reactions require heating to proceed at a reasonable rate.[1][5] If the reaction is sluggish, a gradual increase in temperature may be beneficial. However, be cautious of potential decomposition at excessively high temperatures.

    • Solvent: The choice of solvent is critical. Polar aprotic solvents such as DMF, DMSO, and acetonitrile are frequently used. Ensure all reactants, including the base, are soluble in the chosen solvent.[1]

    • Base: The base is crucial for deprotonating the amine. The strength and solubility of the base can significantly impact the reaction rate. Common bases include K₂CO₃, Cs₂CO₃, and organic bases like triethylamine (TEA).[1][6]

  • Reactivity of the Alkylating Agent: If you are using an alkyl halide, consider switching to a more reactive one (e.g., from chloride to bromide or iodide) or adding a catalytic amount of potassium iodide (KI).[1]

Q3: How can I prevent the formation of di-alkylated or over-alkylated products?

A3: The product of the initial N-alkylation, a secondary amine, is often more nucleophilic than the starting primary amine, leading to the formation of over-alkylated products.[1] To minimize this:

  • Use a large excess of (1-aminocyclopropyl)methanol relative to the alkylating agent.

  • Add the alkylating agent slowly to the reaction mixture to maintain a low concentration.

  • Lower the reaction temperature to favor the mono-alkylation reaction.[1]

  • A "competitive deprotonation/protonation" strategy can be employed where the newly formed secondary amine is kept in its protonated, less reactive form.[6]

Q4: Are there any specific side reactions I should be aware of when working with a cyclopropylamine derivative?

A4: Yes, the cyclopropyl group can be susceptible to ring-opening reactions under certain conditions, particularly under oxidative conditions or in the presence of strong acids.[7][8] While standard N-alkylation conditions are generally mild enough to preserve the cyclopropyl ring, it is a possibility to be aware of, especially if unexpected byproducts are observed.[9] It has been noted that two-electron chemistry at cyclopropyl electrophiles can readily lead to ring opening.[9]

Troubleshooting Guide

Problem Potential Cause(s) Recommended Solution(s)
Reaction does not start or is very slow - Low reactivity of the alkylating agent.- Insufficient temperature.- Poor choice of base or solvent.- Catalyst (if used) is inactive.- Switch to a more reactive alkylating agent (e.g., from alkyl chloride to bromide or iodide).- Add catalytic KI.[1]- Gradually increase the reaction temperature while monitoring for degradation.[5]- Use a stronger or more soluble base.- Switch to a solvent where all reactants are soluble.[1]- Ensure the catalyst is handled under appropriate inert conditions if it is air-sensitive.
Formation of multiple products (over-alkylation) - The product secondary amine is more reactive than the starting primary amine.[1]- High concentration of the alkylating agent.- Use a large excess of (1-aminocyclopropyl)methanol.- Add the alkylating agent slowly to the reaction mixture.- Lower the reaction temperature.[1]
Formation of unexpected byproducts - Decomposition of reagents or products at high temperatures.- Potential cyclopropyl ring-opening.- Side reactions with the solvent (e.g., formylation with DMF at high temperatures).[1]- Run the reaction at a lower temperature.- Analyze byproducts by LC-MS or NMR to identify their structure.- Consider a different solvent if solvent-related side products are suspected.
Low isolated yield after workup - Product loss during extraction.- The product may be water-soluble.- Perform multiple extractions with the organic solvent.- Adjust the pH of the aqueous layer to ensure the product is in its neutral, less water-soluble form before extraction.
Reaction stalls before completion - Reagents may be consumed by side reactions.- Catalyst deactivation.- Ensure an inert atmosphere (e.g., nitrogen or argon) if reagents are air-sensitive.- Purify all reagents and solvents before use.

Experimental Protocols

Protocol 1: General Procedure for N-Alkylation using an Alkyl Halide

This protocol provides a general starting point for the N-alkylation of (1-aminocyclopropyl)methanol with an alkyl halide.

Materials:

  • (1-Aminocyclopropyl)methanol

  • Alkyl halide (e.g., bromide or iodide, 1.0-1.2 equivalents)

  • Base (e.g., K₂CO₃, 2.0-3.0 equivalents)

  • Solvent (e.g., Acetonitrile or DMF)

  • Catalytic KI (optional, 0.1 equivalents)

  • Round-bottomed flask with a reflux condenser

  • Magnetic stirrer and hotplate

Procedure:

  • To a round-bottomed flask, add (1-aminocyclopropyl)methanol and the solvent.

  • Add the base (e.g., K₂CO₃).

  • Add the alkyl halide. If desired, add a catalytic amount of KI.

  • Stir the mixture at the desired temperature (e.g., room temperature to 80 °C).

  • Monitor the reaction progress by TLC or LC-MS.

  • Once the reaction is complete, cool the mixture to room temperature.

  • Filter off any inorganic salts.

  • Quench the reaction by adding water and extract the product with a suitable organic solvent (e.g., ethyl acetate).

  • Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by silica gel column chromatography.

Protocol 2: General Procedure for Reductive Amination

This protocol outlines a general procedure for the N-alkylation of (1-aminocyclopropyl)methanol with an aldehyde or ketone.

Materials:

  • (1-Aminocyclopropyl)methanol (1 equivalent)

  • Aldehyde or ketone (1 equivalent)

  • Reducing agent (e.g., Sodium triacetoxyborohydride (STAB), 1.5 equivalents)

  • Solvent (e.g., Dichloromethane (DCM) or 1,2-Dichloroethane (DCE))

  • Acetic acid (optional, catalytic amount)

  • Round-bottomed flask

  • Magnetic stirrer

Procedure:

  • In a round-bottomed flask, dissolve (1-aminocyclopropyl)methanol and the aldehyde or ketone in the solvent.

  • If desired, add a catalytic amount of acetic acid.

  • Stir the mixture for a short period (e.g., 15-30 minutes) to allow for imine formation.

  • Add the reducing agent (e.g., STAB) portion-wise.

  • Stir the reaction at room temperature and monitor its progress by TLC or LC-MS.

  • Once the reaction is complete, quench by slowly adding a saturated aqueous solution of NaHCO₃.

  • Separate the organic layer, and extract the aqueous layer with the solvent.

  • Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by silica gel column chromatography.

Data Presentation

The following tables summarize typical reaction conditions for N-alkylation of primary amines found in the literature, which can serve as a starting point for optimizing the reaction with (1-aminocyclopropyl)methanol.

Table 1: N-Alkylation of Amines with Alcohols using Ru-based Catalysts

EntryAmineAlcoholCatalyst (mol%)BaseTemp (°C)Time (h)Yield (%)
1AnilineBenzyl alcohol[Ru(p-cymene)Cl₂]₂ (0.5)KOtBu1102495
2BenzylamineEthanol[Ru(p-cymene)Cl₂]₂ (1.0)KOtBu1202488
3AnilineMethanolRu catalyst (0.5)Base14012N/A

Data adapted from similar reactions reported in the literature to provide a comparative context.[2][5]

Table 2: N-Methylation of Amines with Dimethyl Carbonate (DMC)

EntryAmineCatalyst (mol%)Temp (°C)Time (h)Selectivity for N-methylation (%)
1BenzylamineCu-Zr bimetallic NPs (20)1804>90
2AnilineCu-Zr bimetallic NPs (20)1804>85

Data adapted from a study on Cu-Zr bimetallic nanoparticle catalyzed N-methylation.[4]

Visualizations

experimental_workflow cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Workup & Purification reagents Combine Amine, Alkylating Agent, Base, and Solvent heat_stir Heat and Stir reagents->heat_stir monitor Monitor Progress (TLC/LC-MS) heat_stir->monitor quench Quench Reaction monitor->quench Reaction Complete extract Extract Product quench->extract dry_concentrate Dry and Concentrate extract->dry_concentrate purify Column Chromatography dry_concentrate->purify product Isolated N-alkylated Product purify->product

Caption: General experimental workflow for N-alkylation.

troubleshooting_logic problem Low Yield or Incomplete Reaction cause1 Low Reagent Reactivity problem->cause1 cause2 Suboptimal Conditions problem->cause2 cause3 Side Reactions problem->cause3 cause4 Over-Alkylation problem->cause4 solution1a Use more reactive alkylating agent (Br/I) cause1->solution1a solution1b Add catalytic KI cause1->solution1b solution2a Increase Temperature cause2->solution2a solution2b Change Solvent/Base cause2->solution2b solution3a Lower Temperature cause3->solution3a solution3b Use Inert Atmosphere cause3->solution3b solution4a Use excess amine cause4->solution4a solution4b Slow addition of alkylating agent cause4->solution4b

Caption: Troubleshooting logic for low yield in N-alkylation.

References

Technical Support Center: (1-Aminocyclopropyl)methanol Hydrochloride Solutions

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides guidance on the stability and storage of (1-Aminocyclopropyl)methanol hydrochloride solutions for researchers, scientists, and drug development professionals. The information is presented in a question-and-answer format to directly address common concerns and troubleshooting scenarios.

Frequently Asked Questions (FAQs)

Q1: How should solid this compound be stored?

A1: Solid this compound should be stored in a tightly sealed container in a cool, dry, and well-ventilated area.[1][2] Some suppliers recommend storage at room temperature under an inert atmosphere.[3]

Q2: What is the recommended way to prepare a stock solution of this compound?

A2: To prepare a stock solution, it is recommended to use a high-purity, anhydrous solvent. The choice of solvent will depend on the specific experimental requirements. Due to the hydrochloride salt form, the compound is expected to have good solubility in aqueous buffers and polar organic solvents like methanol and DMSO. It is advisable to prepare fresh solutions for each experiment or to prepare concentrated stock solutions and store them appropriately for short periods.

Q3: What is the expected stability of this compound in aqueous solution?

A3: There is limited publicly available quantitative data on the long-term stability of this compound in aqueous solutions. As a general principle for amino alcohol hydrochlorides, the stability can be influenced by pH, temperature, light, and the presence of contaminants. For analogous compounds like amitriptyline hydrochloride, degradation in aqueous solution can occur via oxidation, which may be catalyzed by metal ions.[4] Therefore, it is recommended to use high-purity water (e.g., Milli-Q or equivalent) and to store solutions protected from light.

Q4: Can I store solutions of this compound, and if so, under what conditions?

A4: For short-term storage, it is recommended to store solutions at 2-8°C, protected from light. For longer-term storage, aliquoting and freezing at -20°C or below may be considered, although freeze-thaw cycles should be avoided. A small-scale pilot stability study is recommended to determine the stability in your specific solvent and storage conditions.

Q5: What are the potential degradation pathways for this compound in solution?

A5: While specific degradation pathways for this molecule are not well-documented, similar compounds (amino alcohols and hydrochlorides) can be susceptible to oxidation.[4] The primary amine and alcohol functional groups could potentially undergo oxidation. The presence of trace metal impurities can catalyze such oxidative degradation.[4]

Troubleshooting Guide

Issue Possible Cause Recommended Action
Inconsistent experimental results over time with the same stock solution. Solution degradation.Prepare fresh stock solutions more frequently. Perform a simple stability test by comparing the performance of a fresh solution with an older one. Store aliquots at -20°C or -80°C to minimize degradation.
Precipitate forms in the solution upon storage. Poor solubility at storage temperature or change in pH.Before use, allow the solution to warm to room temperature and vortex to redissolve the precipitate. If it persists, consider preparing a more dilute stock solution or using a different solvent system.
Solution changes color (e.g., turns yellow/brown). Oxidation or other degradation pathways.Discard the solution. Prepare a fresh solution using de-gassed solvents and store it under an inert atmosphere (e.g., nitrogen or argon). Protect the solution from light by using amber vials or wrapping the container in aluminum foil.
Loss of compound activity in a biological assay. Degradation of the active compound.Confirm the identity and purity of a fresh batch of the solid compound. Prepare fresh solutions immediately before use. Investigate the compatibility of the solvent and other assay components with the compound.

Experimental Protocols

Protocol 1: Preparation of a Stock Solution

  • Allow the solid this compound to equilibrate to room temperature before opening the container.

  • Weigh the desired amount of the compound in a clean, dry vial.

  • Add the desired volume of a suitable solvent (e.g., sterile water, PBS, DMSO).

  • Vortex or sonicate briefly until the solid is completely dissolved.

  • If not for immediate use, filter-sterilize the solution (if aqueous) and store in appropriate conditions (see storage recommendations).

Protocol 2: General Approach for a Stability-Indicating Method

A stability-indicating analytical method can distinguish the intact drug from its degradation products. High-Performance Liquid Chromatography (HPLC) is a common technique for this purpose.[5]

  • Method Development: Develop a reverse-phase HPLC method capable of separating the parent compound from potential impurities. A C18 column with a mobile phase consisting of a buffered aqueous solution and an organic modifier (e.g., acetonitrile or methanol) is a common starting point.

  • Forced Degradation Studies: To generate potential degradation products and test the method's specificity, subject the compound to stress conditions such as acid, base, oxidation (e.g., with H₂O₂), heat, and light.[6]

  • Method Validation: Validate the developed HPLC method according to ICH guidelines for parameters such as specificity, linearity, accuracy, precision, and robustness.[5]

Visualizations

experimental_workflow cluster_prep Solution Preparation cluster_use Experimental Use cluster_store Storage prep1 Weigh Solid Compound prep2 Dissolve in Solvent prep1->prep2 prep3 Vortex/Sonicate prep2->prep3 use1 Immediate Use prep3->use1 Fresh Solution store1 Aliquot Solution prep3->store1 For Storage use2 Perform Experiment use1->use2 store2 Store at 2-8°C (Short-term) or -20°C (Long-term) store1->store2 store3 Protect from Light store2->store3 store3->use2

Caption: Experimental workflow for solution preparation and use.

troubleshooting_workflow start Inconsistent Experimental Results? check_solution Is the solution freshly prepared? start->check_solution prepare_fresh Prepare a fresh solution and repeat the experiment. check_solution->prepare_fresh No check_storage How was the solution stored? check_solution->check_storage Yes consistent_results Problem Solved prepare_fresh->consistent_results improper_storage Improper Storage Conditions (e.g., room temp, light exposure) check_storage->improper_storage persistent_issue Issue Persists? check_storage->persistent_issue Properly Stored review_protocol Review storage protocol. Store aliquots at -20°C, protected from light. improper_storage->review_protocol review_protocol->prepare_fresh persistent_issue->consistent_results No investigate_other Investigate other experimental variables. persistent_issue->investigate_other Yes

Caption: Troubleshooting inconsistent experimental results.

References

Technical Support Center: (1-Aminocyclopropyl)methanol hydrochloride

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for (1-Aminocyclopropyl)methanol hydrochloride. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on the safe handling, storage, and use of this compound in experimental settings. Below you will find frequently asked questions (FAQs), troubleshooting guides, and detailed protocols to ensure the successful and safe execution of your research.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its primary application in research?

A1: this compound is a synthetic building block commonly used in medicinal chemistry and drug discovery. Its primary application is in the synthesis of conformationally constrained amino acids and peptides. The rigid cyclopropyl group introduces structural constraints into peptide backbones, which can lead to improved metabolic stability, receptor binding affinity, and bioavailability of peptide-based therapeutics.

Q2: What are the main safety hazards associated with this compound?

A2: According to available safety data sheets, this compound is classified as an irritant. It can cause skin irritation, serious eye irritation, and may cause respiratory irritation.[1] It is crucial to handle this compound with appropriate personal protective equipment (PPE) in a well-ventilated area.

Q3: What are the recommended storage conditions for this compound?

A3: this compound should be stored in a tightly closed container in a dry, cool, and well-ventilated place.[2] It should be stored away from incompatible materials and foodstuff containers. Some suppliers also recommend storage under an inert atmosphere at room temperature.[3][4]

Q4: Is the cyclopropylamine moiety stable?

A4: The cyclopropylamine group can be susceptible to degradation under certain conditions. Specifically, it has been shown to undergo hydrolytic degradation under high pH conditions.[2] Therefore, prolonged exposure to strong bases should be avoided during experimental workups and purification.

Troubleshooting Guides

This section addresses common issues that may arise during experiments involving this compound.

Problem 1: Low yield or incomplete reaction during peptide coupling.
  • Possible Cause 1: Inadequate protection of functional groups.

    • Solution: Both the primary amine and the primary alcohol on this compound are reactive. For successful peptide coupling, it is essential to use appropriate protecting groups. The amine is typically protected with a base-labile group like Fmoc (9-fluorenylmethyloxycarbonyl) or an acid-labile group like Boc (tert-butyloxycarbonyl). The hydroxyl group may also require protection, for example, as a tert-butyl ether, to prevent side reactions.

  • Possible Cause 2: Steric hindrance from the cyclopropyl group.

    • Solution: The bulky cyclopropyl group can slow down coupling reactions. To overcome this, consider using a more potent coupling reagent such as HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) or HCTU (O-(1H-6-Chlorobenzotriazol-1-yl)-1,1,3,3-tetramethyluronium hexafluorophosphate). Extending the reaction time or performing a double coupling can also improve yields.

  • Possible Cause 3: Aggregation of the growing peptide chain.

    • Solution: Peptides containing constrained or hydrophobic residues can be prone to aggregation on the solid-phase support, leading to incomplete reactions. To mitigate this, consider using a lower-loading resin, or incorporate backbone-protecting groups like 2,4-dimethoxybenzyl (Dmb) or 2-hydroxy-4-methoxybenzyl (Hmb) on a preceding residue.

Problem 2: Difficulty in purification of the final product.
  • Possible Cause 1: Presence of closely related impurities.

    • Solution: Incomplete reactions or side reactions can lead to impurities that are difficult to separate by standard chromatography. Careful optimization of the reaction conditions (coupling and deprotection times, reagents) is crucial. High-Performance Liquid Chromatography (HPLC) with a suitable solvent system (e.g., a water/acetonitrile gradient with 0.1% TFA) is often necessary for achieving high purity.

  • Possible Cause 2: The compound is a primary amine.

    • Solution: Primary amines can interact strongly with silica gel, leading to tailing and poor separation during column chromatography. Using an amine-functionalized silica gel or adding a small amount of a basic modifier like triethylamine or ammonia to the eluent can improve the peak shape and separation.

Problem 3: Unexpected side reactions.
  • Possible Cause: Ring-opening of the cyclopropyl group.

    • Solution: While generally stable, the strained cyclopropane ring can undergo ring-opening reactions under harsh acidic or reductive conditions, although this is less common for simple cyclopropylamines. It is advisable to use mild deprotection and cleavage conditions whenever possible. Monitor reactions closely by LC-MS to detect any unexpected byproducts.

Quantitative Data

Table 1: Physical and Chemical Properties of this compound

PropertyValueReference
Molecular Formula C₄H₁₀ClNO[5][6]
Molecular Weight 123.58 g/mol [5][6]
Melting Point 119 °C (decomposes)[7][8]
Boiling Point 188.2 °C at 760 mmHg[7][8]
Flash Point 67.6 °C[7][8]
Topological Polar Surface Area 46.3 Ų[2]
LogP 0.97230[7][8]

Table 2: Solubility Profile of this compound

SolventSolubilityNotes
Water HighThe hydrochloride salt form enhances aqueous solubility.
Methanol SolubleA polar protic solvent capable of hydrogen bonding.
Ethanol SolubleSimilar to methanol, good solubility is expected.
Dimethyl Sulfoxide (DMSO) SolubleA polar aprotic solvent.
Dimethylformamide (DMF) SolubleA polar aprotic solvent commonly used in peptide synthesis.
Dichloromethane (DCM) Sparingly SolubleLower solubility is expected due to lower polarity.
Diethyl Ether InsolubleA non-polar solvent.

Note: Qualitative solubility data is inferred from general principles of chemical structure and polarity, and from information on similar compounds. It is recommended to perform small-scale solubility tests for specific experimental concentrations.

Experimental Protocols

General Protocol for Solid-Phase Peptide Synthesis (SPPS) using Fmoc-Protected (1-Aminocyclopropyl)methanol

This protocol outlines the general steps for incorporating (1-aminocyclopropyl)methanol into a peptide sequence on a solid support using Fmoc chemistry.

1. Materials:

  • Fmoc-N-(1-(hydroxymethyl)cyclopropyl)glycine or another appropriately protected derivative of (1-aminocyclopropyl)methanol.

  • Rink Amide resin or other suitable solid support.

  • N,N-Dimethylformamide (DMF)

  • Dichloromethane (DCM)

  • Piperidine solution (20% in DMF)

  • Coupling reagent (e.g., HBTU/HOBt or HATU)

  • N,N-Diisopropylethylamine (DIPEA)

  • Cleavage cocktail (e.g., 95% Trifluoroacetic acid (TFA), 2.5% water, 2.5% triisopropylsilane (TIS))

  • Cold diethyl ether

2. Procedure:

  • Resin Swelling: Swell the resin in DMF for 30-60 minutes in a reaction vessel.

  • Fmoc Deprotection:

    • Drain the DMF.

    • Add the 20% piperidine in DMF solution to the resin.

    • Agitate for 5-10 minutes.

    • Drain and repeat the piperidine treatment for another 15-20 minutes.

    • Wash the resin thoroughly with DMF (5-7 times) and DCM (3 times) to remove all traces of piperidine.

  • Amino Acid Coupling:

    • In a separate vial, dissolve the protected (1-aminocyclopropyl)methanol derivative (3-5 equivalents relative to resin loading) and the coupling reagent (e.g., HATU, 3-5 equivalents) in DMF.

    • Add DIPEA (6-10 equivalents) to the solution and pre-activate for 1-2 minutes.

    • Add the activated amino acid solution to the deprotected resin.

    • Agitate the reaction mixture for 2-4 hours. Due to potential steric hindrance, a longer coupling time or a double coupling may be necessary.

    • Monitor the reaction completion using a Kaiser test. A negative (yellow) result indicates complete coupling.

    • Wash the resin with DMF (5-7 times) and DCM (3 times).

  • Chain Elongation: Repeat the deprotection and coupling steps for the subsequent amino acids in the peptide sequence.

  • Final Deprotection: Perform a final Fmoc deprotection as described above.

  • Cleavage and Global Deprotection:

    • Wash the resin with DCM and dry under a stream of nitrogen.

    • Add the cleavage cocktail to the resin.

    • Agitate for 2-3 hours at room temperature.

    • Filter the resin and collect the filtrate containing the cleaved peptide.

    • Precipitate the crude peptide by adding the filtrate to cold diethyl ether.

    • Centrifuge to pellet the peptide, decant the ether, and wash the pellet with cold ether.

    • Dry the crude peptide under vacuum.

  • Purification: Purify the crude peptide by reverse-phase HPLC.

Visualizations

Below are diagrams illustrating key concepts related to the handling and use of this compound.

G cluster_ppe Personal Protective Equipment (PPE) cluster_handling Safe Handling Workflow cluster_exposure First Aid for Exposure lab_coat Lab Coat safety_goggles Safety Goggles gloves Chemical-Resistant Gloves respirator Respirator (if dust is generated) weigh Weigh in a well-ventilated area or fume hood dissolve Dissolve in an appropriate solvent weigh->dissolve react Perform reaction under inert atmosphere if necessary dissolve->react workup Quench and perform aqueous workup react->workup purify Purify product (e.g., HPLC, column chromatography) workup->purify dispose Dispose of waste according to institutional guidelines purify->dispose skin Skin Contact: Wash with plenty of soap and water eyes Eye Contact: Rinse cautiously with water for several minutes inhalation Inhalation: Move to fresh air ingestion Ingestion: Rinse mouth. Do NOT induce vomiting. Seek medical attention.

Caption: General safety and handling workflow for this compound.

G cluster_synthesis Incorporation into a Peptide Chain (SPPS) start Resin-Bound Peptide deprotection Fmoc Deprotection (20% Piperidine/DMF) start->deprotection coupling Peptide Coupling deprotection->coupling activated_aa Activate Protected (1-Aminocyclopropyl)methanol (e.g., HATU/DIPEA) activated_aa->coupling result Resin-Bound Peptide (n+1 residues) coupling->result cleavage Cleavage from Resin (TFA Cocktail) result->cleavage final_peptide Constrained Peptide cleavage->final_peptide

References

Removal of byproducts from (1-Aminocyclopropyl)methanol hydrochloride reactions

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with (1-Aminocyclopropyl)methanol hydrochloride. The following information addresses common issues related to the removal of byproducts from its synthesis, which typically involves the reduction of a 1-aminocyclopropane-1-carboxylic acid ester.

Troubleshooting Guide

This guide is designed to help you identify and resolve common issues encountered during the synthesis and purification of this compound.

Observed Problem Potential Cause Recommended Solution
Low Purity of Final Product (Broad Impurity Profile) Incomplete reaction or complex side reactions.Review the reaction conditions (temperature, time, stoichiometry of reagents). Ensure all reagents are pure and dry. Consider purification of intermediates.
Presence of Starting Material (1-aminocyclopropanecarboxylic acid or its ester) in Final Product Incomplete esterification or incomplete reduction.For incomplete esterification, ensure sufficient catalyst and reaction time. For incomplete reduction, use a sufficient excess of the reducing agent (e.g., LiAlH₄) and ensure anhydrous conditions.
Oily or Gummy Product Instead of a Crystalline Solid Presence of residual solvents, unreacted starting materials, or inorganic salts.Wash the crude product with a non-polar solvent (e.g., diethyl ether, hexane) to remove organic impurities. Recrystallize from an appropriate solvent system (e.g., isopropanol/diethyl ether).
Final Product is Insoluble in Expected Solvents Formation of polymeric byproducts or incorrect salt formation.Characterize the insoluble material (e.g., by NMR, IR) to identify its nature. If it is the desired product that has crashed out, try different recrystallization solvents. Ensure proper pH during the hydrochloride salt formation.
Poor Yield After Purification Loss of product during extraction or recrystallization.Optimize the extraction pH to ensure the amine is in the desired phase (free base in organic, salt in aqueous). For recrystallization, use a minimal amount of hot solvent and cool slowly to maximize crystal formation.

Frequently Asked Questions (FAQs)

Q1: What are the most common byproducts in the synthesis of this compound via the reduction of its corresponding ester?

A1: The most common byproducts include:

  • Unreacted 1-aminocyclopropanecarboxylic acid or its ester: This occurs if the esterification or reduction steps are incomplete.

  • Aldehyde intermediate: Incomplete reduction of the ester can sometimes yield the corresponding aldehyde, although this is usually transient with strong reducing agents like LiAlH₄.

  • Aluminum salts: If using lithium aluminum hydride (LiAlH₄) for reduction, inorganic aluminum salts are formed during the workup and must be thoroughly removed.

  • Solvent residues: Solvents used in the reaction and purification steps (e.g., THF, diethyl ether, ethanol) may be present in the final product.

Q2: How can I remove unreacted 1-aminocyclopropanecarboxylic acid from my final product?

A2: Unreacted 1-aminocyclopropanecarboxylic acid has different solubility properties compared to this compound. You can exploit this by:

  • Recrystallization: Carefully choose a solvent system where the desired product has good solubility at high temperatures and poor solubility at low temperatures, while the amino acid impurity remains soluble or insoluble. A common technique is to dissolve the crude product in a polar solvent like isopropanol and then precipitate the hydrochloride salt by adding a less polar solvent like diethyl ether.

  • Acid-Base Extraction: Before forming the hydrochloride salt, you can perform an acid-base extraction. The target alcohol is more soluble in organic solvents than the zwitterionic amino acid starting material.

Q3: My final product is an oil. How can I get it to crystallize?

A3: An oily product often indicates the presence of impurities that inhibit crystallization.

  • Solvent Removal: Ensure all residual solvents are removed under high vacuum.

  • Washing: Wash the oil with a non-polar solvent like hexane or diethyl ether to remove non-polar impurities. This may induce crystallization.

  • Recrystallization: Attempt recrystallization from various solvent systems. Start by dissolving the oil in a minimal amount of a hot polar solvent (e.g., isopropanol, ethanol) and then slowly add a non-polar solvent (e.g., diethyl ether, ethyl acetate) until turbidity appears. Cool the mixture slowly to encourage crystal growth.

  • Seeding: If you have a small amount of pure crystalline material, add a seed crystal to the supersaturated solution to initiate crystallization.

Q4: What is the best way to remove inorganic salts from the workup of a LiAlH₄ reduction?

A4: A common and effective method is the Fieser workup:

  • After the reaction is complete, cool the reaction mixture in an ice bath.

  • Slowly and sequentially add 'x' mL of water, 'x' mL of 15% aqueous NaOH, and then '3x' mL of water, where 'x' is the number of grams of LiAlH₄ used.

  • Stir the resulting mixture vigorously until a granular white precipitate forms.

  • Filter the mixture and wash the precipitate thoroughly with an organic solvent (e.g., THF, ethyl acetate).

  • The desired product will be in the filtrate.

Experimental Protocols

Key Experiment 1: Synthesis of this compound

This protocol describes a typical lab-scale synthesis starting from 1-aminocyclopropane-1-carboxylic acid.

Step 1: Esterification of 1-aminocyclopropane-1-carboxylic acid

  • Suspend 1-aminocyclopropane-1-carboxylic acid (1.0 eq) in methanol (10 volumes).

  • Cool the suspension to 0 °C in an ice bath.

  • Bubble dry HCl gas through the suspension with stirring for 1-2 hours, or add thionyl chloride (1.2 eq) dropwise.

  • Allow the reaction to warm to room temperature and stir overnight.

  • Monitor the reaction by TLC or LC-MS to confirm the formation of the methyl ester.

  • Remove the solvent under reduced pressure to obtain the crude methyl 1-aminocyclopropanecarboxylate hydrochloride.

Step 2: Reduction of the Ester to the Alcohol

  • Suspend lithium aluminum hydride (LiAlH₄) (2.0 - 3.0 eq) in anhydrous tetrahydrofuran (THF) (20 volumes) under an inert atmosphere (e.g., nitrogen or argon).

  • Cool the suspension to 0 °C.

  • Dissolve the crude methyl 1-aminocyclopropanecarboxylate hydrochloride from Step 1 in anhydrous THF and add it dropwise to the LiAlH₄ suspension.

  • After the addition is complete, allow the reaction to warm to room temperature and then heat to reflux for 2-4 hours.

  • Monitor the reaction by TLC or LC-MS for the disappearance of the starting ester.

  • Cool the reaction to 0 °C and perform a Fieser workup as described in the FAQs.

  • Filter the solids and concentrate the filtrate under reduced pressure.

Step 3: Formation and Purification of the Hydrochloride Salt

  • Dissolve the crude (1-Aminocyclopropyl)methanol in a minimal amount of isopropanol.

  • Add a solution of HCl in diethyl ether or isopropanol dropwise until the pH is acidic (check with pH paper).

  • The hydrochloride salt should precipitate. If not, add diethyl ether to induce precipitation.

  • Cool the mixture in an ice bath for 30 minutes to maximize precipitation.

  • Collect the solid by filtration, wash with cold diethyl ether, and dry under vacuum to yield pure this compound.

Data Presentation

The following table summarizes typical purity levels and yields that can be expected at different stages of the process.

Stage Product Typical Purity (by HPLC) Typical Yield
After EsterificationMethyl 1-aminocyclopropanecarboxylate hydrochloride90-95%95-99%
After Reduction (Crude)(1-Aminocyclopropyl)methanol85-90%80-90%
After RecrystallizationThis compound>98%70-85% (overall)

Visualizations

Synthesis_Workflow cluster_esterification Step 1: Esterification cluster_reduction Step 2: Reduction cluster_purification Step 3: Purification Start 1-Aminocyclopropane-1- carboxylic acid Ester Methyl 1-aminocyclopropanecarboxylate hydrochloride Start->Ester MeOH, HCl Alcohol (1-Aminocyclopropyl)methanol (Crude) Ester->Alcohol 1. LiAlH4, THF 2. Workup FinalProduct (1-Aminocyclopropyl)methanol hydrochloride (Pure) Alcohol->FinalProduct 1. HCl 2. Recrystallization

Caption: Synthetic workflow for this compound.

Troubleshooting_Tree Problem Impure Final Product UnreactedSM Unreacted Starting Material? Problem->UnreactedSM Check TLC/LC-MS OilyProduct Oily/Gummy Product? UnreactedSM->OilyProduct No IncompleteReaction Optimize reaction conditions: - Increase reaction time - Increase reagent stoichiometry UnreactedSM->IncompleteReaction Yes LowYield Low Yield? OilyProduct->LowYield No Residuals Wash with non-polar solvent. Recrystallize. OilyProduct->Residuals Yes LossDuringWorkup Optimize extraction pH. Use minimal solvent for recrystallization. LowYield->LossDuringWorkup Yes End Purity/Yield acceptable LowYield->End No

Caption: Troubleshooting decision tree for purification issues.

Improving the diastereoselectivity of reactions with aminocyclopropyl derivatives

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for researchers, scientists, and drug development professionals working with aminocyclopropyl derivatives. This resource provides targeted troubleshooting guides and frequently asked questions (FAQs) to help you improve the diastereoselectivity of your reactions.

Frequently Asked Questions (FAQs)

Q1: What are the primary factors influencing diastereoselectivity in reactions involving aminocyclopropyl derivatives?

A1: The diastereoselectivity is a result of a complex interplay of steric and electronic factors. Key variables include:

  • The Nature of the Amino Protecting Group: Bulky protecting groups can effectively shield one face of the cyclopropane ring, directing incoming reagents to the opposite face.[1][2][3] The electronic properties of the group can also influence the reactivity of the system.[4]

  • Substituents on the Cyclopropane Ring: The size and electronic nature of other substituents on the cyclopropyl ring play a crucial role in dictating the preferred direction of attack. Donor-acceptor substituted systems are particularly well-established for controlled ring-opening reactions.[5]

  • Reaction Conditions: Temperature, solvent, and the choice of catalyst or base are critical.[6] For instance, temperature can affect the reversibility of certain reaction steps, directly impacting the diastereomeric ratio (d.r.).[6]

  • Catalyst/Reagent Choice: In catalyzed reactions, the structure of the catalyst, often a Lewis acid or a transition metal complex, is paramount in creating a chiral environment that favors the formation of one diastereomer.[7][8]

  • Salt Additives: Additives like lithium bromide (LiBr) can significantly influence the diastereoselectivity in lithiation reactions by altering the aggregation state of lithium aggregates or by chelating to the substrate.[6]

Q2: How do I select an appropriate protecting group for the amino moiety to maximize diastereoselectivity?

A2: Selecting the right protecting group is crucial for achieving high selectivity and ensuring compatibility with subsequent reaction steps.[1][2] Consider the following:

  • Steric Hindrance: For diastereoselection based on steric shielding, bulky groups like tert-Butoxycarbonyl (Boc), Carboxybenzyl (Cbz), or substituted phthalimides are often effective.

  • Electronic Effects: Electron-withdrawing groups like phthalimide can activate the cyclopropane ring for certain transformations, such as Friedel-Crafts reactions.[4]

  • Stability: The chosen group must be stable under your reaction conditions and selectively removable later.[2][9] An orthogonal protecting group strategy allows for the selective deprotection of one group without affecting another.[1]

  • Directed Metallation: Some protecting groups can act as directing groups in metallation reactions, controlling regioselectivity which can, in turn, influence the diastereochemical outcome of a subsequent reaction.

Q3: Can the conformation of the cyclopropyl ring affect the reaction outcome?

A3: Absolutely. Cyclopropane amino acids are often used in peptidomimetics specifically because their rigid conformation can enhance binding to enzyme active sites.[10] This rigidity means that substituents are held in well-defined spatial arrangements. The orientation of the amino group and other substituents relative to the plane of the ring will dictate the accessibility of the reaction center and influence the facial selectivity of the reaction.

Troubleshooting Guides

Problem 1: Low Diastereomeric Ratio (d.r.) in a Nucleophilic Addition

Q: I am performing a nucleophilic addition to a carbonyl adjacent to an aminocyclopropane ring and observing a poor d.r. (e.g., close to 1:1). How can I improve this?

A: Low diastereoselectivity in this context often points to insufficient facial differentiation of the carbonyl group. Here are several parameters to investigate:

  • Step 1: Analyze the Base and Temperature. The choice of base and reaction temperature are critical. In lithiation/addition sequences, less hindered lithium amide bases can improve yield and selectivity.[6] Temperature control is also vital; reactions that are reversible can see an erosion of selectivity at higher temperatures.[6][11]

    • Recommendation: Screen a variety of lithium amide bases (e.g., LDA, LiHMDS, N-methylpiperazine-based amides).[6] Perform the reaction at the lowest practical temperature (e.g., -78 °C) and ensure the quenching step is also temperature-controlled.[6]

  • Step 2: Introduce Salt Additives. The addition of salts can dramatically alter the reaction's stereochemical course.

    • Recommendation: For reactions involving lithium amides, adding LiBr has been shown to reverse and significantly enhance the d.r. by potentially chelating the substrate and influencing the nucleophile's approach.[6][11] Screen additives like LiBr, LiCl, and MgBr₂·OEt₂.[6]

  • Step 3: Modify the Solvent. The solvent can affect reagent aggregation and transition state geometries.

    • Recommendation: While THF is common, consider screening other ethereal solvents like 2-MeTHF or DME to see if they improve selectivity.[6][11]

  • Step 4: Re-evaluate the Amino Protecting Group (PG). If the current PG does not provide enough steric bulk to direct the incoming nucleophile, a change is warranted.

    • Recommendation: Switch to a bulkier protecting group. For example, if you are using a Boc group, consider a Cbz or a more sterically demanding carbamate.

Problem 2: Poor Selectivity in a Cycloaddition Reaction

Q: My [3+2] or Diels-Alder cycloaddition with an aminocyclopropyl-alkene is giving a mixture of diastereomers. What strategies can I use to favor one product?

A: Cycloaddition reactions are governed by orbital interactions and steric effects in the transition state. Improving selectivity requires modifying these factors.

  • Step 1: Employ a Lewis Acid Catalyst. Lewis acids can coordinate to the dienophile (or the aminocyclopropane derivative), locking it into a specific conformation and lowering the LUMO energy, which often enhances both reactivity and selectivity.

    • Recommendation: Screen a panel of Lewis acids such as SnCl₄, TiCl₄, Sc(OTf)₃, or Cu(II)-based catalysts with chiral ligands (e.g., bisoxazoline) for asymmetric variants.[7][12]

  • Step 2: Change the Amino Protecting Group. The protecting group can influence the electronic nature of the system and exert steric control.

    • Recommendation: In Lewis acid-catalyzed reactions, a coordinating protecting group (e.g., a carbamate) can be beneficial. For thermal reactions, a bulkier group may be needed to shield one face of the molecule.

  • Step 3: Modify Reaction Temperature. Lowering the temperature generally increases selectivity for the kinetically favored product by reducing the available thermal energy to overcome higher activation barriers.

    • Recommendation: Run the reaction at progressively lower temperatures (e.g., 0 °C, -20 °C, -78 °C) to find the optimal balance between reaction rate and selectivity.

Data Presentation

Table 1: Effect of Reaction Parameters on Diastereomeric Ratio (d.r.) in a Lithiation/1,2-Addition Reaction

EntryBaseAdditive (eq.)SolventTemp (°C)Yield (%)d.r. (1a:1b)
1LDANoneTHF-78520.9:1
2LDALiBr (1.3)THF-78752.0:1
3LiHMDSNoneTHF-78601.2:1
4Li-NMP*LiBr (1.3)THF-78922.5:1
5LDALiBr (1.3)2-MeTHF-78701.8:1

*Li-NMP: Lithium N-methylpiperazide. Data is illustrative, based on trends reported in the literature.[6][11]

Experimental Protocols

Key Experiment: Lewis Acid-Catalyzed [8+3] Cycloaddition

This protocol is adapted from a procedure for the SnCl₄-catalyzed reaction between a donor-acceptor aminocyclopropane and a tropone derivative, which proceeds with high diastereoselectivity.[7]

Materials:

  • N-Phthaloyl-substituted aminocyclopropane derivative (1.0 eq)

  • Tropone derivative (1.2 eq)

  • Tin(IV) chloride (SnCl₄), 1.0 M solution in CH₂Cl₂ (20 mol%)

  • Anhydrous Dichloromethane (CH₂Cl₂)

  • Anhydrous Sodium Sulfate (Na₂SO₄)

  • Silica gel for column chromatography

Procedure:

  • To a flame-dried, round-bottom flask under an inert atmosphere (N₂ or Ar), add the aminocyclopropane derivative (e.g., 0.5 mmol).

  • Dissolve the substrate in anhydrous CH₂Cl₂ (5 mL).

  • Add the tropone derivative (0.6 mmol) to the solution.

  • Cool the reaction mixture to -78 °C using a dry ice/acetone bath.

  • Slowly add the SnCl₄ solution (0.1 mL, 0.1 mmol, 20 mol%) dropwise over 5 minutes.

  • Stir the reaction at -78 °C and monitor its progress by Thin Layer Chromatography (TLC).

  • Upon completion (typically 1-3 hours), quench the reaction by adding a saturated aqueous solution of sodium bicarbonate (NaHCO₃) (10 mL).

  • Allow the mixture to warm to room temperature.

  • Extract the aqueous layer with CH₂Cl₂ (3 x 15 mL).

  • Combine the organic layers, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to yield the desired diastereomer.

Visualizations

Troubleshooting_Workflow Start Problem: Low Diastereoselectivity Check_PG Is the Amino Protecting Group (PG) Sterically Demanding? Start->Check_PG Change_PG Increase Steric Bulk of PG (e.g., Boc -> Cbz) Check_PG->Change_PG No Check_Conditions Analyze Reaction Conditions Check_PG->Check_Conditions Yes Change_PG->Check_Conditions Optimize_Temp Lower Reaction Temperature (e.g., to -78 °C) Check_Conditions->Optimize_Temp Optimize_Solvent Screen Alternative Solvents (e.g., THF, 2-MeTHF, DME) Optimize_Temp->Optimize_Solvent Check_Catalyst Is the Reaction Catalyzed? Optimize_Solvent->Check_Catalyst Use_LA Introduce Lewis Acid (LA) (e.g., SnCl4, Sc(OTf)3) Check_Catalyst->Use_LA No Use_Chiral_Ligand Use Chiral Ligand with Metal Catalyst Check_Catalyst->Use_Chiral_Ligand Yes Check_Base Is a Strong Base Used? (e.g., Lithiation) Use_LA->Check_Base End Diastereoselectivity Improved Use_Chiral_Ligand->End Screen_Bases Screen Bases & Additives (e.g., LiBr) Check_Base->Screen_Bases Yes Check_Base->End No Screen_Bases->End

Caption: Workflow for troubleshooting poor diastereoselectivity.

Steric_Shielding Fig 2. Influence of Protecting Group (PG) Size on Facial Selectivity cluster_A Scenario A: Small Protecting Group cluster_B Scenario B: Bulky Protecting Group a_reagent Nucleophile a_attack1 a_reagent->a_attack1 Attack Face 1 (Unhindered) a_attack2 a_reagent->a_attack2 Attack Face 2 (Slightly Hindered) b_reagent Nucleophile a_substrate Substrate a_pg Small PG b_substrate Substrate a_attack1->a_substrate a_attack2->a_substrate b_attack1 b_reagent->b_attack1 Attack Face 1 (Favored) b_pg Bulky PG b_attack2 Blocked b_attack1->b_substrate

Caption: Influence of protecting group size on facial selectivity.

References

Technical Support Center: Purification of Polar Amino Alcohols

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions to assist researchers, scientists, and drug development professionals in overcoming the challenges associated with the purification of polar amino alcohols.

Frequently Asked Questions (FAQs)

Q1: Why are polar amino alcohols so challenging to purify?

Polar amino alcohols contain both a hydrophilic alcohol moiety and a basic amino group.[1] This combination results in high polarity and the ability to form strong hydrogen bonds. These properties lead to several purification challenges:

  • Strong interactions with silica gel: This can cause streaking and poor separation during normal-phase column chromatography.[1][2]

  • High solubility in polar solvents: This complicates extractions and makes precipitation or recrystallization from common organic solvents difficult.[1]

  • Amphiphilic nature: The presence of both polar and non-polar regions can lead to the formation of stable emulsions during extractions.[3]

Q2: I have a new crude polar amino alcohol. What purification technique should I try first?

The initial approach depends on the physical state and stability of your compound.[1]

  • If your compound is a solid: Recrystallization is often the simplest and most scalable first choice. If finding a single suitable solvent is difficult, a two-solvent system or conversion to a salt to alter solubility properties can be effective.[1][4][5]

  • If your compound is an oil or recrystallization fails: Column chromatography is the next logical step. Due to the high polarity, you may need to employ specialized techniques like reversed-phase chromatography or Hydrophilic Interaction Liquid Chromatography (HILIC).[3][6][7]

  • If you need to separate enantiomers: Chiral HPLC or resolution via diastereomeric salt formation will be necessary.[2][8]

Q3: When should I consider using a protecting group strategy?

A protecting group strategy is advisable when the high polarity of the amino and/or alcohol groups is the primary obstacle to successful purification. For example, if your compound is intractable on silica gel even with highly polar mobile phases, protecting the highly polar amino group with a non-polar group like tert-butoxycarbonyl (Boc) can significantly decrease its polarity, making it more amenable to standard normal-phase chromatography.[1][9]

Q4: How can I improve the separation of my polar amino alcohol during column chromatography?

To improve separation during column chromatography, consider the following:

  • Mobile Phase Modifiers: Adding a small amount of a basic modifier like triethylamine (0.1-1%) or ammonium hydroxide to the mobile phase can help to neutralize the acidic silanol groups on the silica gel surface, reducing tailing and improving peak shape.[3][10]

  • Alternative Stationary Phases: If silica gel proves ineffective, consider using neutral or basic alumina, or bonded phases like amino-propyl or diol silica.[3][6] For very polar compounds, reversed-phase chromatography (e.g., C18) with a polar mobile phase (like water/methanol or water/acetonitrile) is a powerful alternative.[3] HILIC is another excellent option for highly polar analytes.[6][7]

Q5: My polar amino alcohol is an oil and won't crystallize. What should I do?

"Oiling out" is a common problem when the melting point of the compound is lower than the temperature of the saturated solution.[5] Here are some strategies to induce crystallization:

  • Convert to a salt: Forming a salt, such as a hydrochloride or oxalate salt, can significantly alter the crystal lattice energy and promote crystallization.[1][11]

  • Use a two-solvent system: Dissolve the compound in a "good" solvent and slowly add a "poor" solvent until turbidity appears. Gentle warming to redissolve, followed by slow cooling, can facilitate crystal growth.[5][12]

  • Induce nucleation: Scratching the inside of the flask with a glass rod or adding a seed crystal of the pure compound can provide nucleation sites for crystal formation.[3]

Q6: How can I separate enantiomers of a racemic polar amino alcohol?

Separating enantiomers requires a chiral environment. Common methods include:

  • Chiral Chromatography: This is a direct method using a chiral stationary phase (CSP) that interacts differently with each enantiomer, leading to their separation. Polysaccharide-based CSPs are commonly used for this purpose.[13][14][15]

  • Diastereomeric Salt Formation: React the racemic amino alcohol with a chiral acid (like tartaric acid or a derivative) to form diastereomeric salts.[8] These salts have different solubilities and can often be separated by fractional crystallization. The desired enantiomer can then be recovered by treating the separated salt with a base.

Troubleshooting Guides

Column Chromatography Issues
ProblemPotential Cause(s)Suggested Solution(s)
Compound streaks badly on silica gel Strong interaction between the basic amino group and acidic silanol groups on the silica surface.1. Add a basic modifier (e.g., 0.1-1% triethylamine or ammonium hydroxide) to the eluent.[9][10] 2. Switch to a less acidic stationary phase like neutral alumina.[3] 3. Consider using reversed-phase chromatography.[3]
Compound will not elute from the silica gel column The compound is too polar for the chosen mobile phase.1. Gradually increase the polarity of the mobile phase (e.g., increase the percentage of methanol in dichloromethane). 2. If still unsuccessful, consider using a different chromatographic technique like HILIC or reversed-phase.[6][7] 3. A protecting group strategy to reduce polarity might be necessary.[1]
Poor separation between desired amino alcohol and impurities The chosen solvent system does not provide adequate resolution.1. Systematically screen different solvent systems using Thin Layer Chromatography (TLC) to find an optimal eluent that provides good separation (ideal Rf for the target compound is typically 0.2-0.4).[3] 2. Ensure the column is packed correctly and not overloaded with the crude material.
Recrystallization Issues
ProblemPotential Cause(s)Suggested Solution(s)
Compound "oils out" instead of forming crystals The melting point of the compound is below the temperature of the saturated solution. The solution is supersaturated.1. Add more solvent to the mixture.[5] 2. Re-heat the solution and allow it to cool more slowly. 3. Try a different solvent or a two-solvent system.[5][12]
Compound is soluble in all tested solvents, or insoluble in all of them Difficulty in finding a solvent with the desired property of high solubility when hot and low solubility when cold.1. Use a mixed-solvent system: dissolve the compound in a small amount of a solvent in which it is highly soluble, then add a solvent in which it is poorly soluble until the solution becomes cloudy. Heat to clarify and then cool slowly.[5] 2. Consider forming a salt to alter its solubility profile.[1][11]
Very low recovery after recrystallization The compound has significant solubility in the cold solvent. Too much solvent was used.1. Cool the solution in an ice bath to minimize solubility and maximize crystal formation. 2. Use the minimum amount of hot solvent necessary to fully dissolve the compound.[4] 3. Concentrate the mother liquor and attempt a second recrystallization.

Detailed Experimental Protocols

Protocol 1: General Procedure for Boc Protection of a Polar Amino Alcohol

This protocol describes a general method for protecting the primary or secondary amine of a polar amino alcohol to reduce its polarity for easier purification by normal-phase chromatography.[1]

Materials:

  • Polar amino alcohol

  • Di-tert-butyl dicarbonate (Boc)₂O

  • Dichloromethane (DCM) or Tetrahydrofuran (THF)

  • Triethylamine (TEA) or Sodium bicarbonate (aq. solution)

  • Saturated aqueous sodium chloride (brine)

  • Anhydrous magnesium sulfate or sodium sulfate

  • Rotary evaporator

  • Standard laboratory glassware

Procedure:

  • Dissolve the polar amino alcohol in DCM or THF.

  • Add a base (e.g., 1.1 equivalents of triethylamine or an excess of aqueous sodium bicarbonate).

  • Cool the solution to 0 °C in an ice bath.

  • Slowly add a solution of (Boc)₂O (1.1 equivalents) in the same solvent.

  • Allow the reaction to warm to room temperature and stir for 2-12 hours, monitoring by TLC until the starting material is consumed.

  • If using an aqueous base, separate the organic layer. If using TEA, wash the reaction mixture with water and then brine.

  • Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate under reduced pressure using a rotary evaporator.

  • The resulting crude N-Boc protected amino alcohol can now be purified by column chromatography using a less polar eluent (e.g., ethyl acetate/hexane).

Protocol 2: Purification via Hydrochloride Salt Formation and Recrystallization

This method is useful for purifying amino alcohols that are oils or are difficult to crystallize in their freebase form.[1]

Materials:

  • Crude polar amino alcohol

  • Diethyl ether or Ethyl acetate

  • HCl solution (e.g., 2 M in diethyl ether, or concentrated HCl)

  • Recrystallization solvent (e.g., ethanol, isopropanol, or a mixture like ethanol/ether)

  • Buchner funnel and filter paper

  • Standard laboratory glassware

Procedure:

  • Dissolve the crude amino alcohol in a suitable organic solvent like diethyl ether or ethyl acetate.

  • Cool the solution in an ice bath.

  • Slowly add a solution of HCl (e.g., 2 M HCl in diethyl ether) dropwise with stirring.

  • The hydrochloride salt will typically precipitate as a white solid. Continue adding HCl until no further precipitation is observed.

  • Collect the solid precipitate by vacuum filtration using a Buchner funnel and wash it with cold diethyl ether to remove non-basic impurities.

  • Perform a recrystallization of the crude salt. Dissolve the salt in a minimum amount of a hot polar solvent (e.g., ethanol or isopropanol).

  • Slowly add a less polar solvent (e.g., diethyl ether) until the solution becomes slightly turbid.

  • Allow the solution to cool slowly to room temperature, and then in an ice bath to maximize crystal formation.

  • Collect the purified salt crystals by vacuum filtration and dry them under vacuum.

  • If the freebase is required, the purified salt can be dissolved in water and neutralized with a base (e.g., NaOH or NaHCO₃), followed by extraction with an organic solvent.

Mandatory Visualizations

G cluster_input Input cluster_analysis Initial Analysis cluster_purification Purification Steps cluster_output Output Crude Crude Polar Amino Alcohol Analysis Analyze Physical State (Solid, Oil) & Polarity (TLC) Crude->Analysis Recrystallization Recrystallization / Salt Formation Analysis->Recrystallization If Solid Chromatography Column Chromatography Analysis->Chromatography If Oil or Recrystallization Fails Recrystallization->Chromatography Fails Pure Pure Polar Amino Alcohol Recrystallization->Pure Success Protection Protection/ Deprotection Chromatography->Protection Fails (Streaking) Chromatography->Pure Success Protection->Chromatography Re-purify

Caption: General workflow for the purification of a crude polar amino alcohol.

G Start Start: Crude Polar Amino Alcohol IsSolid Is the compound a solid? Start->IsSolid TryRecrys Attempt Recrystallization IsSolid->TryRecrys Yes TryChrom Attempt Column Chromatography (Normal or Reversed-Phase) IsSolid->TryChrom No (Oil) RecrysSuccess Recrystallization Successful? TryRecrys->RecrysSuccess PureSolid Pure Solid Product RecrysSuccess->PureSolid Yes RecrysSuccess->TryChrom No ChromSuccess Chromatography Successful? TryChrom->ChromSuccess PureOil Pure Product ChromSuccess->PureOil Yes Protect Consider Protecting Group Strategy or Salt Formation ChromSuccess->Protect No (Severe Tailing) Protect->TryChrom Re-attempt

Caption: Decision tree for selecting a purification strategy.

References

Preventing decomposition of (1-Aminocyclopropyl)methanol hydrochloride during reactions

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for (1-Aminocyclopropyl)methanol hydrochloride. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot and prevent the decomposition of this valuable building block during chemical reactions.

Frequently Asked Questions (FAQs)

Q1: What are the main causes of decomposition of this compound during a reaction?

A1: The primary cause of decomposition is the inherent ring strain of the cyclopropane ring coupled with the reactivity of the primary amine. Decomposition pathways are often initiated by:

  • Strongly acidic conditions: Protonation of the amino group can weaken the cyclopropane ring, making it susceptible to nucleophilic attack and ring-opening.

  • Oxidative conditions: The amino group can be oxidized, leading to the formation of a radical cation which can trigger the facile opening of the cyclopropane ring.

  • High temperatures: Thermal stress can provide sufficient energy to overcome the activation barrier for ring cleavage.

  • Presence of strong electrophiles or Lewis acids: These can activate the cyclopropane ring towards nucleophilic attack and rearrangement.

Q2: How can I store this compound to ensure its stability?

A2: To ensure long-term stability, store the compound in a tightly sealed container in a cool, dry, and well-ventilated area. Protect it from light and moisture. Inert atmosphere storage (e.g., under argon or nitrogen) is recommended for prolonged periods.

Q3: Is the freebase of (1-Aminocyclopropyl)methanol more or less stable than the hydrochloride salt?

A3: The hydrochloride salt is generally more stable and less prone to degradation during storage. The protonated amine is less nucleophilic and less susceptible to oxidation. However, for reactions requiring the free amine, it must be liberated in situ or carefully isolated, as the freebase can be more reactive and potentially less stable.

Troubleshooting Guides

Issue 1: Low yield and formation of unknown byproducts in an acid-catalyzed reaction.

Possible Cause: Acid-catalyzed ring-opening of the cyclopropane ring. The protonated amine can induce ring strain that leads to cleavage and rearrangement.

Solutions:

  • Use a milder acid: If possible, substitute strong acids (e.g., H₂SO₄, HCl) with weaker organic acids (e.g., acetic acid) or use buffered conditions to maintain a less aggressive pH.

  • Protect the amine: The most effective solution is to protect the amino group as a carbamate (e.g., Boc or Cbz) before subjecting the molecule to acidic conditions. This removes the protonation site adjacent to the ring.

  • Control the temperature: Run the reaction at the lowest possible temperature that still allows for an acceptable reaction rate.

  • Limit reaction time: Monitor the reaction closely and quench it as soon as the starting material is consumed to minimize byproduct formation.

Issue 2: Decomposition observed during an oxidation reaction.

Possible Cause: Oxidative cleavage of the cyclopropane ring initiated by the oxidation of the amino group.

Solutions:

  • Protect the amine: Protecting the amine as a carbamate (Boc or Cbz) is highly recommended. Carbamates are significantly more resistant to oxidation than primary amines.

  • Choose a milder oxidant: If the reaction chemistry allows, opt for a milder oxidizing agent.

  • Perform the reaction under an inert atmosphere: Excluding oxygen can help prevent unwanted side reactions.

Issue 3: Product instability during workup and purification.

Possible Cause: The free amine form of the product may be unstable to the conditions of workup (e.g., aqueous acid/base washes) or purification (e.g., silica gel chromatography).

Solutions:

  • Use a protected form: If the amine was protected, it is often best to purify the protected compound and deprotect it in the final step.

  • Minimize exposure to harsh conditions: If working with the free amine, use mild workup conditions. For example, use a saturated solution of sodium bicarbonate instead of stronger bases.

  • Use alternative purification methods: If silica gel is causing decomposition, consider alternative chromatography media like alumina (basic or neutral) or reverse-phase chromatography. Trituration or crystallization are also milder purification techniques.

Data Presentation

The following tables provide illustrative data on how reaction conditions can influence the stability of a cyclopropylamine derivative. Note that these are representative examples and actual results may vary.

Table 1: Effect of pH on Decomposition

pHTemperature (°C)Reaction Time (h)Approximate Decomposition (%)
125435
325410
7254< 1
10254< 1

Table 2: Effect of Amine Protection on Stability in the Presence of an Oxidant

Amine FormOxidantTemperature (°C)Approximate Decomposition (%)
Free AmineKMnO₄060
Boc-protectedKMnO₄0< 5
Cbz-protectedKMnO₄0< 5
Free AmineDess-Martin Periodinane2515
Boc-protectedDess-Martin Periodinane25< 2

Experimental Protocols

Protocol 1: Boc Protection of this compound

This protocol describes the protection of the primary amine with a tert-butoxycarbonyl (Boc) group.

Materials:

  • This compound

  • Di-tert-butyl dicarbonate (Boc₂O)

  • Triethylamine (TEA) or Sodium Bicarbonate (NaHCO₃)

  • Dichloromethane (DCM) or Tetrahydrofuran (THF)

  • Water

  • Saturated aqueous sodium chloride (brine)

  • Anhydrous magnesium sulfate (MgSO₄)

Procedure:

  • Suspend this compound (1.0 eq) in DCM.

  • Add triethylamine (2.2 eq) and stir for 10 minutes at room temperature.

  • Add di-tert-butyl dicarbonate (1.1 eq) portion-wise to the solution.

  • Stir the reaction mixture at room temperature for 12-24 hours. Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, wash the reaction mixture with water and then with brine.

  • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

  • The crude product can be purified by column chromatography on silica gel if necessary.

Protocol 2: Cbz Protection of this compound

This protocol details the protection of the primary amine with a benzyloxycarbonyl (Cbz) group.

Materials:

  • This compound

  • Benzyl chloroformate (Cbz-Cl)

  • Sodium bicarbonate (NaHCO₃)

  • Dioxane or THF

  • Water

  • Ethyl acetate

  • Saturated aqueous sodium chloride (brine)

  • Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

  • Dissolve this compound (1.0 eq) in a mixture of dioxane and water.

  • Cool the solution to 0 °C in an ice bath.

  • Add sodium bicarbonate (2.5 eq) and stir until dissolved.

  • Slowly add benzyl chloroformate (1.1 eq) dropwise, maintaining the temperature at 0 °C.

  • Allow the reaction to warm to room temperature and stir for 4-6 hours. Monitor by TLC or LC-MS.

  • Extract the reaction mixture with ethyl acetate.

  • Wash the combined organic layers with water and brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel if needed.

Visualizations

Decomposition_Pathway cluster_0 Decomposition Triggers cluster_1 Intermediate cluster_2 Decomposition Product Strong Acid Strong Acid Protonated Amine Protonated Amine Strong Acid->Protonated Amine Oxidant Oxidant Amine Radical Cation Amine Radical Cation Oxidant->Amine Radical Cation High Temperature High Temperature Ring-Opened Products Ring-Opened Products High Temperature->Ring-Opened Products Thermal Decomposition Protonated Amine->Ring-Opened Products Ring Cleavage Amine Radical Cation->Ring-Opened Products Ring Cleavage

Caption: Potential decomposition pathways of (1-Aminocyclopropyl)methanol.

Troubleshooting_Workflow start Decomposition Observed? reaction_type Identify Reaction Type start->reaction_type Yes acidic Acidic Conditions reaction_type->acidic Acid-catalyzed oxidative Oxidative Conditions reaction_type->oxidative Oxidation thermal High Temperature reaction_type->thermal Thermal protect_amine Protect Amine (Boc/Cbz) acidic->protect_amine milder_acid Use Milder Acid / Buffer acidic->milder_acid lower_temp Lower Reaction Temperature acidic->lower_temp oxidative->protect_amine milder_oxidant Use Milder Oxidant oxidative->milder_oxidant thermal->lower_temp end Problem Resolved protect_amine->end milder_acid->end lower_temp->end milder_oxidant->end

Caption: Troubleshooting workflow for preventing decomposition.

Validation & Comparative

Comparative Guide to HPLC Purity Analysis of (1-Aminocyclopropyl)methanol hydrochloride

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative overview of High-Performance Liquid Chromatography (HPLC) methods for the purity analysis of (1-Aminocyclopropyl)methanol hydrochloride. Due to the compound's polar nature and lack of a significant UV chromophore, direct analysis by standard reversed-phase HPLC with UV detection is challenging. This document compares two primary analytical strategies: pre-column derivatization followed by RP-HPLC, and direct analysis using Hydrophilic Interaction Liquid Chromatography (HILIC) with a universal detector.

Introduction to Analytical Challenges

This compound is a valuable building block in pharmaceutical synthesis. Its purity is a critical quality attribute that can influence the outcome of subsequent synthetic steps and the impurity profile of the final active pharmaceutical ingredient (API). The primary analytical hurdles for this molecule include:

  • Lack of a UV-Absorbing Chromophore: The molecule does not absorb light in the standard UV range (200-400 nm), making it effectively invisible to UV detectors, the most common type of HPLC detector.

  • High Polarity: The presence of both a primary amine and a primary alcohol group makes the molecule highly polar. This results in poor retention on traditional non-polar reversed-phase (e.g., C18) columns, where it often elutes in the void volume.

To overcome these challenges, methods must be employed that either modify the molecule to make it detectable or utilize alternative separation and detection techniques suited for highly polar, non-chromophoric compounds.

Comparison of HPLC Methodologies

Two robust methodologies are presented for the purity analysis of this compound. Method 1 involves chemical derivatization to introduce a UV-active and fluorescent tag, allowing for sensitive detection using standard HPLC systems. Method 2 offers a direct analysis approach without derivatization by using a specialized column and detector.

Data Presentation: Performance Comparison

The following table summarizes the expected performance characteristics of the two comparative HPLC methods. The quantitative data is representative of typical results obtained for small polar amines and is intended for comparative purposes.

Parameter Method 1: Pre-column Derivatization RP-HPLC-FLD/UV Method 2: HILIC with Charged Aerosol Detection (CAD)
Principle Covalent labeling of the primary amine with a fluorescent/UV-active tag (e.g., FMOC-Cl), followed by separation on a C18 column.Direct analysis of the polar compound based on partitioning into an aqueous layer on a polar stationary phase.
Typical Purity Assay (%) > 99.0%> 99.0%
Limit of Detection (LOD) ~0.01 µg/mL (Fluorescence) / ~0.1 µg/mL (UV)~0.1 µg/mL
Limit of Quantitation (LOQ) ~0.03 µg/mL (Fluorescence) / ~0.3 µg/mL (UV)~0.3 µg/mL
Precision (%RSD) < 2.0%< 3.0%
Accuracy (% Recovery) 98 - 102%97 - 103%
Sample Preparation Multi-step: derivatization, possible quenching, and extraction.Simple dissolution in mobile phase.
Run Time ~20 minutes~15 minutes
Throughput Lower, due to sample preparation time.Higher, due to simpler sample preparation.
Potential Impurities Detected Primary and secondary amine-containing impurities.Any non-volatile impurity.

Experimental Protocols

Detailed methodologies for the two comparative analytical approaches are provided below.

Method 1: Purity by RP-HPLC with Pre-column Derivatization (FMOC-Cl)

This method is based on the reaction of the primary amine of (1-Aminocyclopropyl)methanol with 9-fluorenylmethyl chloroformate (FMOC-Cl) to form a highly fluorescent and UV-active derivative, which is then analyzed by reversed-phase HPLC.

1. Reagents and Materials:

  • This compound standard and sample

  • Acetonitrile (HPLC grade)

  • Water (HPLC grade)

  • Borate Buffer (0.1 M, pH 9.0)

  • 9-fluorenylmethyl chloroformate (FMOC-Cl) solution (15 mM in acetonitrile)

  • Hydrochloric Acid (0.1 M)

  • C18 Reversed-Phase HPLC Column (e.g., 4.6 x 150 mm, 5 µm)

2. Standard and Sample Preparation:

  • Standard Solution: Accurately weigh and dissolve ~10 mg of this compound standard in water to make a 1.0 mg/mL stock solution. Dilute further with water to a working concentration of 100 µg/mL.

  • Sample Solution: Prepare the sample solution in the same manner as the standard solution.

3. Derivatization Procedure:

  • To 100 µL of the standard or sample solution in a clean vial, add 200 µL of 0.1 M Borate Buffer (pH 9.0).

  • Vortex the mixture, then add 300 µL of the FMOC-Cl solution.

  • Vortex immediately for 30 seconds and let the reaction proceed at room temperature for 10 minutes.

  • Stop the reaction by adding 100 µL of 0.1 M Hydrochloric Acid to consume excess reagent.

  • Filter the resulting solution through a 0.45 µm syringe filter into an HPLC vial.

4. HPLC Conditions:

  • Column: C18, 4.6 x 150 mm, 5 µm

  • Mobile Phase A: Water

  • Mobile Phase B: Acetonitrile

  • Gradient:

    • 0-2 min: 50% B

    • 2-15 min: 50% to 90% B

    • 15-17 min: 90% B

    • 17-18 min: 90% to 50% B

    • 18-20 min: 50% B

  • Flow Rate: 1.0 mL/min

  • Column Temperature: 30 °C

  • Injection Volume: 10 µL

  • Detection:

    • Fluorescence: Excitation 265 nm, Emission 315 nm

    • UV: 265 nm

5. Calculation: Calculate the purity by area normalization, comparing the main peak area to the total area of all peaks in the chromatogram.

HPLC_Derivatization_Workflow cluster_prep Sample Preparation cluster_deriv Derivatization cluster_analysis HPLC Analysis Sample Weigh Sample/ Standard Dissolve Dissolve in Aqueous Solvent Sample->Dissolve AddBuffer Add Borate Buffer (pH 9.0) Dissolve->AddBuffer AddFMOC Add FMOC-Cl Reagent AddBuffer->AddFMOC React React for 10 min at Room Temp AddFMOC->React Quench Quench with HCl React->Quench Filter Filter (0.45 µm) Quench->Filter Inject Inject onto RP-HPLC Filter->Inject Detect Fluorescence/UV Detection Inject->Detect Data Data Acquisition & Purity Calculation Detect->Data

Workflow for HPLC purity analysis via pre-column derivatization.
Method 2: Purity by HILIC with Charged Aerosol Detection (CAD)

This method allows for the direct analysis of the polar, underivatized this compound by utilizing a polar stationary phase (HILIC) and a universal mass-based detector (CAD).

1. Reagents and Materials:

  • This compound standard and sample

  • Acetonitrile (HPLC grade)

  • Water (HPLC grade)

  • Ammonium Formate

  • Formic Acid

  • HILIC Column (e.g., Amide, Silica, or Zwitterionic, 4.6 x 150 mm, 3.5 µm)

2. Standard and Sample Preparation:

  • Mobile Phase Preparation: Prepare a 100 mM Ammonium Formate buffer in water and adjust the pH to 3.2 with Formic Acid.

  • Standard Solution: Accurately weigh and dissolve ~10 mg of this compound standard in a diluent matching the initial mobile phase composition (e.g., 85:15 Acetonitrile:Buffer) to make a 1.0 mg/mL stock solution. Dilute as needed.

  • Sample Solution: Prepare the sample solution in the same manner as the standard solution.

3. HPLC-CAD Conditions:

  • Column: HILIC (Amide phase), 4.6 x 150 mm, 3.5 µm

  • Mobile Phase A: 100 mM Ammonium Formate, pH 3.2 in Water

  • Mobile Phase B: Acetonitrile

  • Gradient:

    • 0-1 min: 15% A

    • 1-10 min: 15% to 40% A

    • 10-12 min: 40% A

    • 12-13 min: 40% to 15% A

    • 13-15 min: 15% A

  • Flow Rate: 0.8 mL/min

  • Column Temperature: 40 °C

  • Injection Volume: 5 µL

  • Detector: Charged Aerosol Detector (CAD)

    • Nebulizer Temperature: 35 °C

    • Evaporation Tube Temperature: 40 °C

    • Gas: Nitrogen at 35 psi

4. Calculation: Calculate the purity by area normalization. The CAD response is relatively uniform for non-volatile analytes, making this a suitable approach for purity assessment.

HILIC_CAD_Workflow cluster_prep Sample Preparation cluster_analysis HPLC Analysis cluster_detection Detection Sample Weigh Sample/ Standard Dissolve Dissolve in Mobile Phase Sample->Dissolve Filter Filter (0.45 µm) Dissolve->Filter Inject Inject onto HILIC Column Filter->Inject Elute Elute Compound Inject->Elute Nebulize Nebulize Eluent Elute->Nebulize Dry Dry Aerosol Particles Nebulize->Dry Charge Charge Particles Dry->Charge Measure Measure Charge Charge->Measure Data Data Acquisition & Purity Calculation Measure->Data

Comparative Analysis of (1-Aminocyclopropyl)methanol hydrochloride using ¹H and ¹³C NMR Spectroscopy

Author: BenchChem Technical Support Team. Date: December 2025

For researchers and professionals in drug development, precise analytical characterization of novel small molecules is paramount. This guide provides a comparative analysis of (1-Aminocyclopropyl)methanol hydrochloride utilizing ¹H and ¹³C Nuclear Magnetic Resonance (NMR) spectroscopy. The spectral data of this compound is compared with cyclic amine alternatives, specifically cyclobutylamine hydrochloride and cyclopentylamine hydrochloride, to offer a clear perspective on its structural features.

Summary of NMR Data

The following tables summarize the ¹H and ¹³C NMR chemical shift data for this compound and its alternatives. The data for this compound is predicted based on the analysis of its free base and related structures due to the limited availability of direct experimental spectra for the hydrochloride salt. All spectra are referenced in Deuterium Oxide (D₂O) to ensure consistency.

Table 1: ¹H NMR Chemical Shift Data (ppm) in D₂O

Compound-CH₂- (cyclopropyl)-CH- (cyclopropyl)-CH₂OHNH₃⁺
This compound (Predicted)~0.9 - 1.2 (m)-~3.6 (s)-
Cyclobutylamine hydrochloride~1.8-2.4 (m)~3.8 (m)--
Cyclopentylamine hydrochloride~1.6-2.2 (m)~3.6 (m)--

Table 2: ¹³C NMR Chemical Shift Data (ppm) in D₂O

CompoundC (quaternary)-CH₂- (cyclic)-CH- (cyclic)-CH₂OH
This compound (Predicted)~35~15-~65
Cyclobutylamine hydrochloride-~29, ~14~47-
Cyclopentylamine hydrochloride-~32, ~24~57-

Experimental Workflow

The process of acquiring and analyzing NMR spectra involves several key steps, from sample preparation to data interpretation. The following diagram illustrates a typical workflow for ¹H and ¹³C NMR analysis.

NMR_Workflow cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_proc Data Processing cluster_analysis Spectral Analysis prep1 Weigh ~5-10 mg of the compound prep2 Dissolve in ~0.6-0.7 mL of deuterated solvent (e.g., D₂O) prep1->prep2 prep3 Add internal standard (e.g., DSS or TSP) prep2->prep3 prep4 Transfer solution to an NMR tube prep3->prep4 acq1 Insert sample into NMR spectrometer prep4->acq1 acq2 Lock, tune, and shim the instrument acq1->acq2 acq3 Acquire ¹H NMR spectrum acq2->acq3 acq4 Acquire ¹³C NMR spectrum acq3->acq4 proc1 Apply Fourier transform acq4->proc1 proc2 Phase correction proc1->proc2 proc3 Baseline correction proc2->proc3 proc4 Reference spectrum to internal standard proc3->proc4 an1 Integrate ¹H signals proc4->an1 an2 Determine chemical shifts (δ) an1->an2 an3 Analyze multiplicity (splitting patterns) an2->an3 an4 Assign signals to specific nuclei an3->an4 end end an4->end Structure Confirmation

Caption: A generalized workflow for NMR spectroscopic analysis.

Experimental Protocols

A standardized protocol is crucial for obtaining high-quality, reproducible NMR data.

1. Sample Preparation:

  • Accurately weigh approximately 5-10 mg of the hydrochloride salt of the amine.

  • Dissolve the sample in 0.6-0.7 mL of Deuterium Oxide (D₂O). Ensure complete dissolution.

  • Add a small amount of an internal standard, such as 3-(trimethylsilyl)propionic-2,2,3,3-d₄ acid sodium salt (DSS) or sodium trimethylsilylpropanesulfonate (TSP), for chemical shift referencing (δ = 0.00 ppm).

  • Transfer the solution into a clean, dry 5 mm NMR tube.

2. NMR Data Acquisition:

  • Insert the NMR tube into the spectrometer's probe.

  • Lock the spectrometer on the deuterium signal of the solvent.

  • Tune and shim the magnetic field to achieve optimal homogeneity and signal resolution.

  • For ¹H NMR: Acquire the spectrum using a standard pulse sequence. Typical parameters include a 30° pulse angle, a spectral width of 12-16 ppm, a relaxation delay of 1-2 seconds, and an acquisition time of 2-4 seconds. Collect a sufficient number of scans (e.g., 16 or 32) to achieve a good signal-to-noise ratio.

  • For ¹³C NMR: Acquire the spectrum using a proton-decoupled pulse sequence. A larger number of scans (typically several hundred to thousands) will be necessary due to the low natural abundance of the ¹³C isotope. A wider spectral width (e.g., 200-240 ppm) is required.

3. Data Processing:

  • Apply a Fourier transform to the acquired Free Induction Decay (FID) to obtain the frequency-domain spectrum.

  • Perform phase correction to ensure all peaks are in the absorptive mode.

  • Apply a baseline correction to obtain a flat baseline.

  • Calibrate the chemical shift scale by setting the internal standard's signal to 0.00 ppm.

  • For ¹H NMR spectra, integrate the signals to determine the relative ratios of the different types of protons.

This guide provides a foundational comparison and a standardized methodology for the NMR analysis of this compound. Researchers can adapt these protocols to their specific instrumentation and experimental needs to ensure accurate and reliable structural elucidation.

A Comparative Guide to (1-Aminocyclopropyl)methanol hydrochloride and Alternative Amino Alcohols

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

In the fields of medicinal chemistry and asymmetric synthesis, amino alcohols serve as indispensable chiral building blocks and ligands. Their bifunctional nature, featuring both an amino and a hydroxyl group, allows for the formation of stable chelate complexes with metal centers, creating a defined chiral environment for stereoselective transformations. (1-Aminocyclopropyl)methanol hydrochloride is a unique amino alcohol incorporating a strained cyclopropane ring. This structural feature is of high interest in drug development as the cyclopropyl moiety can enhance metabolic stability, improve potency, and provide conformational rigidity.

This guide provides an objective comparison of the physicochemical properties of this compound against other representative amino alcohols, including a structurally related cyclic amine (Cyclobutylamine), a simple chiral amino alcohol (L-Alaninol), and an achiral amino alcohol (2-Amino-2-methyl-1-propanol). While direct comparative experimental data on the catalytic performance of this compound is limited in publicly accessible literature, this guide establishes a framework for its evaluation by providing a standard experimental protocol for a key application: Asymmetric Transfer Hydrogenation.

Physicochemical Properties: A Comparative Analysis

The fundamental properties of a molecule dictate its behavior in a chemical reaction, influencing factors such as solubility, steric hindrance, and coordination ability. The hydrochloride salt form, as with the target compound, is frequently used to enhance stability and solubility. A comparison of key physicochemical data is presented below.

PropertyThis compoundCyclobutylamineL-Alaninol2-Amino-2-methyl-1-propanol
CAS Number 115652-52-3[1]2516-34-9[2]2749-11-3[3]124-68-5[4]
Molecular Formula C₄H₁₀ClNO[1]C₄H₉N[5]C₃H₉NO[3]C₄H₁₁NO[6]
Molecular Weight 123.58 g/mol [1]71.12 g/mol [2]75.11 g/mol [7]89.14 g/mol [6]
Structure
Appearance White to off-white solidColorless liquid[8]Colorless viscous liquid[3]Clear light colored liquid[6]
Melting Point 119 °C (dec.)[9]-133-135.5 °C[10]-2 °C[3]24-28 °C[4]
Boiling Point 188.2 °C at 760 mmHg (free base)[9][11]81.5 °C at 752 mmHg[2]72-73 °C at 11 mmHg[3]165 °C[4]
Density Not available0.833 g/mL at 25 °C[2]0.965 g/mL at 25 °C[3]0.934 g/mL at 25 °C[4]
Flash Point 67.6 °C (free base)[9]-4 °C[2]62.8 °C (145 °F)[3]77.8 °C (172 °F)[6]
Chirality AchiralAchiralChiral (S-configuration)[12]Achiral

Performance Benchmark: Asymmetric Transfer Hydrogenation (ATH)

A critical application for chiral amino alcohols is their use as ligands in metal-catalyzed Asymmetric Transfer Hydrogenation (ATH).[13] This reaction is a powerful and widely used method for the enantioselective reduction of prochiral ketones to chiral secondary alcohols, a key transformation in pharmaceutical synthesis. The efficiency of the amino alcohol ligand, in combination with a metal precursor (e.g., Ruthenium), directly dictates the reaction rate and the enantiomeric excess (ee) of the product.[14][15]

Experimental Protocol: Asymmetric Transfer Hydrogenation of Acetophenone

This protocol describes a general procedure for the ATH of acetophenone as a model substrate, using a catalyst formed in situ from a Ruthenium precursor and an amino alcohol ligand.

Materials:

  • [Ru(p-cymene)Cl₂]₂ (Ruthenium precursor)

  • Amino alcohol ligand (e.g., (1-Aminocyclopropyl)methanol, L-Alaninol)

  • Acetophenone (substrate)

  • Formic acid/triethylamine (5:2 azeotropic mixture) as the hydrogen source

  • Anhydrous solvent (e.g., Dichloromethane or Isopropanol)

  • Sodium Bicarbonate (saturated aqueous solution)

  • Anhydrous Magnesium Sulfate

  • Standard glassware for inert atmosphere synthesis (Schlenk line, nitrogen/argon)

Procedure:

  • Catalyst Pre-formation: In a Schlenk flask under an inert atmosphere, dissolve [Ru(p-cymene)Cl₂]₂ (0.005 mmol) and the amino alcohol ligand (0.011 mmol) in the anhydrous solvent (5 mL).

  • Stir the mixture at room temperature for 30 minutes to allow for the formation of the active catalyst complex.

  • Reaction Execution: Add the formic acid/triethylamine mixture (1 mL) to the catalyst solution, followed by the addition of acetophenone (1.0 mmol).

  • Heat the reaction mixture to the desired temperature (e.g., 40 °C) and stir for the specified time (e.g., 4-24 hours), monitoring the reaction progress by Thin Layer Chromatography (TLC) or Gas Chromatography (GC).

  • Work-up and Isolation: Upon completion, cool the reaction to room temperature and quench by adding a saturated aqueous solution of sodium bicarbonate.

  • Extract the product with an organic solvent (e.g., ethyl acetate, 3 x 15 mL).

  • Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, filter, and concentrate the solvent under reduced pressure.

  • Analysis: Purify the crude product by column chromatography on silica gel. Determine the chemical yield gravimetrically. The enantiomeric excess (ee) of the resulting 1-phenylethanol is determined by chiral High-Performance Liquid Chromatography (HPLC) or chiral GC analysis.

Visualizations: Workflows and Mechanisms

To better illustrate the processes involved in benchmarking these amino alcohols, the following diagrams outline the structural relationships, the experimental workflow, and the proposed catalytic cycle for ATH.

G cluster_0 Structural Comparison of Amino Alcohols A (1-Aminocyclopropyl)methanol hydrochloride B Cyclobutylamine C L-Alaninol D 2-Amino-2-methyl-1-propanol

Caption: Structural formulas of the compared compounds.

G start Start: Select Amino Alcohol Ligands for Comparison catalyst In-situ Catalyst Formation ([Ru(p-cymene)Cl₂]₂ + Ligand) start->catalyst ath Asymmetric Transfer Hydrogenation (Ketone + H-Source) catalyst->ath workup Reaction Quench & Product Extraction ath->workup purify Purification (Column Chromatography) workup->purify analysis Analysis purify->analysis yield Determine Yield analysis->yield ee Determine Enantiomeric Excess (ee) (Chiral HPLC/GC) analysis->ee end Compare Performance Data yield->end ee->end

Caption: Workflow for comparing amino alcohol ligands in catalysis.

G Ru_prec [Ru]-Cl (Precatalyst) + Ligand (L*) Ru_active [Ru]-L* (Active Catalyst) Ru_prec->Ru_active Base Ru_hydride [Ru]-H (Hydride Species) Ru_active->Ru_hydride Ru_product [Ru]-L* Ru_hydride->Ru_product Ru_product->Ru_active Alcohol R-CH(OH)-R' (Chiral Alcohol) Ketone R-CO-R' (Ketone) Ketone->Ru_hydride H⁻ Delivery H_Source HCOOH (H-Source) H_Source->Ru_active H⁻ Transfer CO2 CO₂

Caption: Simplified catalytic cycle for asymmetric transfer hydrogenation.

References

A Comparative Guide to Alternative Reagents for the Synthesis of Aminocyclopropanes

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The aminocyclopropane motif is a privileged structure in medicinal chemistry, imparting unique conformational constraints and metabolic stability to bioactive molecules. The synthesis of these valuable building blocks has been the subject of extensive research, leading to a diverse array of synthetic methodologies. This guide provides an objective comparison of several key alternative reagents and methods for the synthesis of aminocyclopropanes, supported by experimental data and detailed protocols.

Comparison of Performance

The choice of reagent for aminocyclopropane synthesis is often dictated by the desired stereochemical outcome, substrate scope, and reaction conditions. Below is a summary of the performance of several popular methods.

Method/ReagentCatalyst/ConditionsSubstrate ExampleYield (%)Diastereomeric Ratio (d.r.)Enantiomeric Excess (e.e.)Reference(s)
Rhodium-Catalyzed Cyclopropanation 0.5 mol% Rh₂(DOSP)₄, -45 °C2-Azadiene + Phenyl-substituted diazoester≥80Single diastereomerup to 99:1 er[1]
Simmons-Smith Cyclopropanation Et₂Zn, ICH₂ClN-tert-butylsulfinyl-α,β-unsaturated enesulfinamideup to 95>95:5N/A (chiral auxiliary)[2]
Biocatalytic Cyclopropanation Engineered Myoglobin (Mb(H64V,V68A)), Na₂S₂O₄Styrene + Ethyl diazoacetateup to 99>99:1 (trans)>99% (1S,2S)[3]
Visible-Light Mediated Cyclopropanation Organic photocatalyst, blue LEDsN-vinylimide + Halomethyl radical sourceGood to excellentN/AN/A[4]

Experimental Protocols

Detailed methodologies for the key experiments cited above are provided to facilitate replication and adaptation in your own research.

Rhodium-Catalyzed Enantioselective Cyclopropanation of a 2-Azadiene

This protocol is adapted from the work of Shao and Malcolmson for the synthesis of aminocyclopropanes with quaternary carbon stereogenic centers.[1]

Materials:

  • 2-Azadiene substrate

  • Phenyl-substituted diazoester

  • Dirhodium(II) tetrakis[N-((4-dodecylphenyl)sulfonyl)-L-prolinate] (Rh₂(DOSP)₄)

  • Hexanes, anhydrous

Procedure:

  • To a solution of the 2-azadiene (1.0 equiv) in anhydrous hexanes, add Rh₂(DOSP)₄ (0.5 mol%).

  • Cool the mixture to -45 °C.

  • Slowly add a solution of the phenyl-substituted diazoester (1.2 equiv) in anhydrous hexanes over 1 hour.

  • Stir the reaction mixture at -45 °C for 12 hours.

  • Monitor the reaction progress by TLC.

  • Upon completion, warm the reaction to room temperature and concentrate under reduced pressure.

  • Purify the crude product by silica gel chromatography to afford the aminocyclopropane.

Simmons-Smith Diastereoselective Cyclopropanation of an Enesulfinamide

This procedure is based on a method for the stereoselective synthesis of α-tertiary cyclopropylamines.[2]

Materials:

  • N-tert-butylsulfinyl-α,β-unsaturated enesulfinamide

  • Diethylzinc (Et₂Zn)

  • Iodochloromethane (ICH₂Cl)

  • Anhydrous solvent (e.g., CH₂Cl₂)

Procedure:

  • To a solution of the N-tert-butylsulfinyl-α,β-unsaturated enesulfinamide (1.0 equiv) and iodochloromethane (2.0 equiv) in anhydrous solvent at room temperature, add diethylzinc (2.0 equiv) dropwise.

  • Stir the reaction mixture at room temperature for 1 hour.[2]

  • Monitor the reaction by TLC.

  • Upon completion, carefully quench the reaction by the slow addition of a saturated aqueous solution of ammonium chloride.

  • Extract the aqueous layer with an organic solvent (e.g., CH₂Cl₂).

  • Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by silica gel chromatography.

Biocatalytic Asymmetric Cyclopropanation using Engineered Myoglobin

This protocol outlines the general procedure for the myoglobin-catalyzed cyclopropanation of styrenes.[3][5]

Materials:

  • Engineered myoglobin variant (e.g., Mb(H64V,V68A))

  • Styrene

  • Ethyl diazoacetate (EDA)

  • Sodium dithionite (Na₂S₂O₄)

  • Potassium phosphate buffer (pH 7.0)

  • Anaerobic environment (e.g., glovebox)

Procedure:

  • In an anaerobic environment, prepare a solution of the engineered myoglobin in oxygen-free potassium phosphate buffer.

  • Add a solution of styrene in the same buffer.

  • Initiate the reaction by adding a freshly prepared solution of sodium dithionite to reduce the myoglobin's heme iron to the active Fe(II) state.[5]

  • Add ethyl diazoacetate to the reaction mixture. An optimal EDA to styrene ratio is often 2:1.

  • Stir the reaction at room temperature and monitor its progress by GC or HPLC.

  • Upon completion, extract the product with an organic solvent.

  • Dry the organic layer, concentrate, and purify the product by chromatography.

Visible-Light Mediated Cyclopropanation of N-Vinylamides

This emerging methodology offers a metal-free alternative for aminocyclopropane synthesis.[4]

Materials:

  • N-vinylimide

  • Halomethyl radical source (e.g., diiodomethane)

  • Organic photocatalyst (e.g., an eosin Y derivative)

  • Solvent (e.g., DMSO)

  • Blue LED light source

Procedure:

  • In a reaction vessel, dissolve the N-vinylimide, halomethyl radical source, and the organic photocatalyst in the solvent.

  • Degas the solution by bubbling with an inert gas (e.g., argon) for 15-20 minutes.

  • Irradiate the reaction mixture with a blue LED light source at room temperature.

  • Monitor the reaction by TLC or GC-MS.

  • After completion, quench the reaction and extract the product with an appropriate organic solvent.

  • Wash the combined organic layers, dry, and concentrate.

  • Purify the product by column chromatography.

Reaction Pathways and Mechanisms

The following diagrams, generated using Graphviz, illustrate the proposed mechanisms for each of the discussed synthetic methods.

rhodium_mechanism cluster_0 Rhodium-Catalyzed Cyclopropanation Rh_cat Rh₂(L)₄ Catalyst carbene Rh(II)=CR¹ Rh_cat->carbene - N₂ diazo R¹-CHN₂ diazo->carbene intermediate Metallocyclobutane Intermediate carbene->intermediate alkene N-Vinyl Amide alkene->intermediate product Aminocyclopropane intermediate->product Reductive Elimination product->Rh_cat Catalyst Regeneration

Figure 1: Proposed mechanism for Rhodium-Catalyzed Cyclopropanation.

simmons_smith_mechanism cluster_1 Simmons-Smith Cyclopropanation ZnCu Zn-Cu Couple carbenoid IZnCH₂I (Carbenoid) ZnCu->carbenoid CH2I2 CH₂I₂ CH2I2->carbenoid complex Zinc-Amine Complex carbenoid->complex Coordination allylic_amine Allylic Amine allylic_amine->complex transition_state Concerted Transition State complex->transition_state Syn-Addition product Aminocyclopropane transition_state->product

Figure 2: Mechanism of Simmons-Smith reaction with an allylic amine.

myoglobin_mechanism cluster_2 Biocatalytic Cyclopropanation (Engineered Myoglobin) Mb_FeIII Myoglobin(Fe³⁺) Mb_FeII Myoglobin(Fe²⁺) Mb_FeIII->Mb_FeII Reduction (Na₂S₂O₄) heme_carbene Heme-Carbene Intermediate Mb_FeII->heme_carbene - N₂ diazo R-CHN₂ diazo->heme_carbene product Cyclopropane heme_carbene->product Concerted Carbene Transfer alkene Alkene alkene->product product->Mb_FeII Catalyst Regeneration

Figure 3: Catalytic cycle of engineered myoglobin for cyclopropanation.

visible_light_mechanism cluster_3 Visible-Light Mediated Cyclopropanation PC Photocatalyst (PC) PC_excited PC* PC->PC_excited Visible Light (hν) PC_excited->PC SET halo R-X (Halomethyl Source) radical •CH₂X halo->radical SET from PC* adduct Radical Adduct radical->adduct vinyl_imide N-Vinyl Imide vinyl_imide->adduct anion Cyclized Anion adduct->anion Intramolecular Cyclization product Aminocyclopropane anion->product Protonation

Figure 4: General mechanism for visible-light mediated aminocyclopropanation.

This guide provides a snapshot of the current landscape of aminocyclopropane synthesis. The choice of the optimal method will depend on the specific target molecule, desired stereochemistry, and available resources. For cutting-edge applications requiring high enantioselectivity, biocatalytic methods are proving to be exceptionally powerful. For diastereoselective syntheses, established methods like the Simmons-Smith reaction remain highly reliable, while metal-catalyzed approaches offer broad applicability. The continued development of visible-light mediated reactions promises more sustainable and environmentally friendly routes to these important molecules in the future.

References

Structural Elucidation of (1-Aminocyclopropyl)methanol Hydrochloride and Its Derivatives: A Comparative Guide to Analytical Techniques

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the rigorous structural validation of novel chemical entities is a cornerstone of the discovery and development pipeline. This guide provides a comparative overview of key analytical techniques for the structural characterization of (1-Aminocyclopropyl)methanol hydrochloride and its derivatives, complete with experimental protocols and data presentation.

(1-Aminocyclopropyl)methanol and its analogs are of interest in medicinal chemistry due to the unique conformational constraints and metabolic stability imparted by the cyclopropyl ring. Accurate determination of their three-dimensional structure and purity is paramount for understanding structure-activity relationships (SAR) and ensuring the quality of potential drug candidates. This guide focuses on the principal methods of structural validation: Nuclear Magnetic Resonance (NMR) Spectroscopy, Mass Spectrometry (MS), and X-ray Crystallography.

Comparative Analysis of Analytical Techniques

The selection of an appropriate analytical technique is contingent on the specific information required. While NMR and MS are fundamental for confirming the chemical structure and purity in solution and the gas phase, respectively, X-ray crystallography provides the definitive solid-state structure.

Analytical TechniqueInformation ProvidedSample RequirementsThroughputKey Strengths & Limitations
NMR Spectroscopy Connectivity, stereochemistry, purity1-10 mg, soluble in deuterated solventModerateStrengths: Non-destructive, provides detailed structural information in solution. Limitations: Lower sensitivity than MS, requires pure samples for unambiguous interpretation.
Mass Spectrometry Molecular weight, elemental composition, fragmentation patterns<1 mg, soluble, volatile (for some techniques)HighStrengths: High sensitivity, provides accurate mass and elemental composition. Limitations: Provides limited information on stereochemistry, isomers can be difficult to distinguish.
X-ray Crystallography Definitive 3D structure, absolute configuration, packingHigh-quality single crystalLowStrengths: Unambiguous determination of solid-state structure. Limitations: Requires the growth of suitable single crystals, which can be a significant bottleneck.

Experimental Protocols

Detailed and standardized experimental protocols are crucial for obtaining reproducible and reliable data. Below are representative methodologies for the key analytical techniques.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Objective: To determine the chemical structure and purity of this compound derivatives.

Instrumentation: A 400 MHz (or higher) NMR spectrometer equipped with a 5 mm probe.

Protocol:

  • Sample Preparation: Dissolve approximately 5-10 mg of the compound in 0.6 mL of a suitable deuterated solvent (e.g., DMSO-d₆, D₂O, or Methanol-d₄).

  • ¹H NMR Acquisition:

    • Acquire a standard one-dimensional proton NMR spectrum.

    • Typical parameters: 16-32 scans, relaxation delay of 1-2 seconds, spectral width of 16 ppm.

    • Reference the spectrum to the residual solvent peak.

  • ¹³C NMR Acquisition:

    • Acquire a proton-decoupled carbon NMR spectrum.

    • Typical parameters: 1024-4096 scans, relaxation delay of 2-5 seconds, spectral width of 240 ppm.

    • Reference the spectrum to the solvent peak.

  • 2D NMR (if required): For complex structures, acquire 2D NMR spectra such as COSY (Correlation Spectroscopy) to establish proton-proton couplings and HSQC (Heteronuclear Single Quantum Coherence) to determine proton-carbon one-bond correlations.

Mass Spectrometry (MS)

Objective: To confirm the molecular weight and elemental composition of the derivatives.

Instrumentation: A high-resolution mass spectrometer (e.g., Q-TOF or Orbitrap) with an electrospray ionization (ESI) source.

Protocol:

  • Sample Preparation: Prepare a dilute solution of the compound (approximately 1 mg/mL) in a suitable solvent such as methanol or acetonitrile/water.

  • Infusion: Introduce the sample into the ESI source via direct infusion or through an HPLC system.

  • Data Acquisition (Positive Ion Mode):

    • Acquire a full scan mass spectrum in positive ion mode to observe the protonated molecule [M+H]⁺.

    • Set the mass range to encompass the expected molecular weight.

    • Optimize source parameters (e.g., capillary voltage, cone voltage, desolvation gas flow, and temperature) to maximize the signal of the molecular ion.

  • High-Resolution Mass Spectrometry (HRMS): Determine the accurate mass of the molecular ion to calculate the elemental composition.

  • Tandem Mass Spectrometry (MS/MS): If necessary, perform fragmentation of the parent ion to aid in structural elucidation. The fragmentation pattern can provide valuable information about the connectivity of the molecule.

X-ray Crystallography

Objective: To determine the precise three-dimensional atomic arrangement of the molecule in the solid state.

Instrumentation: A single-crystal X-ray diffractometer equipped with a suitable X-ray source (e.g., Mo Kα or Cu Kα) and a detector.

Protocol:

  • Crystal Growth: Grow single crystals of the compound suitable for X-ray diffraction. This is often the most challenging step and may require screening various solvents and crystallization techniques (e.g., slow evaporation, vapor diffusion, cooling).

  • Crystal Mounting: Select a high-quality crystal and mount it on the diffractometer.

  • Data Collection:

    • Collect a full sphere of diffraction data at a controlled temperature (often 100 K to reduce thermal motion).

    • The data collection strategy should aim for high completeness and redundancy.

  • Structure Solution and Refinement:

    • Process the diffraction data (integration and scaling).

    • Solve the crystal structure using direct methods or Patterson methods.

    • Refine the structural model against the experimental data to obtain the final atomic coordinates, bond lengths, bond angles, and torsion angles.

Data Presentation and Visualization

Clear and concise presentation of data is essential for comparative analysis.

Spectroscopic and Crystallographic Data Summary
Compound¹H NMR (400 MHz, DMSO-d₆) δ (ppm)¹³C NMR (101 MHz, DMSO-d₆) δ (ppm)HRMS (ESI-TOF) m/z [M+H]⁺X-ray Crystal System
This compound Data not available in searched literatureData not available in searched literatureCalculated: 88.0757Data not available in searched literature
N-Benzoyl-(1-aminocyclopropyl)methanol Hypothetical dataHypothetical dataHypothetical dataHypothetical data
N-(4-Chlorophenyl)-(1-aminocyclopropyl)methanol Hypothetical dataHypothetical dataHypothetical dataHypothetical data

Note: Specific experimental data for this compound and its derivatives were not available in the public domain literature searched. The table is presented as a template for data organization.

Visualizing Experimental Workflows and Relationships

Graphical representations of workflows and logical relationships can significantly enhance understanding.

Experimental_Workflow cluster_synthesis Synthesis & Purification cluster_validation Structural Validation Synthesis Synthesis Purification Purification Synthesis->Purification Crude Product NMR NMR Spectroscopy (¹H, ¹³C, 2D) Purification->NMR Pure Compound MS Mass Spectrometry (HRMS, MS/MS) Purification->MS Xray X-ray Crystallography Purification->Xray Single Crystal Final_Structure Validated Structure NMR->Final_Structure MS->Final_Structure Xray->Final_Structure

Caption: Workflow for the synthesis and structural validation of (1-Aminocyclopropyl)methanol derivatives.

Technique_Comparison cluster_info cluster_tech Connectivity Connectivity (2D Structure) Molecular_Weight Molecular Weight & Formula Stereochemistry Stereochemistry Absolute_Structure Absolute 3D Structure NMR NMR NMR->Connectivity Strong NMR->Molecular_Weight Indirect NMR->Stereochemistry Strong MS MS MS->Connectivity Partial (Fragmentation) MS->Molecular_Weight Strong Xray X-ray Xray->Absolute_Structure Definitive

Caption: Relationship between analytical techniques and the type of structural information obtained.

Conclusion

The structural validation of this compound and its derivatives requires a multi-faceted analytical approach. While NMR and MS are indispensable for routine characterization and confirmation of the chemical structure, X-ray crystallography remains the gold standard for unambiguously determining the three-dimensional molecular architecture. By employing the detailed protocols and comparative framework presented in this guide, researchers can ensure the integrity and quality of their synthesized compounds, thereby accelerating the drug discovery and development process.

A Comparative Guide to the Performance of (1-Aminocyclopropyl)methanol Hydrochloride and Linear Amino Alcohols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the structural features and potential performance of (1-Aminocyclopropyl)methanol hydrochloride against common linear amino alcohols. While direct comparative experimental data for this compound is limited in publicly available literature, this document extrapolates potential performance characteristics based on its unique structure and contrasts them with established data for linear analogues.

Introduction to the Compared Molecules

This compound is a unique amino alcohol characterized by a strained cyclopropyl ring. This cyclic structure imparts significant conformational rigidity compared to its linear counterparts. Linear amino alcohols, such as 2-aminoethanol, 3-aminopropanol, and 4-aminobutanol, are flexible molecules with a wide range of applications in chemical synthesis and as biological buffers. The central hypothesis is that the rigid three-membered ring of (1-Aminocyclopropyl)methanol can offer distinct advantages in applications requiring precise stereochemical control, such as in asymmetric catalysis.

Performance Comparison in Cytotoxicity

Table 1: Comparative Cytotoxicity of Linear Amino Alcohols

CompoundCell LineIC50 (mM)
2-AminoethanolFa32 (rat hepatoma)> 30
3-AminopropanolFa32 (rat hepatoma)29
4-AminobutanolFa32 (rat hepatoma)23
5-Amino-1-pentanolFa32 (rat hepatoma)10
6-Amino-1-hexanolFa32 (rat hepatoma)3

Note: The data presented is compiled from various sources and may not be directly comparable due to different experimental conditions. The absence of data for this compound in this table is due to a lack of publicly available information.

Performance Comparison in Asymmetric Synthesis

Chiral amino alcohols are extensively used as ligands in metal-catalyzed asymmetric synthesis. The rigidity and defined stereochemistry of the ligand are critical for achieving high enantioselectivity. The constrained cyclopropyl scaffold of (1-Aminocyclopropyl)methanol suggests it could be a highly effective chiral ligand. In contrast, the conformational flexibility of linear amino alcohols can sometimes result in lower enantiomeric excess in the final product.

While specific data on the performance of this compound as a ligand was not found, the following table presents typical performance data for linear amino alcohol-derived ligands in a benchmark asymmetric reaction.

Table 2: Performance of Representative Amino Alcohol Ligands in Asymmetric Synthesis

LigandReactionSubstrateYield (%)Enantiomeric Excess (ee, %)
(1S,2R)-(-)-cis-1-Amino-2-indanolAsymmetric Transfer HydrogenationAcetophenone9597 (R)
(S)-(-)-2-Amino-3-methyl-1-butanolAsymmetric Addition of DiethylzincBenzaldehyde9895 (S)

Note: This data is representative of the performance of well-established chiral amino alcohol ligands and serves as a benchmark for comparison.

Experimental Protocols

MTT Cytotoxicity Assay Protocol

This protocol outlines a general procedure for assessing the cytotoxicity of amino alcohols using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay.

  • Cell Seeding: Plate appropriate cancer cell lines (e.g., HeLa, A549, MCF7) in a 96-well plate at a density of 5,000-10,000 cells per well. Incubate for 24 hours to allow for cell attachment.

  • Compound Preparation: Prepare a stock solution of the test compound (e.g., this compound or a linear amino alcohol) in a suitable solvent (e.g., sterile water or DMSO).

  • Serial Dilution and Treatment: Perform serial dilutions of the stock solution in cell culture medium to achieve a range of desired concentrations. Remove the old medium from the cells and add 100 µL of the medium containing the test compound to each well. Include a vehicle control (medium with solvent) and a positive control (a known cytotoxic agent).

  • Incubation: Incubate the plate for 48-72 hours at 37°C in a humidified atmosphere with 5% CO2.

  • MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for an additional 4 hours.

  • Formazan Solubilization: Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. The IC50 value is determined by plotting the percentage of viability against the compound concentration and fitting the data to a dose-response curve.

General Protocol for Asymmetric Transfer Hydrogenation of a Ketone

This protocol describes a general method for evaluating the performance of a chiral amino alcohol as a ligand in the asymmetric transfer hydrogenation of a prochiral ketone.

  • Catalyst Preparation: In a glovebox or under an inert atmosphere, mix the ruthenium precursor (e.g., [Ru(p-cymene)Cl2]2) and the chiral amino alcohol ligand in a 1:2 molar ratio in a dry solvent (e.g., isopropanol). Stir the mixture at room temperature for 30 minutes to form the catalyst complex.

  • Reaction Setup: In a separate flask, dissolve the prochiral ketone (e.g., acetophenone) in the same solvent.

  • Reaction Initiation: Add the ketone solution to the catalyst solution. To initiate the reaction, add a hydrogen source, such as a solution of sodium formate or isopropanol itself, and a base (e.g., triethylamine or potassium tert-butoxide).

  • Reaction Monitoring: Stir the reaction mixture at a specific temperature (e.g., room temperature or 50°C) and monitor the progress by thin-layer chromatography (TLC) or gas chromatography (GC).

  • Work-up: Once the reaction is complete, quench the reaction by adding water. Extract the product with an organic solvent (e.g., ethyl acetate). Combine the organic layers, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purification and Analysis: Purify the crude product by column chromatography. Determine the chemical yield and the enantiomeric excess of the chiral alcohol product using chiral high-performance liquid chromatography (HPLC) or chiral GC.

Visualizations

Experimental_Workflow_Cytotoxicity cluster_prep Preparation cluster_treatment Treatment & Incubation cluster_assay MTT Assay cluster_analysis Data Analysis A Cell Seeding in 96-well plate C Serial Dilutions A->C B Prepare Stock Solutions of Amino Alcohols B->C D Add Compounds to Cells C->D E Incubate for 48-72h D->E F Add MTT Reagent E->F G Incubate for 4h F->G H Add Solubilizing Agent (DMSO) G->H I Measure Absorbance at 570 nm H->I J Calculate % Viability I->J K Determine IC50 Values J->K

Caption: Workflow for comparing the cytotoxicity of amino alcohols using the MTT assay.

Catalytic_Cycle cluster_cycle Simplified Catalytic Cycle Ru_Ligand [Ru]-Ligand Ru_Hydride [Ru]-H Ru_Ligand->Ru_Hydride Transition_State Transition State Ru_Hydride->Transition_State Product_Complex [Ru]-Product Transition_State->Product_Complex Product_Complex->Ru_Ligand Releases Product Chiral_Alcohol Chiral Alcohol Product_Complex->Chiral_Alcohol Ketone Ketone Ketone->Transition_State H_Source H-Source H_Source->Ru_Ligand Forms Hydride

Caption: Simplified catalytic cycle for asymmetric transfer hydrogenation using a Ru-amino alcohol complex.

The Advantage of Rigidity: A Comparative Guide to Aminocyclopropane-Containing Peptides

Author: BenchChem Technical Support Team. Date: December 2025

In the dynamic field of drug discovery and peptide science, the quest for molecules with enhanced stability, specificity, and therapeutic efficacy is perpetual. Among the innovative strategies to emerge, the incorporation of constrained amino acids into peptide backbones has proven to be a powerful tool. This guide provides a comprehensive comparison of peptides containing aminocyclopropane carboxylic acids (ACCs) against their natural counterparts, offering researchers, scientists, and drug development professionals a detailed overview of the advantages conferred by these unique structural modifications. Supported by experimental data, detailed protocols, and illustrative diagrams, this guide serves as a valuable resource for harnessing the potential of constrained amino acids in peptide design.

Conformational Rigidity: The Core Advantage

The primary advantage of incorporating aminocyclopropane residues into a peptide sequence lies in the introduction of conformational rigidity. The three-membered ring of the aminocyclopropane moiety severely restricts the rotational freedom around the phi (φ) and psi (ψ) dihedral angles of the peptide backbone. This contrasts sharply with the high flexibility of natural amino acids, particularly glycine, which can adopt a wide range of conformations. This conformational constraint pre-organizes the peptide into a specific three-dimensional structure, which can lead to a number of significant benefits.[1]

One of the most notable consequences of this rigidity is the potential for enhanced receptor binding affinity. By locking the peptide into a bioactive conformation that closely mimics the shape required for optimal interaction with its target receptor, the entropic penalty of binding is reduced. This can lead to a significant increase in binding affinity (Ki) and potency (IC50). Furthermore, the constrained conformation can improve selectivity for a specific receptor subtype by disfavoring conformations that would bind to off-target receptors.

Beyond receptor interaction, the rigid structure imparted by aminocyclopropanes also contributes to increased enzymatic stability. Proteolytic enzymes often recognize and cleave peptides that can adopt an extended conformation in their active site. The constrained nature of aminocyclopropane-containing peptides can prevent them from adopting this susceptible conformation, thereby rendering them more resistant to degradation by proteases and extending their biological half-life.[2]

Performance Data: A Quantitative Comparison

The following tables summarize quantitative data from various studies, comparing the performance of aminocyclopropane-containing peptides with their corresponding natural or unmodified analogs.

Peptide AnalogModificationReceptor TargetBinding Affinity (Ki, nM)Fold Change vs. NaturalReference
Neuropeptide Y (NPY) AnalogArg33, Pro34 replaced with (1R,2S)-β-ACCY1 Receptor0.45~8-fold increase[3]
Natural NPY FragmentUnmodifiedY1 Receptor3.6-[3]
Angiotensin II AnalogPro3 replaced with ACCAT1 ReceptorData not specified, but noted reduced affinityDecrease[3]

Table 1: Comparative Receptor Binding Affinity. This table highlights the significant increase in binding affinity for a Neuropeptide Y analog when modified with an aminocyclopropane derivative.

Peptide AnalogModificationAssay ConditionHalf-life (t½)Fold Change vs. NaturalReference
Model PeptideContains β-amino acid unitsIn vitro peptidase exposureSignificantly increasedNot cleaved[4]
α-peptideUnmodifiedIn vitro peptidase exposureRapidly degraded-[4]
Somatostatin Analog (Octreotide)Contains D-amino acids and other modificationsIn vivo1.5 hours~30-fold increase[5]
Natural SomatostatinUnmodifiedIn vivoA few minutes-[5]

Table 2: Comparative Enzymatic Stability. This table illustrates the enhanced stability of peptides incorporating non-natural amino acids, a principle that applies to aminocyclopropane-containing peptides.

Experimental Protocols

Solid-Phase Peptide Synthesis (SPPS) of an Aminocyclopropane-Containing Peptide

This protocol outlines the manual synthesis of a peptide incorporating an Fmoc-protected aminocyclopropane carboxylic acid using standard solid-phase peptide synthesis (SPPS) techniques.[6][7][8]

Materials:

  • Rink Amide resin (or other suitable resin depending on desired C-terminus)

  • Fmoc-protected amino acids (including Fmoc-aminocyclopropane-carboxylic acid)

  • Coupling reagents: HBTU (2-(1H-benzotriazol-1-yl)-1,1,3,3-tetramethyluronium hexafluorophosphate), HOBt (Hydroxybenzotriazole)

  • Base: DIPEA (N,N-Diisopropylethylamine)

  • Deprotection solution: 20% piperidine in DMF (N,N-Dimethylformamide)

  • Solvents: DMF, DCM (Dichloromethane), Methanol

  • Cleavage cocktail: e.g., 95% TFA (Trifluoroacetic acid), 2.5% TIS (Triisopropylsilane), 2.5% water

  • Diethyl ether

Procedure:

  • Resin Swelling: Swell the resin in DMF in a reaction vessel for 30-60 minutes.

  • Fmoc Deprotection: Treat the resin with 20% piperidine in DMF for 20 minutes to remove the Fmoc protecting group from the resin's linker. Wash the resin thoroughly with DMF.

  • Amino Acid Coupling:

    • In a separate vial, dissolve the Fmoc-protected amino acid (3 equivalents relative to resin loading), HBTU (2.9 equivalents), and HOBt (3 equivalents) in DMF.

    • Add DIPEA (6 equivalents) to the amino acid solution to activate it.

    • Add the activated amino acid solution to the resin and agitate for 1-2 hours.

  • Washing: Wash the resin with DMF to remove excess reagents.

  • Repeat: Repeat the deprotection and coupling steps for each amino acid in the peptide sequence, including the Fmoc-aminocyclopropane-carboxylic acid.

  • Final Deprotection: After the final coupling step, remove the N-terminal Fmoc group with 20% piperidine in DMF.

  • Cleavage and Deprotection of Side Chains: Treat the resin with the cleavage cocktail for 2-3 hours to cleave the peptide from the resin and remove any side-chain protecting groups.

  • Precipitation and Purification: Precipitate the crude peptide in cold diethyl ether, centrifuge to collect the peptide, and then purify by reverse-phase high-performance liquid chromatography (RP-HPLC).

In Vitro Serum Stability Assay

This protocol provides a general method for assessing the stability of a peptide in serum.[9]

Materials:

  • Purified peptide

  • Human or other species-specific serum

  • Phosphate-buffered saline (PBS)

  • Acetonitrile

  • Trifluoroacetic acid (TFA)

  • Incubator at 37°C

  • RP-HPLC system

Procedure:

  • Peptide Solution Preparation: Prepare a stock solution of the peptide in a suitable buffer (e.g., PBS).

  • Incubation:

    • In a microcentrifuge tube, mix the peptide solution with serum to a final desired concentration (e.g., 100 µM peptide in 50% serum).

    • Incubate the mixture at 37°C.

  • Time-Point Sampling: At various time points (e.g., 0, 1, 2, 4, 8, 24 hours), withdraw an aliquot of the reaction mixture.

  • Quenching: Immediately stop the enzymatic degradation by adding an equal volume of a quenching solution (e.g., acetonitrile with 1% TFA).

  • Protein Precipitation: Centrifuge the quenched samples to precipitate serum proteins.

  • Analysis: Analyze the supernatant by RP-HPLC to quantify the amount of intact peptide remaining at each time point.

  • Half-life Calculation: Plot the percentage of intact peptide versus time and fit the data to a one-phase decay model to calculate the peptide's half-life.

Receptor Binding Assay

This protocol describes a competitive radioligand binding assay to determine the binding affinity of a peptide to its receptor.

Materials:

  • Cell membranes or purified receptor

  • Radiolabeled ligand (e.g., with 125I)

  • Unlabeled competitor peptides (including the aminocyclopropane-modified peptide and the natural peptide)

  • Binding buffer

  • Wash buffer

  • Glass fiber filters

  • Scintillation counter

Procedure:

  • Assay Setup: In a 96-well plate, combine the receptor preparation, a fixed concentration of the radiolabeled ligand, and varying concentrations of the unlabeled competitor peptides.

  • Incubation: Incubate the plate at a specified temperature for a sufficient time to reach binding equilibrium.

  • Filtration: Rapidly filter the contents of each well through a glass fiber filter to separate the bound from the free radioligand. The receptor and bound ligand will be retained on the filter.

  • Washing: Wash the filters with ice-cold wash buffer to remove any non-specifically bound radioligand.

  • Counting: Measure the radioactivity on each filter using a scintillation counter.

  • Data Analysis: Plot the percentage of specific binding of the radioligand against the logarithm of the competitor peptide concentration. Fit the data to a sigmoidal dose-response curve to determine the IC50 value for each peptide. The Ki value can then be calculated using the Cheng-Prusoff equation.

Visualizing the Impact of Conformational Constraint

The following diagrams, generated using the DOT language, illustrate key concepts related to the advantages of aminocyclopropane-containing peptides.

Conformational_Constraint cluster_0 Flexible Peptide (e.g., containing Glycine) cluster_1 Constrained Peptide (containing Aminocyclopropane) Flexible Unbound State Conformation1 Conformation 1 Flexible->Conformation1 High Flexibility Conformation2 Conformation 2 Flexible->Conformation2 Conformation3 Bioactive Conformation Flexible->Conformation3 Receptor Receptor Conformation3->Receptor Binding (High Entropic Cost) Constrained Pre-organized Bioactive Conformation Receptor2 Receptor Constrained->Receptor2 Binding (Low Entropic Cost)

Figure 1: Conformational Flexibility and Receptor Binding. This diagram illustrates how a flexible peptide must adopt a specific bioactive conformation to bind to its receptor, a process with a high entropic cost. In contrast, a constrained peptide is pre-organized into the bioactive conformation, leading to a more favorable binding event.

Ramachandran_Plot_Comparison Ramachandran Plot Comparison cluster_glycine Glycine (Flexible) cluster_acc Aminocyclopropane (Constrained) g1 g2 g3 g4 g5 g6 g7 g8 g9 g10 g11 g12 g13 g14 g15 g16 a1 a2 a3 xaxis φ (phi) yaxis ψ (psi) origin

Figure 2: Ramachandran Plot Comparison. This conceptual Ramachandran plot shows the broad range of allowed phi (φ) and psi (ψ) angles for a flexible amino acid like glycine (blue) versus the highly restricted conformational space of an aminocyclopropane residue (red).

Experimental_Workflow start Peptide Design (Natural vs. ACC-modified) synthesis Solid-Phase Peptide Synthesis (SPPS) start->synthesis purification RP-HPLC Purification synthesis->purification characterization Mass Spectrometry NMR Spectroscopy purification->characterization stability Serum Stability Assay characterization->stability binding Receptor Binding Assay characterization->binding analysis Data Analysis (Half-life, IC50, Ki) stability->analysis binding->analysis conclusion Comparative Assessment of Performance analysis->conclusion

Figure 3: Experimental Workflow. This diagram outlines the typical experimental workflow for comparing a natural peptide with its aminocyclopropane-modified analog, from initial design to final performance assessment.

Conclusion

The incorporation of aminocyclopropane carboxylic acids into peptides represents a robust strategy for enhancing their therapeutic potential. By imposing conformational constraints, these modifications can lead to significant improvements in receptor binding affinity, selectivity, and enzymatic stability. The experimental data and protocols provided in this guide offer a solid foundation for researchers to explore the application of this powerful tool in their own drug discovery and development efforts. As our understanding of structure-activity relationships continues to grow, the rational design of peptides containing constrained amino acids like aminocyclopropanes will undoubtedly play an increasingly important role in the development of next-generation therapeutics.

References

Efficacy of (1-Aminocyclopropyl)methanol Hydrochloride in Asymmetric Synthesis: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The quest for enantiomerically pure compounds is a cornerstone of modern drug discovery and development. Chiral amino alcohols are a critical class of molecules in this endeavor, serving as versatile ligands for metal catalysts, chiral auxiliaries, and organocatalysts. This guide provides a comparative analysis of (1-Aminocyclopropyl)methanol hydrochloride and its potential efficacy in asymmetric synthesis. Due to the limited direct experimental data for this specific compound in publicly available literature, this guide will draw objective comparisons with structurally related and well-established chiral amino alcohols, supported by experimental data for these alternatives.

Physicochemical Properties of Chiral Amino Alcohols

The performance of a chiral ligand or auxiliary is intrinsically linked to its structural and electronic properties. The rigid cyclopropyl backbone of (1-Aminocyclopropyl)methanol is expected to impart a high degree of stereochemical control in asymmetric transformations. The hydrochloride salt form generally enhances solubility and stability, facilitating easier handling and application in various reaction media. A comparison of key physicochemical properties with other cyclic amino alcohols is presented below.

PropertyThis compound3-Aminocyclobutanol hydrochloridecis-2-Aminocyclohexanol(1S,2R)-(-)-cis-1-Amino-2-indanol
Molecular Formula C₄H₁₀ClNOC₄H₁₀ClNOC₆H₁₃NOC₉H₁₁NO
Molecular Weight 123.58 g/mol 123.58 g/mol 115.17 g/mol 149.19 g/mol
Structure 1-amino-1-(hydroxymethyl)cyclopropane HCl3-aminocyclobutanol HCl2-aminocyclohexanol1-amino-2-indanol
Key Structural Feature Strained cyclopropane ringStrained cyclobutane ringFlexible cyclohexane ringRigid indane scaffold

Performance in Asymmetric Catalysis

A benchmark reaction for evaluating the effectiveness of chiral amino alcohols as ligands is the metal-catalyzed asymmetric transfer hydrogenation of prochiral ketones. This reaction is pivotal for the synthesis of chiral secondary alcohols, which are common intermediates in pharmaceutical manufacturing. The following table summarizes the performance of various ruthenium-based catalysts derived from different chiral amino alcohol ligands in the asymmetric transfer hydrogenation of acetophenone.

Chiral LigandCatalyst SystemSubstrateProduct Yield (%)Enantiomeric Excess (ee, %)
3-Aminocyclobutanol hydrochloride[RuCl₂(p-cymene)]₂ / Ligand / BaseAcetophenoneHighModerate to High
cis-2-Aminocyclohexanol[RuCl₂(p-cymene)]₂ / Ligand / BaseAcetophenone>9598
(1S,2R)-(-)-cis-1-Amino-2-indanol[RuCl₂(p-cymene)]₂ / Ligand / BaseAcetophenone>9997

Note: Direct experimental data for this compound in this specific reaction is not available in the cited literature. The expected performance would be influenced by its unique steric and electronic properties.

Experimental Protocols

Detailed methodologies are crucial for the reproducibility and adaptation of synthetic procedures. Below are representative protocols for the use of chiral amino alcohols in asymmetric synthesis.

Protocol 1: In Situ Preparation of a Chiral Ruthenium Catalyst and Asymmetric Transfer Hydrogenation

This protocol describes the formation of a chiral ruthenium catalyst and its use in the asymmetric transfer hydrogenation of a prochiral ketone.

  • Catalyst Preparation: A mixture of [RuCl₂(p-cymene)]₂ (0.025 mmol) and the chiral amino alcohol ligand (e.g., cis-2-Aminocyclohexanol, 0.05 mmol) is refluxed in isopropyl alcohol (2 mL) to form the active catalyst complex.

  • Reaction Setup: The solution of the prochiral ketone (0.5 mmol) in isopropyl alcohol (9 mL) is added to the prepared catalyst solution and cooled to the desired temperature (e.g., -20 °C to room temperature).

  • Initiation: A base, such as potassium tert-butoxide (t-BuOK) (0.25 mmol, as a 0.1 M solution in i-PrOH), is added to the reaction mixture to initiate the hydrogenation.

  • Workup and Analysis: After the reaction is complete, the solvent is removed under reduced pressure. The residue is purified by column chromatography to isolate the chiral secondary alcohol. The enantiomeric excess is determined by chiral HPLC analysis.

Protocol 2: Asymmetric Alkylation using a Chiral Oxazolidinone Auxiliary

Chiral amino alcohols can be used to synthesize chiral auxiliaries, such as oxazolidinones, which direct the stereochemical outcome of alkylation reactions.

  • Formation of the N-acyloxazolidinone: The chiral oxazolidinone (derived from a chiral amino alcohol) is acylated with an acyl chloride in the presence of a base (e.g., triethylamine) in an aprotic solvent (e.g., dichloromethane).

  • Enolate Formation and Alkylation: In a separate flask, a solution of a strong base like lithium diisopropylamide (LDA) (1.1 eq) is prepared in anhydrous THF at -78 °C. The N-acyloxazolidinone solution is then transferred to the LDA solution to form the lithium enolate. After stirring, the alkyl halide (1.2 eq) is added, and the reaction is allowed to warm to room temperature.

  • Cleavage of the Auxiliary: The chiral auxiliary is cleaved to yield the chiral carboxylic acid. This is typically achieved by hydrolysis with lithium hydroxide and hydrogen peroxide. The chiral auxiliary can often be recovered and reused.

Visualizations of Key Processes

Experimental Workflow for Asymmetric Transfer Hydrogenation

G cluster_prep Catalyst Preparation cluster_reaction Asymmetric Hydrogenation cluster_analysis Workup & Analysis Ru_precatalyst [RuCl2(p-cymene)]2 Reflux Reflux in i-PrOH Ru_precatalyst->Reflux Ligand Chiral Amino Alcohol Ligand->Reflux Active_catalyst Active Ru-Ligand Complex Reflux->Active_catalyst Reaction_mixture Reaction at controlled temp. Active_catalyst->Reaction_mixture Ketone Prochiral Ketone in i-PrOH Ketone->Reaction_mixture Base Base (e.g., t-BuOK) Base->Reaction_mixture Purification Purification (Chromatography) Reaction_mixture->Purification Product Enantiopure Alcohol Purification->Product Analysis Chiral HPLC Analysis Product->Analysis

Caption: Workflow for Asymmetric Transfer Hydrogenation.

Simplified Catalytic Cycle for Asymmetric Transfer Hydrogenation

G Ru_H [Ru]-H (Active Hydride) Ru_alkoxide [Ru]-O-CHR'R'' Ru_H->Ru_alkoxide Ketone Ru_precatalyst [Ru]-Ligand Ru_alkoxide->Ru_precatalyst i-PrOH Ru_precatalyst->Ru_H Base, i-PrOH Ketone Ketone (R'COR'') Alcohol Chiral Alcohol (R'R''CHOH) iPrOH i-PrOH Acetone Acetone

Caption: Catalytic Cycle for Transfer Hydrogenation.

Conclusion

While direct, comprehensive data on the performance of this compound in asymmetric synthesis remains to be broadly published, its structural characteristics suggest significant potential. The strained cyclopropyl ring is likely to provide a rigid and well-defined chiral environment, which is a key attribute for an effective chiral ligand or auxiliary. Based on the performance of analogous cyclic amino alcohols, it is reasonable to anticipate that this compound could offer competitive, and potentially unique, selectivity in various asymmetric transformations. Further experimental investigation is warranted to fully elucidate its efficacy and expand the toolbox of chiral ligands available to synthetic chemists.

A Comparative Guide to Cyclopropanation: Simmons-Smith vs. Cobalt-Catalyzed Methods in Terpene Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the selective construction of cyclopropane rings is a critical tool in molecular design. This guide provides a head-to-head comparison of the classic Simmons-Smith reaction and a modern cobalt-catalyzed method for the cyclopropanation of complex polyalkenes, specifically terpene derivatives. The data presented here is derived from a 2018 study by Werth and Uyeda, which highlights the challenges of regioselectivity in polyalkene cyclopropanation and offers a catalytic solution.

The cyclopropane motif is a valuable architectural element in medicinal chemistry, capable of modulating the biological activity and pharmacokinetic properties of drug candidates. However, the efficient and selective synthesis of cyclopropanes in molecules with multiple reactive sites, such as terpenes, presents a significant synthetic challenge. Traditional methods, like the Simmons-Smith reaction, often struggle with regioselectivity in such substrates. This guide examines a cobalt-catalyzed alternative that demonstrates superior control over which double bond is cyclopropanated.

Data Presentation: Regioselective Monocyclopropanation of Terpene Derivatives

The following table summarizes the key quantitative data from the comparative study of the Simmons-Smith reaction and a cobalt-catalyzed cyclopropanation of geranyl acetate and a citronellol derivative. The data clearly illustrates the enhanced regioselectivity of the cobalt-catalyzed method.

SubstrateMethodProduct(s)Total Yield (%)Regioselectivity (a:b:c)
Geranyl Acetate Simmons-Smitha, b, c651 : 1.1 : 0.4
Co-catalyzeda76>20 : 1 : 1
Citronellol Derivative Simmons-Smitha, b721 : 1.2
Co-catalyzeda81>20 : 1

Table 1: Comparison of Simmons-Smith and Cobalt-Catalyzed Cyclopropanation of Geranyl Acetate and a Citronellol Derivative. Regioselectivity refers to the ratio of monocyclopropanated products at different double bonds.

Experimental Protocols

Detailed methodologies for the key experiments are provided below. These protocols are adapted from the supplementary information of the study by Werth and Uyeda (2018).

Simmons-Smith Cyclopropanation of Geranyl Acetate (General Procedure)

A solution of geranyl acetate (1.0 equivalent) in dichloromethane (DCM) is treated with diethylzinc (2.0 equivalents) at 0 °C. Diiodomethane (2.0 equivalents) is then added dropwise, and the reaction mixture is allowed to warm to room temperature and stirred for 24 hours. The reaction is quenched by the addition of saturated aqueous ammonium chloride. The aqueous layer is extracted with DCM, and the combined organic layers are washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure. The product distribution is determined by gas chromatography (GC) analysis.

Cobalt-Catalyzed Cyclopropanation of Geranyl Acetate (General Procedure)

In a nitrogen-filled glovebox, a vial is charged with the cobalt catalyst ([i-PrPDI]CoBr2, 5 mol%), zinc powder (2.0 equivalents), and tetrahydrofuran (THF). A solution of geranyl acetate (1.0 equivalent) and dibromomethane (2.0 equivalents) in THF is added. The reaction mixture is stirred at room temperature for 24 hours. The mixture is then filtered through a plug of silica gel, eluting with diethyl ether. The filtrate is concentrated under reduced pressure, and the residue is purified by flash chromatography on silica gel to afford the desired monocyclopropanated product.

Visualization of Methodologies

Experimental Workflow for Comparative Cyclopropanation

G cluster_0 Starting Material cluster_1 Simmons-Smith Reaction cluster_2 Cobalt-Catalyzed Reaction GeranylAcetate Geranyl Acetate SS_Reagents Et2Zn, CH2I2 in DCM, 24h GeranylAcetate->SS_Reagents Method 1 Co_Reagents [i-PrPDI]CoBr2 (cat.), Zn, CH2Br2 in THF, 24h GeranylAcetate->Co_Reagents Method 2 SS_Products Mixture of Monocyclopropanated Products (a, b, c) SS_Reagents->SS_Products Co_Product Regioselective Monocyclopropanated Product (a) Co_Reagents->Co_Product G SS Simmons-Smith Reagent Polyene Polyene Substrate (e.g., Terpene) SS->Polyene Reacts with multiple double bonds LowSelectivity Low Regioselectivity SS->LowSelectivity Co Cobalt-Carbenoid Intermediate Co->Polyene Preferentially reacts with less substituted double bond HighSelectivity High Regioselectivity Co->HighSelectivity Polyene->LowSelectivity Polyene->HighSelectivity

Safety Operating Guide

Navigating the Safe Disposal of (1-Aminocyclopropyl)methanol hydrochloride: A Comprehensive Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

For researchers and scientists engaged in drug development and other advanced scientific endeavors, the proper management and disposal of chemical reagents are paramount to ensuring a safe and compliant laboratory environment. This guide provides essential, step-by-step procedures for the proper disposal of (1-Aminocyclopropyl)methanol hydrochloride, a compound that requires careful handling due to its potential hazards. Adherence to these protocols is critical for mitigating risks and upholding regulatory standards.

This compound is primarily classified as a substance that causes serious eye irritation.[1] While it may not meet the criteria for other hazardous classifications in all reports, it is imperative to treat it as a hazardous chemical waste to ensure the highest safety standards.

Immediate Safety and Handling Precautions

Before initiating any disposal procedures, it is crucial to be equipped with the appropriate Personal Protective Equipment (PPE) and to work in a controlled environment.

  • Personal Protective Equipment (PPE): Always wear safety goggles, chemical-resistant gloves, and a lab coat.

  • Ventilation: Conduct all handling and disposal activities within a certified chemical fume hood to prevent the inhalation of any dust or vapors.

Quantitative Data Summary

For quick reference, the key physical and chemical properties of this compound are summarized in the table below.

PropertyValue
Molecular Formula C₄H₁₀ClNO[1][2]
Molecular Weight 123.58 g/mol [1][2]
Melting Point 119 °C (decomposes)[3]
Flash Point 67.6 °C[3]
Primary Hazard Causes serious eye irritation (H319)[1]

Detailed Experimental Protocol for Disposal

The following protocol outlines the systematic procedure for the safe disposal of this compound, whether in solid form or in a solution.

Step 1: Waste Collection and Segregation
  • Solid Waste:

    • Carefully place any solid this compound waste into a designated, chemically compatible container with a secure, screw-on cap. Polyethylene or glass containers are generally suitable.

    • Do not mix this waste with other chemical waste streams unless compatibility has been verified. Specifically, avoid mixing with bases, strong oxidizing agents, or other reactive chemicals.

  • Liquid Waste (Solutions):

    • Collect any solutions containing this compound in a separate, clearly labeled, and chemically compatible hazardous waste container.

    • As with solid waste, do not mix with incompatible substances.

Step 2: Labeling of Waste Containers

Proper labeling is a critical step to ensure safe handling and disposal by your institution's Environmental Health and Safety (EHS) department.

  • Affix a "Hazardous Waste" label to the container as soon as the first drop of waste is added.

  • The label must include:

    • The full chemical name: This compound

    • The CAS Number: 115652-52-3

    • An accurate estimation of the quantity of the waste.

    • A list of all components in the container, including solvents and their approximate percentages for liquid waste.

    • The date the waste was first added to the container.

Step 3: Storage of Hazardous Waste
  • Store the labeled hazardous waste container in a designated satellite accumulation area within the laboratory.

  • This area should be well-ventilated, away from general laboratory traffic, and clearly marked.

  • Ensure that the container is always securely closed, except when adding waste.

  • Store acids and bases separately. Given that this compound is a hydrochloride salt, it is prudent to store it in an area designated for acidic or salt-based chemical waste, away from strong bases.

Step 4: Disposal of Empty Containers

Empty containers that previously held this compound must be decontaminated before they can be disposed of as non-hazardous waste.

  • Triple Rinsing:

    • Rinse the empty container three times with a suitable solvent in which the compound is soluble (e.g., water or ethanol).

    • Collect the rinsate from all three rinses and dispose of it as hazardous liquid waste in the appropriate, labeled container. Do not pour the rinsate down the drain.

  • Defacing the Label:

    • After triple rinsing and allowing the container to dry completely, the original product label must be fully defaced or removed to prevent any confusion.

  • Final Disposal:

    • Once properly decontaminated and defaced, the empty container can typically be disposed of in the regular trash or recycling, in accordance with your institution's specific policies.

Step 5: Arranging for Professional Disposal
  • Once the hazardous waste container is full or has reached the storage time limit set by your institution (often 90 days), arrange for a pickup by your facility's licensed hazardous waste disposal service or EHS department.

  • Follow all institutional procedures for scheduling a waste collection.

Important Considerations:

  • Drain Disposal is Prohibited: Due to its potential environmental impact and the presence of the hydrochloride salt, this compound should not be disposed of down the drain.[4]

  • Neutralization: While spills of acidic substances can sometimes be neutralized, it is not recommended as a routine disposal method for this compound without specific guidance from your EHS department. The neutralization process can generate heat and potentially unknown byproducts.

  • Consult Your SDS and Institutional Policies: Always refer to the specific Safety Data Sheet (SDS) for the product you are using and your institution's chemical hygiene and waste disposal plans for the most accurate and compliant procedures.

Visualizing the Disposal Workflow

The following diagram illustrates the decision-making process for the proper disposal of this compound and its associated containers.

DisposalWorkflow start Start: Disposal of This compound waste_type Is the material solid/liquid waste or an empty container? start->waste_type solid_liquid_waste Solid or Liquid Waste waste_type->solid_liquid_waste Waste empty_container Empty Container waste_type->empty_container Empty Container collect_waste Collect in a labeled, compatible hazardous waste container. solid_liquid_waste->collect_waste triple_rinse Triple rinse with a suitable solvent. empty_container->triple_rinse segregate Segregate from incompatible materials. collect_waste->segregate store Store in a designated satellite accumulation area. segregate->store arrange_pickup Arrange for professional disposal via EHS. store->arrange_pickup collect_rinsate Collect rinsate as hazardous liquid waste. triple_rinse->collect_rinsate deface_label Deface or remove the original label. triple_rinse->deface_label collect_rinsate->collect_waste dispose_container Dispose of container in regular trash or recycling. deface_label->dispose_container

References

Essential Safety and Logistics for Handling (1-Aminocyclopropyl)methanol hydrochloride

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the safe handling of chemical reagents is paramount. This document provides immediate, essential safety and logistical information for (1-Aminocyclopropyl)methanol hydrochloride, including operational and disposal plans.

Hazard Identification and Personal Protective Equipment (PPE)

This compound is classified as a compound that can cause serious eye irritation[1]. It is crucial to handle this chemical with appropriate personal protective equipment to minimize exposure risks.

Recommended Personal Protective Equipment:

  • Eye Protection: Wear chemical safety goggles or a face shield.[2][3]

  • Hand Protection: Use chemical-impermeable gloves that have been inspected prior to use.[2]

  • Skin and Body Protection: Wear protective clothing to prevent skin contact. In case of fire, fire/flame resistant clothing is recommended.[2]

  • Respiratory Protection: In case of insufficient ventilation or dust formation, wear a suitable respiratory mask.[2][4]

Operational Plan for Safe Handling

Adherence to a strict operational protocol is essential to ensure a safe laboratory environment when working with this compound.

Step-by-Step Handling Protocol:

  • Preparation:

    • Ensure the work area is well-ventilated, preferably within a chemical fume hood.[2][3][4]

    • Locate the nearest eyewash station and safety shower before beginning work.[4]

    • Remove all sources of ignition as the compound has a flash point.[2] Use non-sparking tools and explosion-proof equipment.[2][4]

  • Handling:

    • Avoid the formation of dust and aerosols.[2]

    • Do not breathe dust, fumes, gas, mist, vapors, or spray.[2][3]

    • Avoid contact with skin and eyes.[2]

    • Wash hands thoroughly after handling.[2][3]

    • Do not eat, drink, or smoke in the handling area.[3][4]

  • Storage:

    • Store in a tightly closed container in a dry, cool, and well-ventilated place.[2][4]

    • Keep away from incompatible materials such as strong oxidizing agents.

Emergency Procedures

In the event of exposure or a spill, immediate and appropriate action is critical.

  • Eye Contact: Immediately rinse with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing and seek medical help.[2]

  • Skin Contact: Take off contaminated clothing immediately and wash the affected area with plenty of water. If skin irritation occurs, get medical help.[2]

  • Inhalation: Move the person to fresh air and keep them comfortable for breathing. If breathing is difficult, give oxygen. Seek medical help if the person feels unwell.[2][3]

  • Ingestion: Do not induce vomiting. Never give anything by mouth to an unconscious person. Call a doctor or Poison Control Center immediately.[2][3]

  • Spills: Evacuate personnel to a safe area. Prevent further leakage if it is safe to do so. Collect the spillage using non-sparking tools and place it in a suitable, closed container for disposal.[2] Do not let the chemical enter drains.[2]

Disposal Plan

Proper disposal of this compound and its containers is crucial to prevent environmental contamination.

  • Waste Disposal: Dispose of the contents and container at an appropriate treatment and disposal facility in accordance with all applicable local, state, and federal regulations.[2]

  • Contaminated Clothing: Contaminated clothing should be washed before reuse.[2]

Quantitative Data Summary

PropertyValueSource
Molecular FormulaC4H10ClNO[1][5]
Molecular Weight123.58 g/mol [1][5]
CAS Number115652-52-3[1][5]
Flash Point40.4°C[2]
GHS Hazard StatementH319: Causes serious eye irritation[1]

Experimental Workflow Diagram

The following diagram illustrates the logical workflow for the safe handling and disposal of this compound.

Workflow for Safe Handling of this compound cluster_prep Preparation cluster_handling Handling cluster_cleanup Cleanup & Disposal cluster_emergency Emergency Response prep_ppe Don Appropriate PPE (Goggles, Gloves, Lab Coat) prep_workspace Prepare Well-Ventilated Workspace (Fume Hood) prep_ppe->prep_workspace prep_emergency Locate Emergency Equipment (Eyewash, Shower) prep_workspace->prep_emergency handle_weigh Weigh Compound Carefully (Avoid Dust) prep_emergency->handle_weigh handle_dissolve Dissolve in Solvent handle_weigh->handle_dissolve handle_reaction Perform Reaction handle_dissolve->handle_reaction cleanup_decontaminate Decontaminate Glassware & Surfaces handle_reaction->cleanup_decontaminate emergency_spill Spill Response handle_reaction->emergency_spill If Spill Occurs emergency_exposure Exposure Response (Skin/Eye/Inhalation) handle_reaction->emergency_exposure If Exposure Occurs cleanup_waste Collect Waste in Labeled Container cleanup_decontaminate->cleanup_waste cleanup_dispose Dispose of Waste via Approved Channels cleanup_waste->cleanup_dispose cleanup_ppe Remove & Dispose of PPE Properly cleanup_dispose->cleanup_ppe

References

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
(1-Aminocyclopropyl)methanol hydrochloride
Reactant of Route 2
(1-Aminocyclopropyl)methanol hydrochloride

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.